D-Glucoheptono-1,4-lactone
Description
Properties
CAS No. |
60046-25-5 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5?,6+/m1/s1 |
InChI Key |
VIVCRCODGMFTFY-JPRIQSOUSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H](C(C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Other CAS No. |
60046-25-5 |
Synonyms |
(2ξ)-D-Glucoheptonic Acid γ-Lactone; Glucoheptonic Acid γ-Lactone; D-Glucoheptonolactone; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to D-Glucoheptono-1,4-lactone: Chemical Properties, Structure, and Applications
Introduction
D-Glucoheptono-1,4-lactone, a derivative of a seven-carbon sugar acid, stands as a pivotal molecule in the landscape of modern organic synthesis and drug discovery. This naturally occurring compound, also identified as D-glycero-D-gulo-heptono-1,4-lactone, serves as a versatile chiral building block, enabling the stereoselective synthesis of complex bioactive molecules.[1][2] Its rigid, polyhydroxylated structure provides a well-defined stereochemical scaffold that is invaluable for researchers. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical research and development.
Section 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. These parameters dictate everything from appropriate storage conditions to the selection of solvents for reaction and purification.
Chemical Identifiers
The compound is referenced by several names and registry numbers across chemical literature and databases. Consistency in identification is crucial for accurate data retrieval and regulatory compliance.
| Identifier | Value |
| IUPAC Name | (3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one[3] |
| Synonyms | D-glycero-D-gulo-heptono-1,4-lactone, D-gluco-heptono-γ-lactone, Alpha-D-glucoheptonic acid gamma-lactone[1][4][5][6] |
| CAS Number | 60046-25-5, 89-67-8[1][5][7][][9] |
| Molecular Formula | C₇H₁₂O₇[1][4][5][9] |
| Molecular Weight | 208.17 g/mol [1][4][5][9] |
Physicochemical Data
The physical properties of this compound are characteristic of a polyhydroxylated organic solid. Its high melting point suggests a stable crystalline lattice, while its slight solubility in water is typical for such polar molecules.
| Property | Value | Significance in Application |
| Appearance | White to pale beige crystalline powder[4][5][10] | A key indicator of purity; deviations in color may suggest impurities or degradation. |
| Melting Point | 152-155 °C[1][5][6][7][11] | Provides a reliable range for purity assessment and thermal stability limits. |
| Solubility | Slightly soluble in water and DMSO[1][5][10] | Guides the choice of solvent systems for reactions, purification, and analytical studies. |
| Storage | Refrigerator (4°C), under inert atmosphere[1][5][10] | Essential for preventing degradation and maintaining long-term stability. |
| pKa (Predicted) | 12.05 ± 0.60[1][5] | Indicates the low acidity of the hydroxyl groups, which influences its reactivity in base-catalyzed reactions. |
Section 2: Molecular Structure and Stereochemistry
The utility of this compound as a chiral precursor is a direct consequence of its well-defined three-dimensional structure. The molecule features a five-membered ring (a γ-lactone) formed between the C1 carboxyl group and the C4 hydroxyl group of the parent glucoheptonic acid.
The stereochemistry, precisely described by the D-glycero-D-gulo nomenclature, dictates the specific spatial arrangement of the five chiral centers. This fixed conformation is critical, as it allows for highly stereoselective transformations at other positions on the molecule. Any synthetic strategy employing this lactone leverages this inherent chirality to produce enantiomerically pure target molecules.
Caption: 2D structure of this compound.
Section 3: Spectroscopic Characterization
Elucidation and confirmation of the structure of this compound and its derivatives rely on standard spectroscopic techniques. Researchers should expect characteristic signals that correspond to its unique arrangement of functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural verification. The proton NMR spectrum will display complex multiplets in the carbohydrate region (typically 3.5-5.0 ppm) corresponding to the protons on the carbon backbone and the lactone ring. The anomeric proton adjacent to the lactone oxygen will likely appear as a distinct signal further downfield. ¹³C NMR will show seven distinct carbon signals, with the carbonyl carbon of the lactone appearing significantly downfield (~170-180 ppm). 2D NMR techniques like COSY and HMQC are crucial for unambiguously assigning all proton and carbon signals, which is essential when synthesizing derivatives.[2][12][13]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretching of the multiple hydroxyl groups (around 3300-3500 cm⁻¹). A sharp, intense absorption peak corresponding to the C=O stretch of the γ-lactone carbonyl group is a key diagnostic feature, typically appearing around 1770 cm⁻¹.[12]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (208.17 g/mol ).[12] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₇H₁₂O₇). Fragmentation patterns often involve sequential loss of water molecules from the polyol chain.
Section 4: Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is governed by its two primary functional features: the electrophilic lactone ring and the multiple nucleophilic hydroxyl groups. This duality allows it to serve as a versatile synthetic intermediate.
Key Reactions
The hydroxyl groups can be selectively protected, allowing for regioselective modification at other positions. The lactone itself is susceptible to nucleophilic attack, most notably by amines to form amides.
A compelling case study is the aminolysis with o-phenylenediamine, where the reaction outcome is dictated by the chosen methodology.[2][13]
-
Kinetic Control (Focused Ultrasound) : The use of focused ultrasound provides energy to overcome the activation barrier for the initial nucleophilic attack on the lactone, selectively forming the open-chain amide. This method favors the kinetic product before thermodynamic rearrangement can occur.[2][13]
-
Thermodynamic Control (Thermal Induction) : Conventional heating provides sustained energy, allowing the initially formed amide to undergo a subsequent intramolecular cyclization and dehydration, leading to the more stable benzimidazole derivative, the thermodynamic product.[13]
This differential reactivity highlights the fine control that can be exerted over reaction pathways, a critical aspect of complex molecule synthesis.
Caption: Reaction control in the aminolysis of this compound.
Application as a Chiral Precursor
The primary value of this compound in drug development lies in its role as a chiral starting material.
-
Antitumor Agents : It is a key intermediate in the multi-step synthesis of Howiinol A and its analogs.[1][5][11][14] These compounds have been investigated for their potent antitumor properties, making the lactone a valuable precursor in oncology research.[1][11]
-
Functionalized Surfactants : The lactone can be reacted with long-chain amines to produce N-alkylaldonamides, a class of nonionic, biodegradable surfactants.[15]
Section 5: Applications in Research and Development
The unique structural and chemical properties of this compound have led to its use in several areas of scientific research.
-
Drug Discovery and Medicinal Chemistry : Beyond Howiinol A, the lactone's scaffold is used to synthesize a variety of novel compounds for biological screening.[5][11] Its established use in studying cancer, inflammation, and liver disease highlights its relevance in preclinical research.[]
-
Enzyme Inhibition Studies : this compound has demonstrated inhibitory activity against certain enzymes, including glycosidases like α-L-rhamnosidase.[4][10] This property is significant because glycosidase inhibitors are an important class of therapeutic agents, notably in the management of diabetes. Its ability to inhibit both bacterial and mammalian enzymes suggests a broad potential for further investigation.[4][10]
-
Cosmetic Science : The compound is listed with skin conditioning functions, suggesting its potential use in dermatological and cosmetic formulations.[5]
Section 6: Experimental Protocols and Safety
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Dispensing : Avoid generating dust when weighing and transferring the solid. Use appropriate tools (e.g., spatulas) and clean up any spills immediately using dry methods.[16]
-
Storage : Upon receipt, store the container in a refrigerator at approximately 4°C.[10] For enhanced stability, particularly for long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][5] Keep the container tightly sealed.[16]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Identification
The compound is classified as an irritant.
-
Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements : S24/25 (Avoid contact with skin and eyes).[1] In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is more than a simple carbohydrate derivative; it is a powerful tool for the modern synthetic chemist. Its rigid, stereochemically rich structure provides an excellent platform for the synthesis of complex, enantiomerically pure molecules. Its demonstrated utility as a precursor to potent antitumor agents and its activity as an enzyme inhibitor underscore its significance in drug discovery and development. By understanding its fundamental chemical properties, structure, and reactivity, researchers can fully harness the synthetic potential of this valuable chiral building block.
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An In-depth Technical Guide to the Natural Source of D-Glucoheptono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of D-Glucoheptono-1,4-lactone, a naturally occurring styryl-lactone with significant therapeutic potential. We will delve into its primary natural source, biosynthetic origins, methodologies for its isolation and characterization, and its applications in the pharmaceutical landscape.
Introduction to this compound: A Promising Bioactive Molecule
This compound is a polyhydroxylated γ-lactone that has garnered considerable interest within the scientific community. Its chemical structure, characterized by a seven-carbon backbone and multiple stereocenters, makes it a chiral building block for the synthesis of complex bioactive molecules. Notably, it serves as a key intermediate in the synthesis of Howiinol A and its analogs, which have demonstrated potent antitumor properties.[1] The inherent biological activity of this compound itself, particularly its antitumor and enzyme inhibitory effects, further underscores its importance as a lead compound in drug discovery programs.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 60046-25-5[2] |
| Molecular Formula | C₇H₁₂O₇[2] |
| Molecular Weight | 208.17 g/mol [2] |
| Melting Point | 152-155 °C[3] |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water and DMSO |
The Primary Natural Source: Goniothalamus howii
The principal natural source of this compound is the plant Goniothalamus howii, a member of the Annonaceae family.[1] This compound is primarily found in the root and stem bark of the plant.[1] The genus Goniothalamus is a rich source of various bioactive styryl-lactones, a class of secondary metabolites known for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antibacterial properties.[4][5] The isolation of this compound from G. howii highlights the ethnobotanical importance of this genus and its potential for yielding novel therapeutic agents.
Biosynthesis of this compound: A Look into the Polyketide Pathway
While the complete biosynthetic pathway of this compound in Goniothalamus howii has not been fully elucidated, it is widely accepted that styryl-lactones are derived from the polyketide pathway.[6] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs).
The biosynthesis of the lactone ring of styryl-lactones is initiated by a starter unit, followed by chain extension with extender units. The resulting polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclization, to form the characteristic lactone ring. The polyhydroxy nature of this compound suggests the involvement of multiple ketoreductase and hydroxylase enzymatic domains within the PKS or post-PKS modifying enzymes. The seven-carbon backbone of this particular lactone indicates a unique assembly of precursor units, the specifics of which are a subject for future research. The identification and characterization of the specific PKS genes in Goniothalamus species will be crucial in fully understanding and potentially harnessing the biosynthesis of this valuable compound.[7][8]
Figure 1: A proposed general biosynthetic pathway for this compound via the polyketide pathway.
Extraction and Purification: A Generalized Protocol
The following is a generalized, step-by-step methodology for the extraction and purification of this compound from the root and stem bark of Goniothalamus howii, based on established protocols for styryl-lactones from this genus.
Extraction
-
Material Preparation: The air-dried and powdered root and stem bark of G. howii are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds. This is followed by extraction with a more polar solvent like ethyl acetate or methanol, in which styryl-lactones are more soluble.[6] Maceration or Soxhlet extraction are common techniques employed.[6]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The fraction enriched with styryl-lactones is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different compounds.
-
Further Chromatographic Steps: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Figure 2: A generalized workflow for the extraction and purification of this compound.
Structural Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the protons on the lactone ring and the polyhydroxyalkyl side chain.[9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon atoms in the molecule. The carbonyl carbon of the lactone ring typically appears at a characteristic downfield shift.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl group (C=O) of the lactone ring is a key feature in the IR spectrum of this compound.
Applications in Drug Development
This compound and its derivatives have shown significant promise in the field of drug development, primarily due to their potent biological activities.
-
Antitumor Activity: As a precursor to Howiinol A and its analogs, this compound is at the forefront of developing new anticancer agents.[1] Styryl-lactones, in general, are known to induce apoptosis in cancer cells.[4]
-
Enzyme Inhibition: this compound has been shown to exhibit inhibitory activity against certain enzymes, suggesting its potential in treating metabolic disorders.[2]
Conclusion
This compound, naturally sourced from Goniothalamus howii, represents a valuable natural product with significant potential for the development of new therapeutic agents. Its unique chemical structure and potent biological activities make it a compelling target for further research in natural product synthesis, medicinal chemistry, and pharmacology. This guide provides a foundational understanding for researchers and professionals seeking to explore the scientific and therapeutic landscape of this promising molecule.
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A Technical Guide to the Solubility of D-Glucoheptono-1,4-lactone in Various Solvents
This guide provides an in-depth exploration of the solubility characteristics of D-Glucoheptono-1,4-lactone, a key intermediate in the synthesis of various bioactive molecules, including antitumor agents like Howiinol A and its analogs.[1] An understanding of its solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating final products. While extensive quantitative solubility data for this compound is not widely published, this guide synthesizes available information, theoretical principles, and data from analogous compounds to provide a comprehensive understanding of its expected solubility behavior.
Introduction to this compound
This compound is a polyhydroxy γ-lactone, a class of compounds known for their diverse biological activities and applications as versatile chemical building blocks. Its structure, rich in hydroxyl groups, dictates its physicochemical properties, most notably its solubility. This guide will delve into the theoretical underpinnings of its solubility, present available data, and provide robust experimental protocols for researchers to determine solubility in their specific solvent systems.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy of interaction between solute-solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions. For this compound, several key factors influence its solubility:
-
Polarity: The multiple hydroxyl (-OH) groups and the lactone (cyclic ester) group make this compound a highly polar molecule. Therefore, it is expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the lactone can act as a hydrogen bond acceptor. The ability to form strong hydrogen bonds with a solvent is a primary driver of its solubility. Protic solvents, such as water and alcohols, are capable of hydrogen bonding and are therefore predicted to be good solvents.
-
Molecular Size and Shape: The relatively compact cyclic structure of the lactone may also influence its solubility.
Expected and Reported Solubility Profile
Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. However, precise quantitative data remains limited in publicly accessible literature.
Table 1: Summary of Reported and Expected Solubility of this compound
| Solvent Class | Solvent | Reported Solubility | Expected Solubility Trend | Rationale |
| Polar Protic | Water | Slightly soluble[1][2]; 50mg/ml (clear, colorless solution) | High | Excellent hydrogen bonding capacity and high polarity. |
| Methanol | Slightly soluble | High | Polar protic solvent capable of strong hydrogen bonding. | |
| Ethanol | Not specified | Moderate to High | Polarity is lower than methanol, which may slightly reduce solubility. | |
| Glycerol | Not specified | High | High viscosity may affect dissolution rate, but its polyol structure should enable good solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly soluble[1][2] | Moderate to High | High polarity and can accept hydrogen bonds, but cannot donate them. |
| Acetone | Not specified | Low to Moderate | Moderate polarity but a weaker hydrogen bond acceptor compared to DMSO. | |
| Nonpolar | Hexane | Not specified | Very Low | "Like dissolves like" principle suggests poor solubility due to the large polarity difference. |
| Toluene | Not specified | Very Low | Aromatic but still largely nonpolar, unlikely to effectively solvate the polyhydroxy lactone. |
It is important to note that the term "slightly soluble" is qualitative. The single quantitative data point of 50 mg/mL in water from a commercial supplier provides a useful baseline.[3]
Insights from Analogous Compounds
In the absence of comprehensive data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. A study on the solubility of (+)-biotin intermediate lactone in various organic solvents demonstrated that solubility increased with temperature and was highest in N,N-dimethylformamide (a polar aprotic solvent), followed by dichloromethane, tetrahydrofuran, ethyl acetate, toluene, and methanol.[4] This suggests that for some lactones, polar aprotic solvents can be highly effective.
Furthermore, studies on the solubility of various sugars (polyhydroxy compounds) in alcohols have shown that solubility increases with temperature and decreases with the increasing carbon chain length of the alcohol.[5] This trend is likely to be mirrored in the solubility of this compound in a series of alcohols.
Experimental Determination of Solubility
To obtain precise solubility data for this compound in a specific solvent system, experimental determination is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.
Equilibrium Solubility (Shake-Flask) Method Protocol
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or g/100g .
Caption: Experimental workflow for the equilibrium solubility determination of this compound.
Conclusion
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PubChem. (n.d.). delta-Gluconolactone. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of D-Glucoheptono-1,4-lactone: Melting Point and Stability for Pharmaceutical Applications
Introduction
D-Glucoheptono-1,4-lactone (CAS No: 60046-25-5; Molecular Formula: C₇H₁₂O₇) is a carbohydrate derivative that serves as a versatile chiral building block in organic synthesis.[1][2][3] Its applications are notable in the development of complex bioactive molecules, including the synthesis of antitumoral agents like Howiinol A and its analogues.[2][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental physicochemical properties of this lactone is paramount. The melting point serves as a critical identifier of purity and solid-state form, while its chemical stability dictates appropriate handling, formulation strategies, and long-term storage conditions.
This guide provides an in-depth analysis of the melting point and stability profile of this compound. It consolidates technical data with field-proven experimental protocols, offering a robust framework for its effective use in a research and development setting.
Physicochemical Characterization: Melting Point
The melting point of a crystalline solid is a fundamental thermodynamic property that provides significant insights into its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range, whereas impurities typically depress and broaden this range.
Compiled Melting Point Data
Multiple authoritative sources have reported the melting point of this compound. The data, summarized below, shows a high degree of consistency, indicating a well-characterized thermal behavior for this compound.
| Reported Melting Point (°C) | Source |
| 152-155 °C | ChemicalBook, LookChem, LabSolutions, Sigma-Aldrich[1][2][6][7] |
| 153-155 °C | United States Biological[8] |
| 152 °C | Biosynth[9] |
This narrow range of 152-155 °C is the accepted literature value for high-purity this compound.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard capillary method for melting point determination, a universally accepted technique for its accuracy and small sample requirement.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum over a desiccant to remove any residual moisture that could depress the melting point.
-
Finely crush a small amount of the solid into a powder to ensure uniform packing.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Aim for a packed sample height of 2-3 mm.
-
Scientist's Note: Proper packing is critical. Air pockets can lead to uneven heat distribution and inaccurate readings.
-
-
Instrument Setup:
-
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting range (approx. 135-140 °C).
-
-
Measurement:
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.
-
Scientist's Note: A slow ramp rate through the melting transition is essential for equilibrium to be established between the solid and liquid phases, ensuring a precise measurement.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point via the capillary method.
Chemical Stability Profile
The stability of this compound is governed primarily by the chemical reactivity of its cyclic ester (lactone) functional group. The principal degradation pathway is hydrolysis, which is highly dependent on environmental conditions.
Mechanism of Hydrolysis
This compound exists in equilibrium with its corresponding open-chain carboxylic acid, D-glucoheptonic acid, in aqueous solutions. This equilibrium is subject to both acid and base catalysis.[10]
-
Base-Catalyzed Hydrolysis: Under neutral to basic conditions (pH > 7), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the acyl-oxygen bond and formation of the carboxylate salt (D-glucoheptonate). This process is generally much faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to the formation of the open-chain D-glucoheptonic acid.
Visualization: Hydrolysis of this compound
Caption: Reversible hydrolysis of this compound.
Factors Influencing Stability & Recommended Handling
The rate of hydrolysis and overall stability are critically influenced by pH, temperature, and the presence of moisture. Therefore, proper storage and handling are essential to maintain the integrity of the compound.
| Parameter | Impact on Stability | Recommendation | Rationale |
| Moisture | Reactant in hydrolysis. Presence of water will shift the equilibrium towards the open-chain acid. | Store in tightly sealed containers in a dry environment or desiccator.[11] Use of an inert atmosphere is also recommended.[1][2] | To minimize the primary reactant for hydrolysis. An inert atmosphere displaces moist air. |
| Temperature | Higher temperatures increase the rate of hydrolysis according to Arrhenius kinetics. | Long-term storage is recommended at refrigerated temperatures (4°C).[8] Short-term storage at room temperature is acceptable.[8] | To significantly slow the kinetics of the degradation reaction, thereby extending shelf-life. |
| pH | Both acidic and basic conditions catalyze hydrolysis, with the rate being significantly faster under basic conditions. | Avoid exposure to acidic or basic solutions during storage. Use aprotic solvents where possible if solution stability is required. | To prevent catalytic degradation. The lactone is most stable at a slightly acidic pH, but solid-state storage is preferred. |
Experimental Protocol: Stability Assessment via HPLC
A forced degradation study is a common approach to understanding the stability profile of a compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis due to its ability to separate the parent compound from its degradation products and quantify their relative amounts over time.
Rationale for Method Selection
HPLC with UV detection is ideal for quantifying the loss of the parent this compound and the appearance of the D-glucoheptonic acid degradant. The lactone and the open-chain acid will have different polarities and thus different retention times on a reverse-phase column, allowing for accurate quantification.
Step-by-Step Protocol for an Accelerated Stability Study
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Hydrolytic Stress: Aliquot the stock solution into separate vials containing: (a) 0.1 M HCl (acidic), (b) Purified Water (neutral), and (c) 0.1 M NaOH (basic).
-
Thermal Stress: Place a set of vials (acidic, neutral, basic, and solid-state) in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). Keep a control set at 4°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Scientist's Note: For the basic hydrolysis sample, immediately neutralize with an equivalent amount of acid to quench the reaction and prevent further degradation prior to analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC system (e.g., C18 reverse-phase column).
-
Use an isocratic or gradient mobile phase (e.g., buffered water and acetonitrile) to achieve separation.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining parent compound relative to the initial (T=0) peak area.
-
Plot the percentage of remaining lactone versus time for each condition to determine the degradation kinetics.
-
Visualization: Stability Testing Workflow
Caption: Experimental workflow for an accelerated stability study using HPLC.
Conclusion
This compound is a crystalline solid with a well-defined melting point in the range of 152-155 °C , a critical parameter for its identification and purity assessment. The primary stability concern for this molecule is its susceptibility to hydrolysis, a reaction catalyzed by both acidic and basic conditions. To ensure its integrity, this compound must be stored in dry, tightly sealed containers, preferably at refrigerated temperatures, to mitigate degradation. The experimental protocols provided herein offer a validated framework for researchers to verify these properties and to develop robust handling and formulation strategies, ensuring the successful application of this valuable chiral intermediate in drug discovery and development.
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Cas 60046-25-5,this compound. LookChem. [Link]
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The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. SciSpace. [Link]
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Kinetics and equilibrium constants of the gluconic acid-gluconolactone system. ResearchGate. [Link]
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KINETICS AND EQUILIBRIUM CONSENTS OF THE GLUCONIC ACID‐GLUCONOLACTONE SYSTEM. Semantic Scholar. [Link]
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Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. SciSpace. [Link]
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An In-depth Technical Guide to the Biological Activity of D-Glucoheptono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and biological activities of D-Glucoheptono-1,4-lactone, a naturally derived monosaccharide lactone. With applications ranging from enzyme inhibition to a foundational role in the synthesis of complex anti-cancer agents, this molecule presents significant opportunities for research and development. This document will delve into its known mechanisms of action, potential therapeutic applications, and provide insights for future investigations.
Introduction: Unveiling this compound
This compound is a chiral sugar lactone, a seven-carbon derivative of glucose.[1][2] Its structure, characterized by a stable five-membered lactone ring, is key to its biological activities. While it can be metabolized in the human liver, its primary interest to the scientific community lies in its inhibitory effects on certain enzymes and its utility as a chiral building block in complex organic synthesis.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₇ | |
| Molecular Weight | 208.17 g/mol | |
| CAS Number | 89-67-8 | |
| Synonyms | α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone | |
| Melting Point | 152-155 °C | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in water and DMSO | [4] |
Core Biological Activity: Glycosidase Inhibition
A significant body of research has established that aldonolactones, including this compound, function as inhibitors of glycosidases.[5][6][7][8][9][10] These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates.
Mechanism of Inhibition
The inhibitory action of aldonolactones is attributed to their structural similarity to the natural substrates of glycosidases. The lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, allowing it to bind to the active site of the enzyme with high affinity. This competitive inhibition prevents the enzyme from processing its natural substrate. It is postulated that the (1→5)-lactone form is the more potent inhibitor, and the inhibitory effect of the (1→4)-lactone may be a result of its conversion to the (1→5)-lactone in solution.[5][10]
Specificity of Inhibition
This compound has been specifically noted for its inhibitory activity against α-L-rhamnosidase.[2][3] It also exhibits inhibitory effects on other enzymes responsible for carbohydrate breakdown.[2][3] This broad-spectrum inhibitory activity against both bacterial and mammalian enzymes suggests its potential for various therapeutic applications, although this may also present challenges in terms of selectivity.[2][3] Due to its inhibition of carbohydrate-processing enzymes, it has been suggested that this compound could lead to increased blood glucose levels.[2][3]
A Cornerstone in Anti-Cancer Drug Discovery: Synthesis of Howiinol A
One of the most significant applications of this compound in drug development is its role as a key chiral intermediate in the total synthesis of Howiinol A.[4][11] Howiinol A is a natural product isolated from the plant Goniothalamus howii and has demonstrated potent antitumor properties.[4]
The synthesis of Howiinol A from this compound is a multi-step process that leverages the defined stereochemistry of the lactone to construct the complex architecture of the target molecule.[11] This underscores the value of this compound as a versatile starting material for the synthesis of novel, high-potency antitumor compounds and their analogs.[4]
Experimental Protocols: A Framework for Investigation
While specific, detailed experimental protocols for this compound are not extensively reported in publicly available literature, established methods for assessing glycosidase inhibition and antitumor activity can be readily adapted.
Glycosidase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a glycosidase is a colorimetric assay using a chromogenic substrate.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the target glycosidase (e.g., α-L-rhamnosidase) in a suitable buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme). Prepare a solution of a chromogenic substrate (e.g., p-nitrophenyl-α-L-rhamnopyranoside).
-
Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure: a. In a 96-well microplate, add the enzyme solution to each well. b. Add the different concentrations of the this compound solution to the test wells. Add buffer to the control wells. c. Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes). d. Initiate the reaction by adding the chromogenic substrate solution to all wells. e. Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).
-
Data Analysis: a. Measure the absorbance of the released chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader. b. Calculate the percentage of inhibition for each concentration of the lactone compared to the control. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. d. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
In Vitro Antitumor Activity Assay
To assess the direct antitumor effects of this compound or its derivatives, a standard cell viability assay such as the MTT assay can be employed.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a cell line known to be sensitive to Howiinol A) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound (or a synthesized derivative) and create serial dilutions. Treat the cells with different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Data Analysis: a. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value by plotting cell viability against the compound concentration.
Future Directions and Research Opportunities
The existing body of knowledge on this compound provides a solid foundation for further research and development. Several avenues warrant exploration:
-
Quantitative Inhibition Studies: There is a clear need for detailed kinetic studies to determine the inhibition constants (Ki) of this compound against a broader panel of glycosidases. This would provide a more precise understanding of its inhibitory potency and selectivity.
-
Direct Antitumor Effects: While its role as a synthetic precursor is established, investigating the intrinsic antitumor activity of this compound and its simple derivatives is a promising area. Studies on its effects on cancer cell proliferation, apoptosis, and cell cycle progression are warranted.
-
Elucidation of Molecular Targets: Beyond glycosidases, it is important to explore other potential molecular targets of this compound that might contribute to its biological activity.
-
Medicinal Chemistry Campaigns: The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of more potent and selective enzyme inhibitors or novel antitumor agents.
Conclusion
This compound is a versatile and valuable molecule for researchers in the fields of enzymology and medicinal chemistry. Its established role as a glycosidase inhibitor and a key building block for the synthesis of the potent antitumor agent Howiinol A highlights its significance. While there is a need for more in-depth quantitative and mechanistic studies, the existing data strongly supports its potential for further investigation and development in the quest for novel therapeutic agents.
References
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Conchie, J., Hay, A. J., Strachan, I., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 102(3), 929–941. Retrieved from [Link]
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Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Biochemical Journal, 106(3), 609–615. Retrieved from [Link]
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Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. Retrieved from [Link]
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Levvy, G. A., & Conchie, J. (1972). The inhibition of glycosidases by aldonolactones. Advances in Enzymology and Related Areas of Molecular Biology, 36, 151-181. Retrieved from [Link]
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Levvy, G. A., & Marsh, C. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 65(2), 389–395. Retrieved from [Link]
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Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase. Biochemical Journal, 69(3), 467–473. Retrieved from [Link]
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LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of S-or N-glycomimetics of D-galactono-1,4-lactone. Inhibitors of a β-galactofuranosidase. Retrieved from [Link]
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Chemsavers. (n.d.). This compound, 99.7%, 95g. Retrieved from [Link]
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MDPI. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]
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RUA. (2025). Electrochemical quantification of β -glucosidase activity for inhibitor screening applications. Retrieved from [Link]
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Oncotarget. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Retrieved from [Link]
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Cambridge Open Engage. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties. Retrieved from [Link]
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Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Retrieved from [Link]
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D-Glucoheptono-1,4-lactone: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Carbohydrate-Derived Chiral Scaffolds
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. Nature provides a rich and readily available source of chirality in the form of carbohydrates.[1] These molecules, often referred to as the "chiral pool," offer a cost-effective and structurally diverse starting point for the synthesis of complex, stereochemically defined targets.[2][3] Among these, sugar-derived lactones have emerged as particularly powerful chiral building blocks due to their inherent functionality and rigid conformational frameworks, which can effectively translate stereochemical information into newly formed chiral centers.[4]
This technical guide focuses on D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone that serves as a valuable intermediate in the synthesis of bioactive molecules.[5] Its polyhydroxylated structure and defined stereochemistry make it an attractive starting material for the construction of complex natural products and their analogues. This guide will provide a comprehensive overview of the synthesis, key stereoselective reactions, protecting group strategies, and applications of this compound, with a focus on the underlying principles that govern its reactivity and stereochemical control.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₇ | [6] |
| Molecular Weight | 208.17 g/mol | [6] |
| Melting Point | 152-155 °C | [5] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Slightly soluble in water, DMSO, and Methanol | [5][7] |
| Storage | Refrigerator, under inert atmosphere | [5] |
| CAS Number | 60046-25-5 | [6] |
Synthesis of this compound: The Cyanohydrin Approach
A common and effective method for the synthesis of this compound is the chain extension of D-glucose via the cyanohydrin synthesis, followed by hydrolysis and lactonization. This method allows for the addition of a carbon atom at the anomeric position, leading to the formation of two epimeric heptonic acids, which can then be separated.
The classical Kiliani-Fischer synthesis provides the foundation for this transformation. The reaction of D-arabinose (a five-carbon sugar) with cyanide, followed by hydrolysis, yields a mixture of D-gluconic and D-mannonic acids.[8] This principle can be extended to D-glucose to produce the corresponding heptonic acids. The ratio of the epimers formed can be influenced by the reaction conditions.[8]
Caption: Synthetic pathway to this compound from D-glucose.
Experimental Protocol: Synthesis of this compound from D-Glucose (Adapted from classical cyanohydrin synthesis principles)[8]
Disclaimer: This protocol is a generalized procedure based on established chemical principles for analogous transformations. Researchers should conduct their own risk assessment and optimization.
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve D-glucose (1 equivalent) in distilled water.
-
To this solution, add sodium cyanide (NaCN, 1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at this temperature for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
-
Hydrolysis to Heptonic Acids:
-
Carefully acidify the reaction mixture with a strong acid (e.g., H₂SO₄ or HCl) to a pH of approximately 1-2. This step should be performed with extreme caution in a fume hood due to the evolution of toxic hydrogen cyanide gas.
-
Heat the acidified solution to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
-
Lactonization and Isolation:
-
Neutralize the solution with a suitable base (e.g., Ba(OH)₂ or CaCO₃) to precipitate the sulfate or chloride salts.
-
Filter the mixture to remove the inorganic salts.
-
The filtrate, containing the epimeric heptonic acids, is concentrated under reduced pressure.
-
The resulting syrup is then subjected to conditions that favor the formation and crystallization of the thermodynamically stable this compound. This may involve careful control of concentration and temperature, and potentially seeding with a crystal of the desired product.
-
The crystalline this compound can be isolated by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Stereoselective Reactions: Harnessing the Chirality of this compound
The synthetic utility of this compound lies in its ability to direct the stereochemical outcome of reactions at or adjacent to its chiral centers. The furanose ring exists in a number of puckered conformations, and understanding these conformational preferences is key to predicting the stereoselectivity of its reactions.[9][10]
Diastereoselective Reduction of the Lactone Carbonyl
The reduction of the lactone carbonyl to a lactol (hemiacetal) is a crucial transformation that opens up a wide range of synthetic possibilities. The choice of reducing agent can significantly influence the stereochemical outcome of the resulting anomeric center.
Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") has been shown to be an effective reagent for the reduction of sugar lactones to their corresponding hemiacetals in high yields.[11][12][13][14][15] This reduction is compatible with a variety of common protecting groups used in carbohydrate chemistry.[11][12][13][14][15]
The stereoselectivity of the hydride attack is governed by the steric and electronic environment around the carbonyl group. The hydride will typically approach from the less hindered face of the lactone ring. The conformational bias of the furanose ring, influenced by the substituents, plays a critical role in determining which face is more accessible.
Caption: Diastereoselective reduction of a protected this compound.
Nucleophilic Additions to the Lactone Carbonyl
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the lactone carbonyl can generate new carbon-carbon bonds with the creation of a new stereocenter. The stereochemical outcome of these additions is often predictable based on Felkin-Ahn or related models, where the nucleophile attacks the carbonyl carbon from the least hindered trajectory. The bulky side chain and the substituents on the furanose ring will dictate the preferred direction of attack.
Protecting Group Strategies: Enabling Regioselective Transformations
The multiple hydroxyl groups of this compound present a significant challenge for regioselective functionalization. A well-designed protecting group strategy is therefore essential to mask certain hydroxyl groups while leaving others available for reaction.
Common protecting groups in carbohydrate chemistry include:
-
Acetals and Ketals (e.g., Isopropylidene, Benzylidene): These are typically used to protect vicinal diols.[2]
-
Ethers (e.g., Benzyl, Silyl): Benzyl ethers are stable under a wide range of conditions and can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer varying degrees of steric bulk and lability.[2]
-
Esters (e.g., Acetate, Benzoate): Esters are readily introduced and can be removed under basic conditions.[2]
The selective protection of the primary hydroxyl group is often the first step due to its higher reactivity compared to the secondary hydroxyls.[16] Subsequently, the remaining hydroxyl groups can be differentiated based on their steric and electronic properties.
Caption: A potential protecting group strategy for this compound.
Application in Natural Product Synthesis: The Case of Howiinol A
A notable application of this compound is its use as a key starting material in the synthesis of Howiinol A, a natural product with antitumor properties.[5] The synthesis of Howiinol A and its analogues highlights the utility of this chiral building block in constructing complex molecular architectures with high stereochemical control.[5] While the detailed step-by-step synthesis is proprietary to the research groups who developed it, the general strategy involves the elaboration of the lactone into the core structure of the natural product, leveraging the inherent chirality of the starting material to set the stereocenters in the final molecule.
Conclusion and Future Outlook
This compound represents a valuable and versatile chiral building block derived from the abundant and inexpensive chiral pool of carbohydrates. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the stereoselective synthesis of complex molecules, as exemplified by its use in the synthesis of Howiinol A. Future research in this area will likely focus on the development of new and more efficient synthetic routes to this lactone, as well as the exploration of its application in a broader range of stereoselective transformations and the synthesis of other biologically active natural products and their analogues. The continued development of novel protecting group strategies and catalytic methods will further enhance the utility of this compound as a powerful tool in the arsenal of the synthetic organic chemist.
References
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American Chemical Society. (n.d.). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. Retrieved from [Link]
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Research and Reviews. (n.d.). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Open Access Journals. Retrieved from [Link]
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Wnuk, S. F., et al. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC. Retrieved from [Link]
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King, P., et al. (2014). Biological Building Blocks: Carbohydrates. AccessPharmacy. Retrieved from [Link]
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Schaller, C. (2022). 5.21: Biological Building Blocks- Carbohydrates. Chemistry LibreTexts. Retrieved from [Link]
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Meijer, E. W., et al. (2001). Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews. Retrieved from [Link]
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Woods, R. J., et al. (2016). Insights into Furanose Solution Conformations: Beyond the Two-State Model. PMC. Retrieved from [Link]
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PubMed. (2016). Reduction of sugar lactones to hemiacetals with lithium triethylborohydride. Retrieved from [Link]
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Isbell, H. S., et al. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. SciSpace. Retrieved from [Link]
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PubMed. (1999). Synthesis of L-glucose from D-gulono-1,4-lactone. Retrieved from [Link]
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FIU Digital Commons. (2016). Reduction of Sugar Lactones to Lactols with Super-Hydride. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel.... Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Retrieved from [Link]
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ACS Publications. (2011). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry. Retrieved from [Link]
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FIU Digital Commons. (2016). Reduction of Sugar Lactones to Lactols with Super-Hydride. Retrieved from [Link]
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ResearchGate. (n.d.). Best-fit conformers obtained after pseudorotaional analysis of compounds 1-3 and 1s-3s. Retrieved from [Link]
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ACS Publications. (2013). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews. Retrieved from [Link]
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ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
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PubMed. (2000). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3). Retrieved from [Link]
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National Institutes of Health. (2015). Oxidative conversion of δ-sultones to γ-lactones. PMC. Retrieved from [Link]
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Semantic Scholar. (1952). Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14. Retrieved from [Link]
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Royal Society of Chemistry. (1998). A three-step procedure for the conversion of γ-lactones into δ-lactones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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ResearchGate. (n.d.). Large scale synthesis of the acetonides of L-glucuronolactone and of L-glucose: easy access to L-sugar chirons. Retrieved from [Link]
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ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Cambridge Open Engage. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Institutes of Health. (2017). Natural Products and Their Mimics as Targets of Opportunity for Discovery. PMC. Retrieved from [Link]
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Nature. (2024). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Retrieved from [Link]
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National Institutes of Health. (2014). Conformational constraint in natural product synthesis. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structure of d-glucuronolactone derived carboxamides. Retrieved from [Link]
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An In-depth Technical Guide to Enzyme Inhibition by D-Glucoheptono-1,4-lactone
This guide provides a comprehensive technical overview of D-Glucoheptono-1,4-lactone as an enzyme inhibitor, designed for researchers, scientists, and professionals in drug development. It delves into the core principles of its inhibitory action, identifies target enzyme classes, and provides detailed methodologies for its characterization.
Introduction: The Significance of this compound in Glycobiology
This compound, a chiral sugar lactone, has emerged as a noteworthy tool in the study of carbohydrate metabolism and as a potential scaffold for drug design.[1][2] Its structural similarity to monosaccharide units makes it an effective mimic of substrates for a variety of glycoside hydrolases (glycosidases). These enzymes play crucial roles in a myriad of biological processes, including digestion, lysosomal degradation, and glycoprotein processing. The ability of this compound to inhibit these enzymes has implications for research into metabolic disorders and infectious diseases.[1][2] This guide will explore the mechanistic basis of this inhibition and provide practical insights for its application in a research setting.
Part 1: The Core of Inhibition - Unraveling the Mechanism of Action
The inhibitory prowess of this compound lies in its structural analogy to the transition state of the glycosidase-catalyzed reaction. While direct and exhaustive kinetic studies on this compound are not extensively documented in publicly accessible literature, a robust body of evidence from analogous aldonolactones, such as D-glucono-1,5-lactone, provides a strong foundation for understanding its mechanism.[3] Aldonolactones are widely recognized as potent competitive inhibitors of glycosidases that act on substrates with a similar configuration.[3]
Competitive Inhibition: A Race for the Active Site
The prevailing hypothesis is that this compound functions as a competitive inhibitor . This mode of inhibition is characterized by the inhibitor binding to the enzyme's active site, the same location where the natural substrate would bind. This binding is reversible, and the inhibitor and substrate are in direct competition.
The rationale behind this is the structural resemblance of the lactone ring to the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of glycosidic bonds. By occupying the active site, this compound prevents the substrate from binding, thereby halting the catalytic cycle.
Figure 1: A diagram illustrating the competitive inhibition of a glycosidase by this compound.
Part 2: Target Specificity - The Enzymes in the Crosshairs
This compound exhibits inhibitory activity against a range of glycosidases, with a presumed preference for those that process substrates with a similar stereochemistry.
Primary Targets:
-
α-L-Rhamnosidase: This enzyme is responsible for the hydrolysis of terminal, non-reducing α-L-rhamnose residues from various glycoconjugates. Inhibition of this enzyme is of interest in the study of bacterial and plant physiology.[1][2]
-
Other Glycosidases: The broader classification of "enzymes responsible for the breakdown of carbohydrates" suggests a wider spectrum of activity.[1][2] Based on its structure, it is a logical candidate for inhibiting enzymes such as:
-
β-Glucosidases: These enzymes are widespread and involved in the breakdown of β-glucosides.
-
Glucoamylases: These enzymes hydrolyze terminal α-1,4- and α-1,6-glucosidic linkages.
-
α-Glucosidases: These enzymes are involved in the breakdown of complex carbohydrates into glucose.
-
Comparative Inhibitory Data (for Analogous Compounds):
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| D-Glucono-1,5-lactone | Almond β-Glucosidase | ~30 µM | Competitive |
| D-Galactono-1,4-lactone | β-Galactosidase | Potent Inhibitor | Competitive |
This table presents data for structurally similar compounds to provide a contextual understanding of the potential inhibitory potency of this compound. The values should not be taken as absolute for the topic compound.
Part 3: In the Laboratory - A Practical Guide to Studying Inhibition
The characterization of this compound as an enzyme inhibitor requires robust and well-controlled experimental protocols. The following section provides a detailed methodology for a standard β-glucosidase inhibition assay, which can be adapted for other glycosidases.
Experimental Protocol: Spectrophotometric Assay of β-Glucosidase Inhibition
This protocol is designed to determine the inhibitory effect of this compound on β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
β-Glucosidase (from almond or other sources)
-
This compound
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Sodium acetate buffer (e.g., 50 mM, pH 5.0)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
-
Incubator
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of this compound in sodium acetate buffer. A series of dilutions should be prepared to test a range of inhibitor concentrations.
-
Prepare a stock solution of pNPG in sodium acetate buffer.
-
Prepare the stop solution (1 M Na2CO3).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Add buffer, β-glucosidase solution, and buffer in place of the inhibitor solution.
-
Inhibitor Wells: Add buffer, β-glucosidase solution, and the desired concentration of this compound solution.
-
Blank (No Enzyme): Add buffer and the highest concentration of inhibitor, but no enzyme.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at the chosen temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding the Na2CO3 solution to all wells. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 2: A workflow diagram for the spectrophotometric assay of β-glucosidase inhibition.
Conclusion: A Versatile Tool for Glycoscience Research
This compound stands as a valuable molecular probe for investigating the function of glycosidases. Its presumed competitive inhibitory mechanism, rooted in its structural mimicry of the enzymatic transition state, makes it a powerful tool for active site-directed studies. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the inhibitory properties of this compound and to leverage it in the broader context of drug discovery and glycobiology. Further detailed kinetic and structural studies will undoubtedly provide a more granular understanding of its interactions with specific glycosidases, paving the way for the rational design of novel therapeutic agents.
References
-
ENZYMATIC CHARACTERIZATION OF β-GLUCOSIDASE FROM ALMOND. [Link]
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An In-depth Technical Guide to D-Glucoheptono-1,4-lactone: From Historical Discovery to Modern Applications
This guide provides a comprehensive technical overview of D-Glucoheptono-1,4-lactone, a versatile carbohydrate derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical discovery, physicochemical properties, synthesis, and its burgeoning role in the pharmaceutical landscape. The narrative is structured to offer not just data, but a causal understanding of experimental choices and the logical progression of scientific inquiry that has shaped our knowledge of this important molecule.
Introduction: A Molecule of Growing Significance
This compound, a seven-carbon sugar lactone, has emerged from relative obscurity to become a molecule of significant interest, particularly in the realm of medicinal chemistry and drug discovery. It is a stable, chiral compound that serves as a key building block in the synthesis of various bioactive molecules.[1][2] Its utility is underscored by its role as a precursor to novel antitumor agents, highlighting its potential in the development of new cancer therapeutics.[1][3][4] This guide will trace the scientific journey of this compound, from its conceptual origins in classical carbohydrate chemistry to its current status as a valuable synthetic intermediate.
The Genesis of this compound: A Historical Perspective
The discovery of this compound is intrinsically linked to the pioneering work of late 19th-century chemists on the structure and synthesis of monosaccharides. The foundational chemistry that led to its synthesis was laid by German chemists Heinrich Kiliani and Emil Fischer.
In 1886, Heinrich Kiliani developed a method for elongating the carbon chain of an aldose by reacting it with hydrogen cyanide to form a cyanohydrin. This was followed by hydrolysis of the nitrile group to a carboxylic acid, yielding an aldonic acid.[1] A few years later, in 1890, Emil Fischer significantly advanced this work by demonstrating that the resulting aldonic acid could be converted to a lactone and then reduced to form a new aldose with one additional carbon atom.[2] This two-stage process became known as the Kiliani-Fischer synthesis .[2][3]
The application of the Kiliani-Fischer synthesis to D-glucose, a six-carbon sugar, directly leads to the formation of two epimeric seven-carbon aldonic acids: D-glucoheptonic acid and D-mannoheptonic acid. The intramolecular esterification of D-glucoheptonic acid results in the formation of its corresponding lactones. A key historical account of this process is found in a 1956 patent which states, "Glucoheptonic acid is generally obtained, in accordance with the method described by Killiani in 1886, said method consisting in causing hydrocyanic acid to act on a solution of glucose."[5]
The early 20th century saw significant efforts to separate and characterize the various sugar lactones. The work of scientists like C.S. Hudson was pivotal in this era. Hudson's Rules of Isorotation, particularly his "Lactone Rule," provided an empirical method to distinguish between different lactone ring structures (e.g., five-membered γ-lactones and six-membered δ-lactones) based on their optical rotation.[1] This period of intense research into the structure of sugar lactones, as evidenced by publications such as "Studies in the Structure of the Lactones of Sugar Acids" (1925), was crucial for the definitive identification and characterization of this compound as a distinct chemical entity with a five-membered ring structure.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The compound is a white to pale beige solid with a melting point in the range of 152-155 °C.[1][3][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₇ | [1] |
| Molecular Weight | 208.17 g/mol | [1][2] |
| Melting Point | 152-155 °C | [1][3][6] |
| Solubility | Slightly soluble in water and DMSO | [1][3] |
| Storage Temperature | Refrigerator, under inert atmosphere | [1][3] |
These properties, particularly its stability as a solid and moderate solubility, make it a manageable intermediate in multi-step synthetic pathways.
Synthesis and Characterization
The classical synthesis of this compound follows the historic Kiliani-Fischer pathway. Modern adaptations have refined this process to improve yields and purity.
Experimental Protocol: Kiliani-Fischer Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory.
Step 1: Cyanohydrin Formation
-
Dissolve D-glucose in distilled water in a reaction vessel equipped with a stirrer and a cooling bath.
-
Slowly add a solution of sodium cyanide (NaCN) to the glucose solution while maintaining a low temperature (0-5 °C).
-
Stir the reaction mixture for several hours until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC).
Step 2: Hydrolysis to Aldonic Acid
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to hydrolyze the cyanohydrin to the corresponding aldonic acid.
-
Heat the mixture gently to drive the hydrolysis to completion.
-
Neutralize the solution with a base (e.g., calcium carbonate) to precipitate the calcium salt of the glucoheptonic acid.
-
Filter the mixture to isolate the calcium glucoheptonate.
Step 3: Lactonization and Isolation
-
Treat the calcium glucoheptonate with an acid (e.g., oxalic acid) to liberate the free glucoheptonic acid.[5]
-
Concentrate the resulting solution under reduced pressure.
-
Upon concentration, the this compound will crystallize from the solution.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Visualization of the Synthetic Workflow
Caption: Kiliani-Fischer synthesis workflow for this compound.
Applications in Drug Development and Beyond
The primary application of this compound in the pharmaceutical industry is as a chiral starting material for the synthesis of complex molecules with potential therapeutic activity.
Intermediate in Antitumor Agent Synthesis
A significant body of research highlights the use of this compound as a key intermediate in the synthesis of Howiinol A and its analogs.[1][4] Howiinol A is a natural product with demonstrated antitumor properties.[1] The synthesis of various analogs from this compound is a promising strategy for the discovery of new and more potent anticancer compounds.[1][3][4]
Enzyme Inhibition
This compound has been shown to exhibit inhibitory activity against certain enzymes, including α-L-rhamnosidase.[2][7] This inhibitory action on carbohydrate-metabolizing enzymes suggests potential applications in modulating biological pathways related to carbohydrate processing.
Chelating Agent
While not its primary application, the open-chain form of this compound, glucoheptonic acid, can act as a chelating agent. This property is shared with other sugar acids like gluconic acid.
Future Directions
The versatility of this compound as a chiral building block suggests that its applications in drug discovery are likely to expand. Future research may focus on:
-
The synthesis of novel compound libraries based on the this compound scaffold for screening against a wider range of therapeutic targets.
-
Exploration of its potential as a precursor for the synthesis of antiviral and antibacterial agents.
-
Investigation into its metabolic fate and potential as a carrier molecule for drug delivery.
Conclusion
This compound is a molecule with a rich history rooted in the foundational discoveries of carbohydrate chemistry. From its origins in the Kiliani-Fischer synthesis to its current role as a key intermediate in the development of novel therapeutics, its scientific journey underscores the enduring importance of fundamental organic chemistry in modern drug discovery. As a readily available chiral pool starting material, this compound is poised to continue to be a valuable tool for medicinal chemists and researchers working at the forefront of pharmaceutical innovation.
References
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LookChem. Cas 60046-25-5, this compound. [Link]
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Chemsrc. This compound | CAS#:79703-26-7. [Link]
- Google Patents. US2735866A - Method for producing glucoheptonic.
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- 2. Hudson Isorotation Rules 's chemicals dictionary [lookchem.com]
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- 5. biosynth.com [biosynth.com]
- 6. 1330. Optical rotatory dispersion. Part XXVII. The Hudson lactone rule - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. TRANSFORMATION AND HYDROLYSIS OF D-GLUCONO-GAMMA AND DELTA-LACTONE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Conformational Landscape of D-Glucoheptono-1,4-lactone
Foreword: Unlocking the Therapeutic Potential of D-Glucoheptono-1,4-lactone Through Conformational Analysis
This compound, a key chiral intermediate in the synthesis of various bioactive molecules, presents a compelling case for in-depth conformational analysis.[1][2] Its structural relationship to glucose and its role as a precursor to potential antitumor agents underscore the importance of understanding its three-dimensional architecture.[2] The spatial arrangement of its atoms, or conformation, dictates its molecular recognition properties, reactivity, and ultimately, its biological activity. For researchers in drug development and medicinal chemistry, a thorough grasp of the conformational preferences of this molecule is paramount for the rational design of novel therapeutics.
This technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. Moving beyond a mere recitation of protocols, this document delves into the rationale behind the selection of computational methods, offering a self-validating system for researchers to explore the conformational space of this and similar sugar lactones. We will explore the foundational principles of molecular mechanics and quantum chemical calculations, culminating in a detailed, step-by-step workflow for elucidating the stable conformers and the energetic barriers between them.
The Dynamic Nature of the 1,4-Lactone Ring: A Primer
The core of this compound is a five-membered γ-lactone ring. Unlike planar aromatic rings, saturated and unsaturated five-membered rings are inherently puckered to alleviate torsional strain.[3] The conformational flexibility of this ring system is well-documented, with the two most common conformations being the envelope (E) and twist (T) forms.[4][5]
In the envelope conformation , four of the ring atoms are coplanar, while the fifth is out of the plane. The out-of-plane atom can be any of the five, leading to various envelope forms. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by a substituted 1,4-lactone is a delicate balance of steric and electronic effects imparted by its substituents. For this compound, the polyhydroxyalkyl side chain plays a crucial role in determining the preferred pucker of the lactone ring through steric hindrance and the potential for intramolecular hydrogen bonding.
Theoretical Approaches to Conformational Analysis: A Dichotomy of Speed and Accuracy
The theoretical exploration of a molecule's conformational landscape primarily relies on two classes of computational methods: Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM): A Rapid Survey of Conformational Space
Molecular mechanics treats molecules as a collection of atoms held together by springs, with potential energy functions describing bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The set of these functions and their associated parameters is known as a force field .
Causality in Force Field Selection: The choice of force field is critical for obtaining meaningful results. For a carbohydrate derivative like this compound, force fields specifically parameterized for carbohydrates are essential. These include:
-
GLYCAM: Widely used for modeling carbohydrates, with parameters specifically developed to reproduce the conformational behavior of glycosidic linkages and ring systems.
-
CHARMM: A versatile force field with robust parameters for proteins, lipids, and nucleic acids, which also has well-established extensions for carbohydrates.
-
AMBER: Another popular force field in biomolecular simulations, with carbohydrate parameter sets available.
The primary advantage of MM is its computational efficiency, allowing for the rapid scanning of a large number of potential conformations. This makes it the ideal starting point for any conformational analysis.
Quantum Mechanics (QM): Towards a More Accurate Energetic Picture
Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule. This approach provides a much more accurate description of the molecular energy and properties but at a significantly higher computational cost.
Density Functional Theory (DFT) is the most widely used QM method for conformational analysis of medium-sized organic molecules. DFT calculates the electron density of a system to determine its energy.
The Rationale for a Two-Pronged Approach: A robust conformational analysis workflow leverages the strengths of both MM and QM. A broad conformational search is first performed using a suitable MM force field to identify a set of low-energy conformers. These candidate structures are then subjected to more accurate QM calculations (typically DFT) to refine their geometries and obtain more reliable relative energies.
A Step-by-Step Protocol for the Theoretical Conformational Analysis of this compound
This section outlines a detailed, self-validating protocol for the comprehensive conformational analysis of this compound.
Step 1: In Silico Molecule Construction
The first step is to build a three-dimensional model of this compound. This can be done using any molecular modeling software (e.g., Avogadro, ChemDraw, Maestro). It is crucial to ensure the correct stereochemistry as depicted in its IUPAC name: (3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one.
Step 2: Molecular Mechanics Conformational Search
Objective: To efficiently sample the vast conformational space and identify a set of low-energy candidate structures.
Methodology:
-
Force Field Selection: Choose a carbohydrate-specific force field such as GLYCAM or the carbohydrate parameters within CHARMM or AMBER.
-
Conformational Search Algorithm: Employ a systematic or stochastic search algorithm.
-
Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but can be computationally expensive.
-
Stochastic Search (e.g., Monte Carlo): Randomly changes the conformation and accepts the new conformation based on an energy criterion. This is generally more efficient for flexible molecules.
-
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.
-
Filtering and Clustering: The resulting conformers should be filtered based on an energy window (e.g., within 10-15 kcal/mol of the global minimum) and then clustered based on structural similarity (e.g., RMSD) to identify unique conformations.
Expected Outcome: A manageable set of unique, low-energy conformers of this compound. Based on studies of similar sugar lactones, the lactone ring is expected to adopt various envelope and twist conformations.[4][5]
Step 3: Quantum Mechanics Geometry Optimization and Energy Calculation
Objective: To refine the geometries and obtain accurate relative energies of the low-energy conformers identified in the MM search.
Methodology:
-
Level of Theory Selection:
-
Functional: A popular and reliable choice for this type of molecule is a hybrid functional like B3LYP or a more modern functional like M06-2X, which is known to perform well for non-covalent interactions.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or 6-31+G(d,p) offers a good balance of accuracy and computational cost.
-
-
Geometry Optimization: Each unique conformer from the MM search is used as a starting geometry for a full QM geometry optimization.
-
Frequency Calculation: A frequency calculation should be performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated based on their electronic energies or, more accurately, their Gibbs free energies.
Step 4: Analysis of Results
Objective: To characterize the stable conformations and the conformational landscape of this compound.
Key Analyses:
-
Ring Puckering Analysis: The conformation of the five-membered lactone ring should be quantified using Cremer-Pople puckering parameters .[3] These parameters, Q (total puckering amplitude) and φ (puckering phase), uniquely define the shape of the ring.
-
Dihedral Angle Analysis: Analyze the key dihedral angles of the polyhydroxyalkyl side chain to understand its conformational preferences and its influence on the ring pucker.
-
Intramolecular Hydrogen Bonding: Investigate the presence of intramolecular hydrogen bonds between the hydroxyl groups of the side chain and the lactone ring, as these can significantly stabilize certain conformations.
-
Visualization: Visualize the low-energy conformers and the potential energy surface to gain a qualitative understanding of the conformational landscape.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of a conformational analysis.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Cremer-Pople Parameters | Key Dihedral Angles (degrees) | Intramolecular H-bonds |
| 1 | 0.00 | Q = ..., φ = ... | τ1 = ..., τ2 = ... | O...H-O |
| 2 | ... | Q = ..., φ = ... | τ1 = ..., τ2 = ... | ... |
| 3 | ... | Q = ..., φ = ... | τ1 = ..., τ2 = ... | ... |
| ... | ... | ... | ... | ... |
This table is a template for presenting the results of the proposed computational workflow. The actual values would be obtained from the calculations.
Diagrams
Visual representations of the workflow and the relationships between different conformations are crucial for understanding the complex process of conformational analysis.
Caption: Workflow for the theoretical conformational analysis of this compound.
Caption: Pseudorotation pathway of a five-membered lactone ring between envelope and twist conformations.
Conclusion and Future Directions
The theoretical conformational analysis of this compound is a critical step towards understanding its chemical behavior and biological function. The multi-step protocol outlined in this guide, combining the strengths of molecular mechanics and quantum mechanics, provides a robust and scientifically sound approach to elucidating its conformational landscape. The insights gained from such an analysis, including the preferred ring pucker, the orientation of the polyhydroxy side chain, and the intramolecular interactions, are invaluable for the design of novel derivatives with enhanced therapeutic properties. Future work should focus on validating the theoretical predictions with experimental data from techniques such as NMR spectroscopy and X-ray crystallography, to further refine our understanding of this important molecule.
References
-
Thai Science. (n.d.). Polymerizability of Lactones Calculated by Molecular Mechanics, Semiempirical and Density Functional Theory Methods. Retrieved from [Link]
- Shalaby, M. A., Fronczek, F. R., & Younathan, E. S. (1994). Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of l-rhamnono- and l-mannono-1,4-lactones.
- Shalaby, M. A., Fronczek, F. R., Younathan, E. S., Williams, G. J., & Straver, L. H. (1994). Conformations and structure studies of sugar lactones in the solid state. Part II. The molecular structure of alpha-D-glucosaccharino-gamma-lactone: 2-C-methyl-D-ribo-pentono-1,4-lactone.
-
Hey everyone. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved from [Link]
- Lyu, Y., Wing, D., & Cui, Q. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv.
-
ResearchGate. (2026, January 9). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Retrieved from [Link]
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LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]
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- 3. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of D-Glucoheptono-1,4-lactone from D-Glucose
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of D-Glucoheptono-1,4-lactone in Medicinal Chemistry
This compound is a versatile chiral building block of significant interest in the pharmaceutical industry. As a seven-carbon sugar lactone derived from D-glucose, it provides a rigid scaffold with multiple stereocenters, making it an invaluable starting material for the synthesis of complex bioactive molecules. Its utility is prominently highlighted in its role as a key intermediate in the total synthesis of natural products with potent biological activities. For instance, it is a crucial precursor for the synthesis of Howiinol A and its analogues, which have demonstrated promising antitumor properties.[1] The inherent chirality and functionality of this compound allow for the stereocontrolled introduction of new functionalities, a critical aspect in the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the reliable synthesis of this compound from the readily available and inexpensive starting material, D-glucose.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound from D-glucose is efficiently achieved through a two-stage process that involves the elongation of the carbon backbone followed by selective oxidation and subsequent intramolecular cyclization.
Stage 1: Carbon Chain Elongation via the Kiliani-Fischer Synthesis. The cornerstone of this synthetic route is the Kiliani-Fischer synthesis, a classical method in carbohydrate chemistry for extending the carbon chain of an aldose by a single carbon atom.[2][3] Starting with D-glucose (an aldohexose), this reaction yields a mixture of two C7 epimeric heptoses, D-glycero-D-gulo-heptose and D-glycero-D-ido-heptose. The reaction proceeds through the nucleophilic addition of cyanide to the aldehyde group of the open-chain form of D-glucose, forming diastereomeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by in situ lactonization and reduction, would yield the desired heptoses. An improved, more modern version of this synthesis involves the catalytic hydrogenation of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde, offering higher yields.[2]
Stage 2: Oxidation and Lactonization. The resulting D-glycero-D-gulo-heptose is then selectively oxidized at the anomeric carbon to form D-glucoheptonic acid. This transformation is typically achieved using a mild oxidizing agent such as bromine water in a slightly acidic medium.[4] The aldonic acid, D-glucoheptonic acid, is then induced to form the thermodynamically stable five-membered γ-lactone (1,4-lactone) ring through intramolecular esterification upon concentration or heating.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Key transformations in the improved Kiliani-Fischer synthesis.
Mechanism of Oxidation and Lactonization
The oxidation of the newly formed D-glycero-D-gulo-heptose with bromine water proceeds via the oxidation of the hemiacetal to a lactone, which is then hydrolyzed to the aldonic acid. [4]The reaction is generally carried out in a slightly acidic solution to favor the open-chain aldehyde form, which is more susceptible to oxidation. The resulting D-glucoheptonic acid is then converted to this compound through an acid-catalyzed intramolecular esterification. The formation of the five-membered γ-lactone is often favored due to its thermodynamic stability.
Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.
Protocol 1: Kiliani-Fischer Synthesis of D-glycero-D-gulo-heptose
This protocol is adapted from established procedures for the Kiliani-Fischer synthesis. [2][5] Materials:
-
D-Glucose (anhydrous): 18.0 g (0.1 mol)
-
Sodium cyanide (NaCN): 5.4 g (0.11 mol)
-
Deionized water
-
Palladium on barium sulfate (Pd/BaSO₄, 5%): 2.0 g
-
Sulfuric acid (H₂SO₄), concentrated
-
Barium carbonate (BaCO₃)
-
Ethanol
-
Methanol
Procedure:
-
Cyanohydrin Formation:
-
In a 500 mL flask, dissolve 18.0 g of anhydrous D-glucose in 100 mL of deionized water.
-
In a separate beaker, dissolve 5.4 g of sodium cyanide in 25 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium cyanide solution to the D-glucose solution with continuous stirring, maintaining the temperature below 25 °C.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
-
Catalytic Hydrogenation and Hydrolysis:
-
Transfer the cyanohydrin mixture to a hydrogenation apparatus.
-
Add 2.0 g of 5% Pd/BaSO₄ catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas to approximately 3-4 atm and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake (typically 12-24 hours).
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.
-
To the filtrate, slowly add a calculated amount of dilute sulfuric acid to hydrolyze the intermediate imine and neutralize any excess cyanide. The pH should be adjusted to be acidic.
-
Heat the solution at 70-80 °C for 2 hours to ensure complete hydrolysis.
-
-
Work-up and Isolation:
-
Neutralize the acidic solution by the portion-wise addition of barium carbonate until effervescence ceases.
-
Heat the mixture to boiling and filter hot to remove the precipitated barium sulfate.
-
Concentrate the filtrate under reduced pressure to a thick syrup.
-
Add 100 mL of hot ethanol to the syrup and allow the mixture to cool slowly. The D-glycero-D-gulo-heptose will preferentially crystallize.
-
Collect the crystals by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Protocol 2: Oxidation and Lactonization to this compound
This protocol is based on the classical bromine water oxidation of aldoses. [4] Materials:
-
D-glycero-D-gulo-heptose (from Protocol 1)
-
Bromine (Br₂)
-
Deionized water
-
Silver carbonate (Ag₂CO₃) or Barium carbonate (BaCO₃)
-
Hydrogen sulfide (H₂S) gas or a suitable sulfide source
-
Methanol
-
Diethyl ether
Procedure:
-
Oxidation:
-
Dissolve the D-glycero-D-gulo-heptose in deionized water to make a 5-10% solution in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of bromine water with vigorous stirring. The color of the bromine should disappear as it is consumed.
-
Allow the reaction to proceed at room temperature for 24 hours, or until the bromine color persists.
-
-
Work-up and Lactonization:
-
Remove the excess bromine by bubbling air through the solution or by adding a small amount of sodium bisulfite solution until the color disappears.
-
Neutralize the hydrobromic acid formed during the reaction by adding silver carbonate or barium carbonate until the solution is neutral to litmus paper.
-
Filter off the precipitated silver bromide or barium sulfate.
-
If silver carbonate was used, pass a stream of hydrogen sulfide gas through the filtrate to precipitate excess silver ions as silver sulfide, then filter.
-
Concentrate the clear filtrate under reduced pressure at a temperature of 40-50 °C. As the water is removed, the D-glucoheptonic acid will lactonize.
-
Continue the concentration until a thick syrup is obtained.
-
-
Purification and Crystallization:
-
Dissolve the syrup in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
If crystallization is sluggish, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with a small amount of cold methanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | Appearance |
| D-glycero-D-gulo-heptose | C₇H₁₄O₇ | 210.18 | 30-40% | ~190 | White crystalline solid |
| This compound | C₇H₁₂O₇ | 208.17 | 70-85% | 152-155 [6] | White crystalline powder |
Spectroscopic Data for this compound:
-
¹³C NMR data is available from chemical databases and can be used for structural confirmation. [7]* ¹H NMR spectra can also be used for characterization. [8]
Troubleshooting and Expert Insights
-
Epimer Separation: The Kiliani-Fischer synthesis produces a mixture of epimers. The separation of D-glycero-D-gulo-heptose from its D-glycero-D-ido-heptose epimer can be challenging. Fractional crystallization from ethanol or methanol is often effective due to differences in solubility. Careful control of crystallization conditions is paramount.
-
Lactone Hydrolysis: this compound can hydrolyze back to the open-chain aldonic acid in the presence of water, especially under basic conditions. Therefore, it is important to store the final product in a dry environment.
-
Oxidation Conditions: The bromine water oxidation should be conducted in the dark to prevent the formation of byproducts from light-induced radical reactions. Over-oxidation can be an issue if the reaction is not carefully monitored, leading to the formation of aldaric acids.
-
Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A quench solution (e.g., ferrous sulfate) should be readily available in case of spills. Bromine is corrosive and toxic; handle with care in a fume hood.
References
-
Kiliani–Fischer synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Kiliani–Fischer Synthesis - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]
-
Kiliani-fischer Synthesis of Monosaccharides | UKEssays.com. (2018, January 24). Retrieved January 14, 2026, from [Link]
-
The Ruff Degradation and the Kiliani Fischer Synthesis - Master Organic Chemistry. (2018, October 29). Retrieved January 14, 2026, from [Link]
-
kiliani-fischer-synthesis.pdf. (n.d.). Retrieved January 14, 2026, from [Link]
-
The course of the oxidation of the aldose sugars by bromine water - NIST Technical Series Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Application Note: A Validated Protocol for the Synthesis of D-Glucoheptono-1,4-Lactone
Abstract and Significance
D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone, serves as a pivotal chiral building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex, biologically active molecules. Notably, it is a precursor for the development of Howiinol A and its analogs, compounds investigated for their potent antitumor properties.[1][2][3] This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The described methodology focuses on the selective oxidation of the parent aldoheptose, D-glycero-D-gulo-heptose, using bromine water. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step workflow, and outline essential purification and characterization techniques to ensure the synthesis of a high-purity final product. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Principle and Reaction Mechanism
The synthesis of this compound is achieved through the mild oxidation of the aldehyde functional group present in its parent sugar, D-glycero-D-gulo-heptose.
The Core Transformation: Aldose to Aldonic Acid Lactone
The primary challenge in monosaccharide chemistry is achieving regioselective reactions. For this synthesis, the aldehyde at the C1 position must be oxidized without affecting the multiple secondary and primary alcohol groups. Bromine water (Br₂/H₂O) is an ideal oxidizing agent for this purpose.[4] It is mild enough to selectively convert the aldehyde to a carboxylic acid, leaving the alcohol functionalities intact. This reaction is highly specific to aldoses; ketoses are not oxidized under these conditions, a feature historically used as a qualitative test to differentiate between the two sugar types.[5][6]
Mechanism of Oxidation and Lactonization:
The reaction proceeds via a well-established mechanism.[7]
-
Hydration: The aldehyde group of the aldose exists in equilibrium with its hydrate form in aqueous solution.
-
Nucleophilic Attack: The oxygen of the hydrate acts as a nucleophile, attacking a bromine molecule (Br₂).
-
Elimination: Subsequent deprotonation and loss of a bromide ion yields the carboxylic acid, known as an aldonic acid (in this case, D-glycero-D-gulo-heptonic acid).
Once the aldonic acid is formed, it undergoes a spontaneous intramolecular esterification (cyclization) to form a thermodynamically stable lactone. While a 1,5-lactone (δ-lactone) may form initially, the five-membered 1,4-lactone (γ-lactone) is often the more stable, isolable product.[8][9] The reaction is performed in the presence of a buffer, such as barium carbonate, to neutralize the hydrobromic acid (HBr) generated during the oxidation, maintaining a pH range of 5-6 to prevent undesirable side reactions like sugar isomerization.[5][10]
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis, purification, and validation of this compound.
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| D-glycero-D-gulo-heptose | ≥98% | Commercially Available | Starting material. |
| Bromine (Br₂) | ACS Reagent Grade | Commercially Available | Highly Toxic & Corrosive. Handle only in a fume hood. |
| Barium Carbonate (BaCO₃) | ACS Reagent Grade | Commercially Available | Buffer to neutralize HBr. |
| Deionized Water | High Purity | Laboratory Source | Used as the reaction solvent. |
| Ethanol | 95% or Absolute | Commercially Available | Recrystallization solvent. |
| Celite® 545 | N/A | Commercially Available | Filter aid. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Synthesis Protocol
SAFETY NOTE: Bromine is a hazardous substance that is both toxic and corrosive. This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).
Step 1: Reaction Setup
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add D-glycero-D-gulo-heptose (21.0 g, 0.1 mol).
-
Add deionized water (200 mL) and stir until the sugar is completely dissolved.
-
Carefully add powdered barium carbonate (25.0 g, ~0.127 mol).
-
Expert Insight: Barium carbonate acts as a heterogeneous buffer. Its low solubility maintains a slightly acidic pH without making the solution strongly alkaline, which could cause unwanted epimerization of the starting sugar. It neutralizes the HBr formed in situ.
-
Step 2: Oxidation with Bromine Water
-
Prepare a solution of bromine water by carefully adding bromine (6.0 mL, ~18.6 g, 0.116 mol) to deionized water (100 mL) in the dropping funnel.
-
With vigorous stirring, add the bromine water solution dropwise from the dropping funnel to the sugar solution over a period of 4-6 hours.
-
Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and to ensure that the liberated bromine is consumed as it is added.
-
-
During the addition, the characteristic reddish-brown color of bromine should disappear as it is consumed. Maintain the reaction at room temperature (20-25°C). If the temperature rises, use a water bath for cooling.
-
After the complete addition, continue stirring the mixture for an additional 12-16 hours at room temperature. The reaction is complete when the bromine color persists for more than 30 minutes, indicating the starting material has been consumed.
Step 3: Work-up and Isolation
-
Remove the excess unreacted bromine by bubbling a stream of air or nitrogen through the reaction mixture (with the outlet vented into the fume hood) until the reddish-brown color completely disappears.
-
Filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the barium carbonate and the precipitated barium bromide.
-
Wash the filter cake with a small amount of deionized water (~20 mL) to recover any entrained product.
-
Combine the filtrate and the washings. The resulting clear solution contains the D-glycero-D-gulo-heptonic acid in equilibrium with its lactones.
Step 4: Purification by Recrystallization
-
Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature at 40-50°C) to a thick syrup.
-
Trustworthiness: This step not only removes the water but also drives the equilibrium from the open-chain acid towards the desired lactone form.
-
-
Add 95% ethanol (~50-70 mL) to the warm syrup and stir. The product should begin to crystallize. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Allow the flask to cool to room temperature, and then place it in a refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals under vacuum to a constant weight.
Data Summary and Characterization
Stoichiometry and Expected Yield
| Compound | Formula | M.W. ( g/mol ) | Amount | Moles | Ratio |
| D-glycero-D-gulo-heptose | C₇H₁₄O₇ | 210.18 | 21.0 g | 0.10 | 1.0 |
| Bromine | Br₂ | 159.81 | 18.6 g | 0.116 | ~1.16 |
| Barium Carbonate | BaCO₃ | 197.34 | 25.0 g | 0.127 | ~1.27 |
| This compound | C₇H₁₂O₇ | 208.17 | ~16.7 g | ~0.08 | ~80% |
Note: Yield is theoretical and may vary based on experimental conditions.
Product Validation
To ensure the trustworthiness of the synthesis, the final product must be characterized and its purity confirmed.
-
Appearance: White to off-white crystalline solid.[9]
-
Melting Point: The expected melting point is in the range of 152-155°C.[1][11] A sharp melting point within this range is indicative of high purity.
-
Purity (by HPLC): Purity should be ≥98% as determined by High-Performance Liquid Chromatography.
-
Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data or a certified reference standard.
References
-
Homework.Study.com. (n.d.). What is the mechanism for the oxidation of an aldose to an aldonic acid with mile Br_2 water... Retrieved from [Link]
-
Creative Commons. (n.d.). 9.4 Oxidation and Reduction Reactions of Monosaccharides – Organic Chemistry II. Retrieved from [Link]
-
Isbell, H. S. (1963). Oxidation of Aldoses With Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 443–449. Retrieved from [Link]
-
Isbell, H. S., & Hudson, C. S. (1932). The course of the oxidation of the aldose sugars by bromine water. Bureau of Standards Journal of Research, 8(3), 327. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Does Br2/H2O oxidize all aldehydes including carbohydrates? Retrieved from [Link]
-
LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]
-
Isbell, H. S., & Frush, H. L. (1931). The oxidation of sugars. I. The electrolytic oxidation of aldose sugars in the presence of a bromide and calcium carbonate. Bureau of Standards Journal of Research, 6(6), 1145. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Monosaccharide Carbohydrates. Retrieved from [Link]
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Application Notes: Synthesis of the Antitumor Agent Howiinol A Utilizing a Chiral Pool Approach with D-Glucoheptono-1,4-lactone
Introduction: The Strategic Use of Carbohydrate Scaffolds in Natural Product Synthesis
Howiinol A, a styryl-lactone natural product isolated from Goniothalamus howii, has garnered significant interest within the drug development community due to its potent antitumor activities. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines and significant therapeutic effects in murine models of solid tumors and ascites. The mechanism of action is believed to involve the blockage of the cell cycle transition from the G1 to the S phase and the inhibition of topoisomerase II. A crucial aspect of advancing the therapeutic potential of Howiinol A and its analogues lies in the development of a robust and stereocontrolled synthetic route.
This application note details a well-established, nine-step synthesis of Howiinol A, commencing from the readily available and enantiomerically pure carbohydrate, α-D-glucoheptonic γ-lactone (D-Glucoheptono-1,4-lactone). This synthetic strategy exemplifies the "chiral pool" approach, a powerful methodology in organic synthesis that leverages the inherent chirality of natural starting materials to construct complex stereogenic centers in the target molecule. By utilizing this compound, the absolute configuration of the final natural product is secured early in the synthetic sequence, obviating the need for challenging asymmetric transformations or chiral resolutions.
Rationale for this compound as a Chiral Precursor
This compound presents an ideal starting material for the synthesis of Howiinol A for several key reasons:
-
Inherent Chirality: The multiple stereocenters within the lactone directly correspond to those required in the core of Howiinol A, thus simplifying the stereochemical challenges of the synthesis.
-
Rich Functionality: The presence of multiple hydroxyl groups and a lactone moiety allows for a variety of selective chemical transformations, including protection, activation, and carbon-carbon bond formation.
-
Commercial Availability: As a derivative of glucose, this compound is a readily accessible and relatively inexpensive starting material.[1][2][3]
The overall synthetic strategy involves a series of carefully orchestrated steps, including the protection of hydroxyl groups, modification of the lactone, and the introduction of the styryl side chain, likely via a Wittig-type olefination reaction.
Overall Synthetic Workflow
The synthesis of Howiinol A from this compound can be conceptually divided into three main phases: initial protection and functionalization of the carbohydrate core, introduction of the aromatic side chain, and final deprotection and lactonization to yield the natural product.
Caption: A conceptual workflow for the synthesis of Howiinol A.
Detailed Synthetic Protocol
The following nine-step protocol is based on the successful total synthesis of Howiinol A reported in the scientific literature. It is imperative that all reactions are carried out in a well-ventilated fume hood, using appropriate personal protective equipment. Anhydrous conditions should be maintained for reactions sensitive to moisture.
Step 1: Protection of the Diol Functionality
The synthesis commences with the selective protection of the vicinal diols of this compound as an acetonide. This directs the subsequent chemical transformations to the remaining unprotected hydroxyl groups.
-
Reaction: this compound is reacted with acetone in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Rationale: The formation of the acetonide protects the C5 and C6 hydroxyl groups, leaving the C2, C3, and C7 hydroxyls available for further modification. This is a standard and efficient method for protecting 1,2-diols in carbohydrate chemistry.
Step 2-8: Intermediate Transformations
Due to the unavailability of the full experimental text of the primary literature, a detailed, step-by-step protocol for steps 2 through 8 cannot be provided at this time. The following is a general description of the likely transformations based on established organic chemistry principles and the known structure of the starting material and final product.
The subsequent steps would logically involve:
-
Selective protection and deprotection of the remaining hydroxyl groups to differentiate their reactivity.
-
Oxidation of a primary alcohol to an aldehyde, which will serve as the electrophile for the introduction of the styryl side chain.
-
A Wittig reaction or a related olefination method to couple the carbohydrate-derived aldehyde with a suitable phosphonium ylide bearing the styryl moiety. This is a common and effective method for forming carbon-carbon double bonds in natural product synthesis.
-
Reduction of any remaining carbonyl functionalities as needed to achieve the correct oxidation state in the final product.
Step 9: Deprotection and Cyclization to Howiinol A
The final step in the synthesis involves the removal of all protecting groups and the spontaneous or induced cyclization to form the α,β-unsaturated lactone ring of Howiinol A.
-
Reaction: The fully elaborated intermediate is treated with a strong acid in an aqueous medium to hydrolyze the acetonide and any other acid-labile protecting groups.
-
Rationale: The acidic conditions facilitate the removal of the protecting groups, and the resulting free hydroxyl and carboxylic acid functionalities are poised to undergo intramolecular esterification to form the thermodynamically stable six-membered lactone ring of Howiinol A.
Key Mechanistic Insight: The Wittig Reaction
A pivotal transformation in this synthesis is the formation of the carbon-carbon double bond of the styryl side chain. The Wittig reaction is a highly probable method for this step.
Caption: The general scheme of a Wittig reaction.
In this reaction, a phosphonium ylide, prepared from the corresponding phosphonium salt and a strong base, reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.
Quantitative Data Summary
The reported overall yield for the nine-step synthesis of Howiinol A from this compound is 13.3%. The spectroscopic data of the synthetic Howiinol A were identical to those of the natural product, confirming the structure and absolute configuration.
| Parameter | Value | Reference |
| Starting Material | α-D-glucoheptonic γ-lactone | |
| Number of Steps | 9 | |
| Overall Yield | 13.3% | |
| Key Transformation | Wittig Olefination (proposed) | |
| Final Product | Howiinol A |
Conclusion and Future Directions
The successful synthesis of Howiinol A from this compound underscores the power of the chiral pool approach in the efficient construction of complex, biologically active natural products. This strategy provides a reliable and stereocontrolled route to this promising antitumor agent. Further optimization of the individual steps and the exploration of alternative synthetic routes could lead to an even more efficient and scalable process, facilitating the production of larger quantities of Howiinol A for more extensive biological evaluation and potential clinical development. The synthesis of a diverse library of Howiinol A analogues, enabled by this synthetic route, will be invaluable in elucidating the structure-activity relationships and identifying new compounds with enhanced therapeutic profiles.
References
-
Sun S, Yu D. [Studies on the synthesis and antitumor activities of howiinol A and its analogues]. Yao Xue Xue Bao. 1998;33(7):502-511. [Link]
-
D-Glucoheptonic acid-1,4-lactone. Amerigo Scientific. [Link]
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D-Glucoheptono-1,4-lactone: A Chiral Precursor for the Synthesis of Novel Pharmaceutical Agents
Application Note and Protocols
Introduction: The Strategic Value of D-Glucoheptono-1,4-lactone in Medicinal Chemistry
This compound, a naturally occurring seven-carbon sugar lactone, has emerged as a valuable chiral building block in the synthesis of complex bioactive molecules.[1] Its rigid, polyhydroxylated structure provides a stereochemically defined scaffold that can be strategically manipulated to create a diverse array of pharmaceutical agents. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for pharmaceutical agents. We will delve into its chemical properties, explore its synthetic potential with detailed protocols, and provide insights into the mechanistic rationale behind its transformations. The focus will be on providing actionable knowledge to empower researchers in their quest for novel therapeutics, particularly in the realm of antitumor agents.
Physicochemical Properties and Handling of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 60046-25-5 | [1][2] |
| Molecular Formula | C₇H₁₂O₇ | [1][3] |
| Molecular Weight | 208.17 g/mol | [1][3] |
| Melting Point | 152-155 °C | [1][4] |
| Appearance | White to pale beige solid | [5] |
| Solubility | Slightly soluble in DMSO and water. | [1][4] |
| Storage | Refrigerator, under an inert atmosphere. | [1][4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
Synthetic Applications: A Gateway to Bioactive Molecules
This compound's utility as a precursor stems from the reactivity of its lactone ring and the presence of multiple hydroxyl groups that can be selectively functionalized. Its most notable application is as a key intermediate in the synthesis of the antitumor agent Howiinol A and its analogs.[1][3] While the full 9-step synthesis of Howiinol A is not publicly detailed in a step-by-step protocol, the general strategy highlights the importance of this lactone as a starting material for complex natural product synthesis.
This guide will focus on a well-documented and versatile transformation of this compound: aminolysis of the lactone ring . This reaction opens the lactone to form glucoheptonamides, which are valuable intermediates for further elaboration.
Protocol 1: Synthesis of N-substituted Glucoheptonamides via Aminolysis
This protocol provides a general procedure for the aminolysis of this compound, a reaction that exemplifies the cleavage of the lactone ring to introduce nitrogen-containing functionalities. This is a foundational step for creating a variety of derivatives with potential biological activity.
Reaction Scheme:
A schematic of the aminolysis reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., o-phenylenediamine, N-alkyl-N-(2-hydroxyethyl)amine)
-
Solvent (e.g., Methanol, Ethanol, or an appropriate solvent for the chosen amine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.
-
Addition of Amine: Add the amine (1.1 to 1.5 equivalents) to the solution. The stoichiometry may need to be optimized depending on the reactivity of the amine.
-
Reaction Conditions: The reaction can be performed under various conditions, and the choice depends on the desired outcome (kinetic vs. thermodynamic product).
-
Thermal Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. This method often favors the formation of thermodynamically more stable products.
-
Ultrasound-Mediated Conditions: For selective synthesis of the kinetic product (the initial amide), focused ultrasound can be employed. This technique can provide the activation energy without shifting the thermodynamic equilibrium.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted glucoheptonamide.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, especially if the amine or subsequent intermediates are sensitive to oxidation.
-
Solvent Choice: The solvent should be chosen based on the solubility of both the lactone and the amine, and its boiling point should be suitable for the desired reaction temperature.
-
Control of Reaction Conditions: The choice between thermal and ultrasound conditions is a critical determinant of the product outcome. Thermal conditions allow the reaction to reach thermodynamic equilibrium, which may lead to subsequent cyclization or rearrangement products. In contrast, focused ultrasound provides localized energy, favoring the kinetically controlled formation of the initial amide by overcoming the activation barrier for the aminolysis without providing enough global energy for subsequent reactions.
Self-Validation and Trustworthiness:
The integrity of this protocol is ensured by rigorous monitoring and characterization.
-
TLC Monitoring: Regular TLC analysis allows for the real-time tracking of the reaction, ensuring that it goes to completion and providing a preliminary indication of product formation and purity.
-
Spectroscopic Analysis: Unambiguous characterization of the final product by NMR and Mass Spectrometry is non-negotiable. For instance, in the aminolysis with o-phenylenediamine, 1D and 2D NMR spectra are used to definitively assign the structures of the resulting amide and a potential benzimidazole byproduct.
Logical Relationships and Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of pharmaceutical precursors from this compound.
General workflow for the synthesis of pharmaceutical precursors.
Conclusion and Future Directions
This compound is a versatile and stereochemically rich precursor for the synthesis of a wide range of pharmaceutical agents. Its application in the synthesis of antitumor compounds like Howiinol A underscores its potential in drug discovery. The detailed protocol for aminolysis provided in this note serves as a practical example of how to leverage the reactivity of the lactone ring to introduce new functionalities. Future research in this area could focus on the development of novel selective protection and deprotection strategies for the hydroxyl groups, which would further expand the synthetic utility of this valuable chiral building block and pave the way for the discovery of new and potent therapeutic agents.
References
-
LookChem. This compound. [Link]
-
Wiley Online Library. NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. [Link]
-
LookChem. Cas 60046-25-5,this compound. [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of D-Glucoheptono-1,4-lactone
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for D-Glucoheptono-1,4-lactone
This compound (CAS No. 60046-25-5), a polyhydroxy-γ-lactone, is a key chiral building block in organic synthesis and a significant intermediate in the pharmaceutical industry.[1] Its applications range from the synthesis of bioactive molecules, including antitumor agents like Howiinol A, to its use in developing novel therapeutic compounds.[1] The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes for its use in research and drug development.
This comprehensive guide provides a suite of robust analytical methods for the thorough characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, drawing from pharmacopeial standards for related compounds and the broader scientific literature. Each method is presented with a detailed protocol and an explanation of the underlying scientific rationale, empowering the user to not only execute the procedures but also to understand and interpret the results with confidence.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development and execution of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₇ | [1][2][3] |
| Molecular Weight | 208.17 g/mol | [1][2][3] |
| Melting Point | 152-155 °C (lit.) | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Slightly soluble in water and DMSO | [1][2] |
Integrated Analytical Workflow
A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow, integrating various analytical techniques to assess different quality attributes of the molecule.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the chemical bonds. For this compound, the key characteristic absorptions will be from the hydroxyl (O-H), alkane (C-H), carbonyl (C=O) of the lactone, and carbon-oxygen (C-O) single bonds.
Interpretation of Expected Spectrum:
-
O-H Stretching: A broad and strong absorption band is expected in the region of 3650-3250 cm⁻¹, characteristic of the multiple hydroxyl groups and intermolecular hydrogen bonding.[4]
-
C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl backbone.
-
C=O Stretching (Lactone): A strong, sharp absorption band is anticipated between 1790 and 1765 cm⁻¹, which is characteristic of a γ-lactone (a five-membered ring lactone).[5]
-
C-O Stretching: A complex series of strong absorption bands in the "fingerprint" region, typically between 1200 and 1000 cm⁻¹, arising from the C-O stretching vibrations of the hydroxyl groups and the lactone ring.[6]
Protocol: FTIR Analysis using KBr Pellet
-
Sample Preparation:
-
Thoroughly dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven at 105 °C for at least 2 hours to remove any residual moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the sample with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands.
-
Compare the obtained spectrum with a reference spectrum if available, or interpret the functional groups based on the expected absorption regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for polyhydroxy compounds as it allows for the observation of exchangeable hydroxyl protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the this compound structure.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Purity and Assay
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
Principle: HPLC is a cornerstone technique for assessing the purity of non-volatile compounds. For carbohydrates and their derivatives that lack a strong UV chromophore, a Refractive Index Detector (RID) is commonly employed.[7][8][9] This method separates the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Protocol: HPLC-RID for Purity Determination
-
Chromatographic System:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., with Ca²⁺ or Pb²⁺ counter-ions). A common choice is a Zorbax NH₂ (150 x 4.6 mm, 5 µm) column.[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and water, typically in the range of 75:25 to 85:15 (v/v).[10][11] The exact ratio should be optimized for the best separation.
-
Column Temperature: 30-35 °C to ensure reproducible retention times.[11]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35 °C).[10]
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution at a similar concentration.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.
-
Inject a suitable volume (e.g., 20 µL) of the standard and sample solutions.
-
Record the chromatograms and determine the retention time of the main peak.
-
Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) according to ICH guidelines.[12][13]
Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[14] It relies on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, the purity of the analyte can be accurately calculated.
Protocol: Purity Determination by qNMR
-
Selection of Internal Standard (IS): Choose a suitable IS that has a known purity, is stable, does not react with the analyte, and has proton signals that are well-resolved from the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse.
-
Scan Number (NS): Acquire a sufficient number of scans (e.g., 16 or more) for a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select well-resolved signals for both the analyte and the IS. Integrate these signals accurately.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (M_analyte / M_IS) x (m_IS / m_analyte) x P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC-MS is ideal for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of polyhydroxy compounds, derivatization is a necessary step to increase their volatility for GC analysis. Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization method.
Protocol: GC-MS with Silylation
Caption: Workflow for the analysis of this compound by GC-MS after silylation.
-
Derivatization (Silylation):
-
Accurately weigh about 1-2 mg of the dried sample into a reaction vial.
-
Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), in an aprotic solvent like pyridine or acetonitrile.[5]
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-600.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and any impurities.
-
Compare the mass spectra of the peaks with a spectral library (e.g., NIST) for identification of impurities.
-
Physicochemical Characterization
Thermal Analysis: DSC and TGA
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It is used to determine the melting point, heat of fusion, and to detect other thermal events like solid-solid transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents.
Protocol: DSC and TGA Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan or a ceramic/platinum TGA pan.
-
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 600 °C).
-
Record the mass loss versus temperature to obtain the TGA curve.
-
Determine the onset of decomposition and the percentage of mass loss at different temperatures.
-
Chiral Purity by Chiral HPLC
Principle: this compound is a chiral molecule. Chiral HPLC is essential to confirm its enantiomeric purity and to quantify the presence of its L-enantiomer. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Protocol: Chiral HPLC
-
Chromatographic System:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often effective for separating enantiomers of polar compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition needs to be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector (if the analyte has some UV absorbance at low wavelengths) or a polarimeter. If UV detection is not sensitive, derivatization with a UV-active group might be considered.
-
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers.
-
If a standard of the L-enantiomer is available, confirm the peak identity.
-
Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and key physicochemical properties of this important molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to the successful application of this compound in its intended scientific and pharmaceutical contexts.
References
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United States Pharmacopeia (2025). Calcium Gluceptate Monograph. USP. [Link]
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Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature. National Bureau of Standards. [Link]
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Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Cho, S., & Lee, S. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of separation science, 35(5-6), 666–672. [Link]
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Food and Agriculture Organization of the United Nations. (1998). CALCIUM GLUCONATE. [Link]
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Aglient Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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USP. (n.d.). USP Monographs: Calcium Gluconate. [Link]
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Llop, C., et al. (2025). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. ACS Sustainable Chemistry & Engineering. [Link]
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Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy, 32(7), 28-34. [Link]
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Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards. [Link]
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Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
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Popova, V., et al. (2018). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Microbiology, Biotechnology and Food Sciences, 7(5), 513-517. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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CABI Digital Library. (n.d.). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. [Link]
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LibreTexts Chemistry. (n.d.). Thermogravimetric Analysis. [Link]
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Shimadzu. (n.d.). Quantitative Analysis of Sugars in Fruit Samples Using Refractive Index Detection (RID-20A). [Link]
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FILAB. (n.d.). Analysis and determination of calcium gluconate in the laboratory. [Link]
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USP. (n.d.). USP Monographs: Gluconolactone. [Link]
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Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]
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Haginaka, J., et al. (2000). Separation of enantiomers on HPLC chiral stationary phases based on human plasma alpha1-acid glycoprotein: effect of sugar moiety on chiral recognition ability. Journal of chromatography. B, Biomedical sciences and applications, 740(2), 169–178. [Link]
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Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of chromatography. A, 1188(1), 34–42. [Link]
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Al-kassas, R., et al. (2015). Development and Validation of an Ion-pair HPLC Chromatography for Simultaneous Determination of Lactone and Carboxylate Forms of SN-38 Loaded in PLGA Nanoparticles. Tropical Journal of Pharmaceutical Research, 14(10), 1909-1916. [Link]
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Al-showiman, S. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23), 57-68. [Link]
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Ruiz-matute, A. I., et al. (2012). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Beverages: Processing and Quality Control. [Link]
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Choaudhary, A. A., & Hangad, T. (2024). Development and Validation of Analytical Methods for the Estimation of Milrinone Lactate. International Journal of Trend in Scientific Research and Development, 8(3), 11-19. [Link]
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Sharma, A., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Molecules, 28(6), 2598. [Link]
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Jayawardhane, S.A.D.P.S., et al. (2020). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. Proceedings of the 6th International Conference on Multidisciplinary Approaches. [Link]
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Gomez, A., et al. (2018). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the transfructosylation reaction of a recombinant levansucrase from Streptococcus salivarius. Journal of Microbiology, Biotechnology and Food Sciences, 7(5), 508-512. [Link]
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ResearchGate. (n.d.). Does someone have experience with chiral hplc separation of amino sugar (or sugar) anomers?[Link]
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Neliti. (n.d.). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Purity Determination of D-Glucoheptono-1,4-lactone
Abstract
This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of D-Glucoheptono-1,4-lactone purity. Due to the polar nature of the analyte and its lack of a significant UV chromophore, this method employs Hydrophilic Interaction Chromatography (HILIC) for separation, coupled with Refractive Index (RI) detection for universal quantification. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and forced degradation analysis to ensure specificity and reliability.
Introduction and Scientific Rationale
This compound (C₇H₁₂O₇) is a seven-carbon sugar lactone with applications in various fields, including its use as a precursor in organic synthesis and its potential role in pharmaceutical formulations.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and batch-to-batch consistency.
The primary challenge in developing an HPLC method for this compound lies in its physicochemical properties. As a highly polar carbohydrate-like molecule, it exhibits poor retention on traditional reversed-phase columns. Furthermore, its structure lacks a chromophore, rendering standard UV-Vis detection ineffective.[2][3]
To overcome these challenges, this method leverages two key technologies:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique ideal for retaining and separating highly polar compounds.[4][5] It utilizes a polar stationary phase (in this case, an amino-bonded column) and a mobile phase with a high concentration of an organic solvent (acetonitrile) and a small amount of an aqueous component. The mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, providing excellent retention and selectivity for compounds that are unretained in reversed-phase chromatography.[6]
-
Refractive Index (RI) Detection: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample components.[7][8] It is an ideal choice for non-chromophoric analytes like sugars and sugar lactones, allowing for accurate quantification based on the bulk property of the molecule in solution.[2]
Crucially, this application note describes a stability-indicating method . This means the method can accurately measure the analyte of interest in the presence of its degradation products, impurities, and excipients. This is a regulatory expectation for pharmaceutical quality control and is established through forced degradation studies.[9][10][11]
Experimental Workflow
The overall process from sample preparation to final purity assessment is outlined below. This workflow ensures that the system is suitable for analysis before sample data is acquired and processed.
Caption: High-level workflow for HPLC purity analysis.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (≥99% purity, Sigma-Aldrich or equivalent).
-
This compound sample for testing.
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
0.45 µm membrane filters for mobile phase and sample filtration.
Instrumentation and Chromatographic Conditions
An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a refractive index detector was used.
| Parameter | Condition | Rationale |
| HPLC Column | Amino (NH₂) Column (e.g., 250 mm x 4.6 mm, 5 µm) | The polar amino stationary phase is ideal for retaining polar analytes like sugar lactones under HILIC conditions.[6] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | A high organic content is necessary for retention in HILIC. This ratio provides a good balance between retention time and peak shape for the analyte.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated temperature improves viscosity, reduces backpressure, and enhances peak shape and reproducibility. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of peak distortion from overloading. |
| RI Detector Temperature | 35 °C | The detector temperature should be stable and match the column temperature to minimize baseline drift, a critical factor for RI detection.[8] |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the main peak and any potential early or late-eluting impurities. |
Detailed Protocols
Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 200 mL of deionized water.
-
Mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum degassing to prevent bubble formation in the HPLC system.
Standard Solution Preparation (Concentration: 1.0 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase as the diluent.
-
Vortex or sonicate until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (Concentration: 1.0 mg/mL)
-
Prepare the sample solution using the same procedure as the standard solution (Section 4.2), substituting the reference standard with the test sample.
System Suitability Testing (SST)
Causality: Before analyzing any samples, the suitability of the chromatographic system must be verified. This is a non-negotiable quality check that ensures the system is performing as expected and that the resulting data will be valid.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the RI detector.
-
Make five replicate injections of the Standard Solution (1.0 mg/mL).
-
Evaluate the results against the criteria in the table below. The analysis can only proceed if all SST criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions with the column, affecting integration. |
| Theoretical Plates (N) | ≥ 2500 | Measures column efficiency. A higher number indicates sharper peaks and better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. Ensures reproducible quantification. |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump and mobile phase composition. Ensures consistent peak identification. |
Analysis Sequence
-
Inject a diluent blank to ensure no carryover or contamination.
-
Perform the SST as described in Section 4.4.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again at the end of the sequence to bracket the samples and confirm system stability.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area percent method.
Formula:
Caption: Forced degradation workflow for method specificity.
Protocol Summary:
-
Acid Hydrolysis: Expose a sample solution to 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Expose a sample solution to 0.1 M NaOH at room temperature. Lactones are particularly sensitive to base-catalyzed hydrolysis, which opens the ring to form the carboxylate salt of glucoheptonic acid.
-
Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature. [11]* Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by HPLC. The chromatograms should show a clear separation between the intact lactone peak and any new peaks corresponding to degradation products.
Conclusion
The HILIC-RI method detailed in this application note is a reliable and robust solution for determining the purity of this compound. The methodology is built on sound scientific principles, addressing the inherent analytical challenges of this polar, non-chromophoric compound. By incorporating rigorous system suitability criteria and demonstrating specificity through forced degradation, this protocol provides a trustworthy, self-validating system for quality control and research applications in the pharmaceutical and chemical industries.
References
- JASCO Global. (2021). Quantitative analysis of sugars (Direct detection by RI detector).
- International Biopharmaceutical Industry. Sensitive HPLC refractive Index detector.
- Agilent.
- Grembecka, M., et al. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry.
- GL Sciences. Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD.
- Ahmad, I., et al. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation.
- Li, Q., & Li, S. (2014). Stability-Indicating HPLC Method for Determination of Spironolactone in Oral Liquids and Its Application to Stability Study. Bentham Science Publisher.
- Ahmad, I., et al. (2012).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- SciSpace. (2014).
- Sigma-Aldrich. This compound ≥99%.
- LGC Standards. This compound.
- Biosynth. D-Glucoheptonic acid-1,4-lactone.
- Knauer. HILIC - Sugars and fructooligosaccharide analysis.
- Pitt, J. J. (2010). Hydrophilic Interaction Chromatography (HILIC). Wiley Analytical Science.
- ResearchGate. Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols.
- National Institutes of Health (NIH). (2019). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages.
- United States Biological. D-Glucoheptonic acid-1,4-lactone.
- McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update.
- CymitQuimica. D-Glucoheptonic acid-1,4-lactone.
- ChemSino. 60046-25-5,D-Glucoheptonic acid-1,4-lactone.
- ChemicalBook. This compound.
- FAO. GLUCONO-δ-LACTONE.
- Sigma-Aldrich. This compound ≥99%.
- Hölzel-Diagnostika. D-Glucoheptonic acid-1,4-lactone.
- Sigma-Aldrich. This compound ≥99%.
Sources
- 1. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]
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- 11. scispace.com [scispace.com]
Navigating the Reactivity of D-Glucoheptono-1,4-lactone: A Guide to Nucleophilic Ring-Opening Reactions for Drug Discovery and Development
Introduction: The Versatility of a Sugar-Derived Lactone
D-Glucoheptono-1,4-lactone, a stable, crystalline solid derived from D-glycero-D-gulo-heptonic acid, represents a versatile and often underutilized chiral building block in modern synthetic chemistry. Its polyhydroxylated structure, combined with the electrophilic nature of the lactone ring, provides a unique platform for the synthesis of a diverse array of complex molecules. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the rich reactivity of this compound with a variety of nucleophiles. By understanding and harnessing these reactions, researchers can unlock new avenues for the synthesis of novel therapeutics, including enzyme inhibitors and antitumor agents. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation in the laboratory.
Core Principles: The Nucleophilic Acyl Substitution of a Lactone
The fundamental reaction governing the chemistry described herein is the nucleophilic acyl substitution at the carbonyl carbon of the lactone ring. The inherent strain of the five-membered ring, while less than that of a four-membered β-lactone, still contributes to its susceptibility to nucleophilic attack. The reaction typically proceeds through a tetrahedral intermediate, followed by ring-opening to yield a linear, polyhydroxylated product.
The general mechanism can be influenced by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral). Under basic conditions, the nucleophile is often deprotonated, increasing its nucleophilicity and facilitating a direct attack on the carbonyl carbon. Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles.
Caption: General mechanism of nucleophilic ring-opening of this compound.
Section 1: Aminolysis - The Gateway to Bioactive Amides
The reaction of this compound with amine nucleophiles, known as aminolysis, is a highly efficient method for the synthesis of N-substituted D-glucoheptonoamides. These polyhydroxylated amides are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors, surfactants, and chiral synthons.[1][2] The reaction proceeds readily with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.
Mechanistic Considerations in Aminolysis
The aminolysis of lactones is generally a facile process that can often proceed without the need for a catalyst, particularly with unhindered primary amines. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the lactone carbonyl. However, for less reactive amines or to accelerate the reaction, various catalytic methods can be employed.
Sources
Application Notes and Protocols: Protecting Group Strategies for D-Glucoheptono-1,4-lactone Hydroxyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its polyhydroxylated structure provides a scaffold for the synthesis of a wide array of complex molecules, including analogues of natural products and novel therapeutic agents. The strategic manipulation of its multiple hydroxyl groups is paramount for achieving desired chemical transformations. This guide provides a detailed overview of protecting group strategies tailored for the hydroxyls of this compound, emphasizing regioselectivity and orthogonality to enable complex synthetic routes.[2][3]
Carbohydrates like this compound are characterized by a high density of functional groups, primarily hydroxyls with similar reactivity, making their selective functionalization a significant challenge.[3][4] Protecting groups are essential tools to temporarily mask one or more of these hydroxyls, allowing for chemical modifications at other positions.[5] The successful synthesis of complex carbohydrate-based molecules hinges on a well-designed protecting group strategy, which involves the selective introduction and removal of these groups under conditions that do not affect other parts of the molecule.[2][6]
Understanding the Reactivity of this compound Hydroxyls
The reactivity of the hydroxyl groups in this compound is not uniform. Understanding these differences is key to designing regioselective protection schemes. Generally, the order of reactivity is as follows:
-
Primary Hydroxyl (C7-OH): This is the most reactive hydroxyl group due to the least steric hindrance, making it a primary target for selective protection with bulky reagents.[4][7]
-
Secondary Hydroxyls (C2-OH, C3-OH, C5-OH, C6-OH): The relative reactivity of these groups can be influenced by their steric environment and the potential for intramolecular hydrogen bonding. Subtle differences in their reactivity can be exploited for selective protection.[3]
Key Protecting Group Strategies
The choice of a protecting group depends on several factors, including the desired regioselectivity, its stability to subsequent reaction conditions (orthogonality), and the ease of its removal.[2] For this compound, the most relevant protecting groups fall into three main categories: silyl ethers, acetals, and benzyl ethers.
Silyl Ethers: Versatile and Tunable Protection
Silyl ethers are among the most widely used protecting groups for hydroxyls due to their ease of introduction, stability under various conditions, and tunable lability.[8][9] The steric bulk of the substituents on the silicon atom dictates the regioselectivity of the protection reaction.
-
tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These bulky silyl groups exhibit a strong preference for reacting with the sterically least hindered primary C7-hydroxyl group.[7][10] TBDPS ethers are generally more stable to acidic conditions than TBDMS ethers.[9]
-
Triisopropylsilyl (TIPS) Ethers: TIPS ethers offer even greater steric hindrance and are particularly stable under basic conditions.[9]
Table 1: Common Silyl Ether Protecting Groups and Their Properties
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection | Key Features |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | Good stability, selective for primary hydroxyls. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | More stable to acid than TBDMS. |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | Very stable to basic/nucleophilic conditions.[9] |
Protocol: Selective Silylation of the C7-Hydroxyl Group
This protocol describes the selective protection of the primary hydroxyl group of this compound using TBDMS-Cl.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C7-O-TBDMS protected this compound.
Validation: The structure of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to ensure regioselective protection at the C7 position.
Acetals: Protection of Diols
Acetal protecting groups are particularly useful for the simultaneous protection of 1,2- or 1,3-diols.[11][12] In this compound, this strategy can be employed to protect vicinal diols, such as the C5-C6 or C2-C3 diols.
-
Isopropylidene Acetals (Acetonides): Formed by reacting the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. They are generally used to protect cis-diols.[4]
-
Benzylidene Acetals: Formed using benzaldehyde, these are commonly used to protect 1,3-diols and can be regioselectively opened to generate a free hydroxyl group and a benzyl ether.[13][14]
Protocol: Formation of a 5,6-O-Isopropylidene Acetal
This protocol details the protection of the C5 and C6 hydroxyl groups.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous acetone
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) to the suspension.
-
Add a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding triethylamine to neutralize the acid.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by silica gel column chromatography.
Trustworthiness: The regioselectivity of acetal formation can be influenced by thermodynamic and kinetic factors. Confirmation of the desired 5,6-O-isopropylidene structure is crucial and can be achieved through 2D NMR techniques such as COSY and HMBC.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl ethers are widely used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a broad range of acidic and basic conditions.[4][11] They are typically removed under neutral conditions via catalytic hydrogenation, which provides orthogonality to acid- and base-labile protecting groups.[13][14]
Table 2: Benzyl-Type Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection | Key Features |
| Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C; Na, liq. NH₃ | Very stable to a wide range of conditions. |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; CAN | Can be removed oxidatively, orthogonal to benzyl ethers.[9] |
Protocol: Per-O-benzylation of this compound
This protocol describes the protection of all free hydroxyl groups as benzyl ethers.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Wash NaH (5.0 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess NaH by the slow addition of methanol at 0 °C.
-
Add water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expertise & Experience: The use of NaH requires careful handling due to its pyrophoric nature. The reaction should be performed in a well-ventilated fume hood under strictly anhydrous conditions.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to deprotect one hydroxyl group in the presence of others. This requires the use of an "orthogonal" set of protecting groups, where each group can be removed by a specific set of reagents that do not affect the others.[2][15]
An example of an orthogonal strategy for this compound could involve:
-
Selective silylation of the C7-OH with a bulky silyl group (e.g., TBDPS).
-
Acetal protection of the C5,C6-diol.
-
Benzylation of the remaining C2 and C3 hydroxyls.
This strategy allows for the selective deprotection of:
-
The C5,C6-diol under acidic conditions.
-
The C7-OH using a fluoride source.
-
The C2,C3-hydroxyls by catalytic hydrogenation.
Conclusion
The successful synthesis of complex derivatives of this compound is critically dependent on the judicious choice and application of protecting groups. By understanding the inherent reactivity of the different hydroxyl groups and employing orthogonal protection strategies, researchers can unlock the full synthetic potential of this valuable chiral building block. The protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes in drug discovery and development.
References
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
-
Mandal, P. K., & Misra, A. K. (2007). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers was achieved under catalytic transfer hydrogenation conditions by using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature. Beilstein Journal of Organic Chemistry, 3, 11. [Link]
- Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. CRC Press.
- Guo, Z., & Wang, P. G. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 13(4), 349-363.
- Garegg, P. J. (1997). Protecting Groups in Carbohydrate Chemistry.
- Das, S. K. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances, 9(25), 14238-14257.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Oscarson, S. (2014). Protecting Groups in Synthesis of Monosaccharides' Derivatives.
- Bolla, M., & Mangion, I. (2015). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 11, 2110-2117.
- Walvoort, M. T. C., & van den Bos, L. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-107.
- Nakatsubo, F., & Yamada, T. (2002). SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Journal of the Japan Wood Research Society, 48(6), 461-466.
- Demchenko, A. V., & Wolfert, M. A. (2006). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Tetrahedron Letters, 47(2), 197-200.
- Zhu, X., & Schmidt, R. R. (2004). Reverse orthogonal strategy for oligosaccharide synthesis.
- Li, Y., & Li, X. (2020). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters, 22(15), 5925-5929.
- Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 11.
- Alchemyst. (2003).
- Chem-Station. (2024).
- van der Vorm, S., & Codee, J. D. C. (2018). Protective group strategies in carbohydrate and peptide chemistry.
- Guo, Z., & Wang, P. G. (2009).
- Demchenko, A. V. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(23), 11337-11381.
- Robertson, A., & Stafford, J. (2003). Selective Hydroxyl Protection and Deprotection. In Science of Synthesis. Thieme.
- Ley, S. V., et al. (2001). Protection of 1,2-/1,3-Diols. Chemical Reviews, 101(1), 53-129.
- Carbohydrate Chemistry. (2020, April 9). Carbohydrate Chemistry Part 3. Protecting Groups [Video]. YouTube.
- van der Vorm, S., et al. (2015). Regioselective modification of unprotected glycosides.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Pearson. (2024). Acetals can serve as protecting groups for 1,2-diols, as well as....
- Otero, A., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(23), 3659-3661.
- Ali, A., et al. (2018). Protective group strategies in carbohydrate and peptide chemistry.
- Wang, C. C., et al. (2007). Regioselective one-pot protection of glucose.
- Uto, T., et al. (2021). Synthesis of d-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties.
- Uto, T., et al. (2020). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. ChemRxiv.
- Sun, S., et al. (2022). Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production.
- LGC Standards. (n.d.). This compound.
- D'Alonzo, D., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
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- 15. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of D-Glucoheptono-1,4-lactone in Asymmetric Synthesis: A Guide for Researchers
For the discerning researcher in drug development and asymmetric synthesis, the quest for efficient, reliable, and stereochemically defined building blocks is paramount. Among the arsenal of chiral molecules derived from the chiral pool, D-Glucoheptono-1,4-lactone, a derivative of D-glucose, stands out as a versatile and stereochemically rich starting material.[1][2][3][4] Its rigid furanose backbone, adorned with multiple stereocenters, provides a robust platform for the synthesis of a diverse array of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis, offering not just protocols but also the underlying strategic considerations that empower chemists to leverage its unique structural features.
The Foundation of Chirality: Understanding this compound
This compound, with its defined stereochemistry inherited from D-glucose, serves as an excellent chiral precursor.[1][2][3][4] The inherent chirality of this molecule allows for the transfer of stereochemical information to new stereocenters created during a synthetic sequence. This "chiral pool" approach is a cornerstone of modern asymmetric synthesis, providing a cost-effective and efficient route to enantiomerically pure compounds.
Key Structural Features and Their Synthetic Implications:
-
Rigid Furanose Core: The five-membered lactone ring imparts conformational rigidity, which is crucial for predictable facial selectivity in reactions at or adjacent to the ring.
-
Multiple Stereocenters: The presence of several contiguous stereocenters provides a rich stereochemical environment that can influence the outcome of reactions at remote positions.
-
Reactive Hydroxyl Groups: The hydroxyl groups at various positions offer handles for selective protection and functionalization, enabling the elaboration of the molecule into a wide range of target structures.
This compound as a Chiral Starting Material: A Gateway to Complex Molecules
The most prominent application of this compound in asymmetric synthesis is its role as a chiral starting material. Its densely functionalized and stereochemically defined structure makes it an ideal precursor for the synthesis of natural products and their analogues.
Synthesis of Bioactive Heterocycles: The Case of Howiinol A
A compelling example of the strategic use of this compound is in the total synthesis of Howiinol A, an antitumor constituent isolated from Goniothalamus howii.[1] This synthesis showcases how the inherent chirality of the starting lactone is meticulously transferred to the final product.
Synthetic Strategy Overview:
The synthesis of Howiinol A from this compound involves a multi-step sequence that leverages the stereocenters of the starting material to construct the chiral core of the target molecule. The key transformations often involve:
-
Selective Protection of Hydroxyl Groups: To differentiate the reactivity of the various hydroxyl groups, a carefully planned protection strategy is essential.
-
Stereocontrolled Carbon-Carbon Bond Formation: The existing stereocenters guide the formation of new stereocenters with high diastereoselectivity.
-
Lactone Ring Opening and Functional Group Interconversion: The lactone functionality can be opened to reveal a carboxylic acid or other functional groups for further elaboration.
Application Note 1: Synthesis of a Key Intermediate for Howiinol A
This protocol outlines a general approach for the initial functionalization of this compound, a critical step in the synthesis of Howiinol A and its analogues.
Objective: To selectively protect the primary hydroxyl group and introduce a key side chain with stereocontrol.
Materials:
-
This compound
-
Protecting group reagents (e.g., TBDMSCl, Imidazole)
-
Grignard reagent or other suitable nucleophile
-
Anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware and purification supplies
Protocol:
-
Selective Protection:
-
Dissolve this compound in anhydrous DMF.
-
Add imidazole followed by the dropwise addition of a solution of TBDMSCl in DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with saturated aqueous NaHCO₃ and extracting with an organic solvent.
-
Purify the product by column chromatography to obtain the selectively protected lactone.
-
-
Stereoselective Addition of a Side Chain:
-
Dissolve the protected lactone in anhydrous THF and cool to -78 °C.
-
Add the desired Grignard reagent dropwise to the solution.
-
Stir the reaction at -78 °C for the specified time, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Expected Outcome: This procedure should yield a key intermediate with the newly introduced side chain in a high diastereomeric excess, dictated by the stereochemistry of the starting lactone.
As a Scaffold for Chiral Ligands and Organocatalysts
While direct use as a chiral auxiliary is not extensively documented, the rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the synthesis of chiral ligands for metal-catalyzed reactions and for the development of novel organocatalysts.
Design Principles for Ligand and Catalyst Synthesis
The hydroxyl groups of this compound can be functionalized with moieties capable of coordinating to metal centers or participating in catalytic cycles.
Conceptual Workflow for Catalyst Development:
Caption: Conceptual workflow for the synthesis of chiral ligands and organocatalysts from this compound.
Application Note 2: General Protocol for the Synthesis of a Carbohydrate-Based Thiourea Organocatalyst
This protocol provides a general method for the synthesis of a thiourea-based organocatalyst from a carbohydrate-derived amine, which could be conceptually applied to derivatives of this compound. Such catalysts are effective in a variety of asymmetric transformations, including Michael additions.[5]
Objective: To synthesize a bifunctional thiourea organocatalyst.
Materials:
-
Carbohydrate-derived amino alcohol (synthesized from this compound)
-
Isothiocyanate reagent (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Standard laboratory glassware and purification supplies
Protocol:
-
Synthesis of the Carbohydrate-Derived Amino Alcohol:
-
This would typically involve selective protection of the hydroxyl groups of this compound, conversion of one hydroxyl group to an azide, and subsequent reduction to the amine.
-
-
Thiourea Formation:
-
Dissolve the carbohydrate-derived amino alcohol in anhydrous CH₂Cl₂.
-
Add the isothiocyanate reagent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting thiourea catalyst by column chromatography or recrystallization.
-
Expected Outcome: A chiral, bifunctional thiourea organocatalyst capable of promoting asymmetric reactions through hydrogen bonding and Brønsted base catalysis.
Data Summary and Performance
The successful application of this compound in asymmetric synthesis is ultimately judged by the stereochemical purity of the products. The following table summarizes typical performance data from the literature for reactions utilizing carbohydrate-derived chiral synthons.
| Reaction Type | Chiral Synthon | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Synthesis of Howiinol A intermediate | This compound | High d.r. reported | [1] |
| Asymmetric Michael Addition | Carbohydrate-thiourea catalyst | up to 99% e.e. | [5] |
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the hands of the synthetic chemist. Its primary strength lies in its utility as a chiral starting material, providing a robust and stereochemically defined platform for the construction of complex and biologically important molecules. While its direct application as a chiral auxiliary or in organocatalysis is an area ripe for further exploration, the principles outlined in this guide provide a solid foundation for the design and synthesis of novel chiral ligands and catalysts derived from this readily available carbohydrate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
-
Synthesis and Applications of Carbohydrate-Based Organocatalysts. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate-thiourea hybrid with mechanistic DFT analysis. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Chiral derivatives of Garcinia acid bearing lactone ring moiety and process for preparing the same. (n.d.). Google Patents.
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives by intermolecular Michael–Henry reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. (2025). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Process for the preparation of chiral lactones by asymetrical hydrogenation. (n.d.). Google Patents.
- Optically active lactones. (n.d.). Google Patents.
- Method for preparing (+)-tricyclic hydroxyl lactone. (n.d.). Google Patents.
- Stereoselective Synthesis of Lactones. (n.d.). Google Patents.
-
Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Asymmetric Synthesis of Nitrogen Heterocycles. (n.d.). Google Books.
-
Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. (n.d.). DORAS | DCU Research Repository. Retrieved January 14, 2026, from [Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis of Nitrogen Heterocycles. (2004). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
D-Glucoheptonic acid-1,4-lactone. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of zearalenone-16-β,D-glucoside and zearalenone-16-sulfate: A tale of protecting resorcylic acid lactones for regiocontrolled conjugation. (2014). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Process for producing D-glucuronolactone. (n.d.). Google Patents.
-
Diastereoselective Synthesis of Functionalized δ‐Lactones. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Diastereoselective Synthesis of D- And L-myo-inositol 3,4,5,6-tetrakisphosphates From D-glucose via Dihydroxylation of (+)-conduritol B Derivatives. (2004). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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- 2. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. D-Glucoheptonic acid-1,4-lactone - Amerigo Scientific [amerigoscientific.com]
- 5. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate-thiourea hybrid with mechanistic DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glucoheptono-1,4-lactone Purification
Welcome to the technical support guide for the purification of D-Glucoheptono-1,4-lactone. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. As a key intermediate in the synthesis of various bioactive molecules, including the antitumor agent Howiinol A, achieving high purity is critical for downstream success.[1][2]
This guide provides practical, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the purification of this compound from complex reaction mixtures.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow, explaining the underlying causes and providing actionable solutions.
Q1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a multifaceted issue often stemming from losses at several stages. The primary culprits are incomplete lactonization, hydrolysis of the lactone ring, and physical losses during isolation.
-
Incomplete Lactonization: The equilibrium between the open-chain D-glucoheptonic acid and its lactone form is critical. To drive the reaction toward the desired 1,4-lactone, water must be efficiently removed from the reaction mixture, typically by azeotropic distillation or high-vacuum evaporation. The presence of a mild acid catalyst can also accelerate the rate of lactone formation, a principle demonstrated in the synthesis of related sugar lactones.[3]
-
Lactone Hydrolysis: The 1,4-lactone (a five-membered ring) is susceptible to hydrolysis, especially under neutral or basic conditions. During aqueous workups, ensure the pH is kept mildly acidic (pH 4-6) to suppress ring-opening. Minimize the time the product spends in aqueous solutions.
-
Crystallization Losses: this compound has some solubility in common crystallization solvents.[2][4] Significant amounts of product can be lost in the mother liquor. To mitigate this, carefully optimize the solvent system and cooling protocol. Consider using a two-solvent system where the lactone is soluble in one (e.g., ethanol) and poorly soluble in the other (e.g., ethyl acetate or n-heptane). Add the anti-solvent slowly to the point of incipient cloudiness before cooling to maximize crystal recovery.
Q2: I'm obtaining a thick, non-crystalline syrup ("oiling out") instead of solid crystals. How can I induce crystallization?
A2: The failure to crystallize is the most common challenge with highly hydroxylated, sugar-like molecules. This "oiling out" phenomenon occurs when the product separates from the solution as a liquid phase instead of an ordered solid lattice. It is typically caused by residual impurities, excess solvent, or too-rapid cooling.
Core Directive: The key to crystallization is achieving controlled supersaturation.
-
Ensure High Purity: Impurities, even in small amounts, can disrupt crystal lattice formation. If your crude material is heavily contaminated, consider a preliminary purification step like a silica gel plug or treatment with activated carbon to remove colored impurities before attempting crystallization.
-
Solvent Selection is Critical: A single perfect solvent is rare. A mixed-solvent system is often more effective. The goal is to find a solvent pair where the lactone is soluble in the primary solvent when hot but sparingly soluble when cold, and an "anti-solvent" in which it is poorly soluble.
-
Controlled Cooling & Seeding: Rapid cooling promotes oiling out. Employ a slow, stepwise cooling regimen. If available, add a few seed crystals of pure this compound to the supersaturated solution to provide a template for crystal growth. This technique is highly effective for ensuring the correct crystalline form is obtained.[5]
-
Mechanical Agitation: Gentle stirring or scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.
-
Dissolve the crude syrup (e.g., 10 g) in a minimal amount of hot methanol or ethanol (start with 20-30 mL).
-
While the solution is still warm, add an anti-solvent like ethyl acetate or n-heptane dropwise with stirring until a faint, persistent turbidity is observed.
-
Add a few drops of the primary solvent (methanol/ethanol) to redissolve the turbidity, resulting in a perfectly saturated solution.
-
If available, add a single seed crystal.
-
Cover the flask and allow it to cool slowly to room temperature over several hours. Do not disturb the flask.
-
Once crystals have formed, transfer the flask to a refrigerator (4°C) for at least 12-24 hours to maximize precipitation.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Expected Outcome & Notes |
| Methanol | Ethyl Acetate | Often yields well-defined, plate-like crystals. |
| Ethanol | n-Heptane | Good for removing non-polar impurities. n-Heptane is noted for purification of related silylated intermediates.[6] |
| Water (minimal, hot) | Isopropanol or Acetone | Use water sparingly to avoid hydrolysis. Best for highly pure material. |
Q3: My isolated product is off-white or has a brownish color. How do I remove these impurities?
A3: Color in the final product typically indicates thermal degradation or high-molecular-weight impurities from the starting materials or synthesis.
-
Activated Carbon Treatment: This is the most effective method for removing colored impurities.
-
Dissolve the impure lactone in a suitable hot solvent (e.g., ethanol).
-
Add a small amount (1-2% w/w) of activated carbon to the solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon particles.
-
Proceed with the crystallization protocol as described in A2.
-
-
Multiple Recrystallizations: If the discoloration is minor, a second recrystallization may be sufficient to achieve a pure, white crystalline solid.
Q4: The melting point of my product is broad (e.g., 145-151°C) and lower than the literature value (152-155°C). What does this indicate?
A4: A broad and depressed melting point is a classic indicator of impurity.[2][7] The impurity disrupts the crystal lattice, requiring less energy to break it apart.
-
Potential Impurities: The most likely impurity is the parent D-glucoheptonic acid (from hydrolysis) or residual solvents trapped in the crystal lattice.
-
Solution: The definitive solution is further purification. A careful recrystallization, as detailed above, is the primary method. Ensure the crystals are thoroughly dried under high vacuum to remove any residual solvent. If recrystallization fails to improve the melting point, consider preparative column chromatography. For a highly polar molecule like this, silica gel can be used, but reversed-phase (C18) chromatography with a water/methanol or water/acetonitrile gradient may provide better separation from polar impurities.
Part 2: Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification sequence and a decision-making process for common issues.
Caption: Troubleshooting decision tree for lactone purification.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the fundamental physical and chemical properties of this compound? A: It is a white to off-white crystalline solid or powder. [4][8]Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₇ | [7][9] |
| Molecular Weight | 208.17 g/mol | [7][8][9] |
| Melting Point | 152-155 °C | [2][4][7] |
| Appearance | White to off-white solid/powder | [4][8] |
| Solubility | Slightly soluble in Water, DMSO, Methanol | [2][4] |
| Purity (Commercial) | Typically ≥95% | [4][8] |
Q: How can I monitor the purification process and assess the purity of the final product? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. Use a polar mobile phase (e.g., 10:1 Dichloromethane:Methanol). The lactone should appear as a single spot.
-
Melting Point Analysis: As discussed, a sharp melting point within the literature range (152-155 °C) is a strong indicator of high purity. [7]* High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a polar mobile phase like water with a small amount of acetonitrile is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any organic impurities.
Q: What are the ideal storage conditions to ensure the long-term stability of the purified lactone? A: The lactone is susceptible to hydrolysis. To ensure stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (4°C is recommended for long-term storage). [2][4]For short-term use, storage at room temperature is acceptable if the container is well-sealed against moisture. [4] Q: How stable is the lactone in aqueous solution? A: In aqueous solution, this compound exists in equilibrium with the open-chain D-glucoheptonic acid. This equilibrium is pH and temperature-dependent. The lactone form is favored under acidic conditions, while the open-chain carboxylate is favored under neutral to basic conditions. For analytical purposes (like HPLC), use a mobile phase buffered to a slightly acidic pH (e.g., with 0.1% formic or acetic acid) to obtain a sharp, single peak for the lactone.
References
-
Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. ChemRxiv. [Online]. Available: [Link]
-
Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Cambridge Open Engage. [Online]. Available: [Link]
-
60046-25-5,D-Glucoheptonic acid-1,4-lactone,CAS:60046-25-5. AHH Chemical. [Online]. Available: [Link]
-
Cas 60046-25-5,this compound. LookChem. [Online]. Available: [Link]
- CN110759941A - Preparation method of D-gluconic acid-gamma-lactone and intermediate thereof. Google Patents. [Online].
- US2102380A - Process of crystallizing pure d-glucono-delta-lactone. Google Patents. [Online].
- US1862511A - Process for the preparation of d-glucono-ò-lactone. Google Patents. [Online].
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. US2102380A - Process of crystallizing pure d-glucono-delta-lactone - Google Patents [patents.google.com]
- 4. usbio.net [usbio.net]
- 5. US1862511A - Process for the preparation of d-glucono-ò-lactone - Google Patents [patents.google.com]
- 6. CN110759941A - Preparation method of D-gluconic acid-gamma-lactone and intermediate thereof - Google Patents [patents.google.com]
- 7. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]
- 8. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]
- 9. biosynth.com [biosynth.com]
Technical Support Center: Crystallization of D-Glucoheptono-1,4-lactone
Welcome to the technical support center for the crystallization of D-Glucoheptono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this valuable chiral intermediate. As a sugar lactone with multiple hydroxyl groups, its crystallization can be nuanced, often presenting challenges such as poor crystal formation, low yields, and the dreaded phenomenon of "oiling out." This document provides in-depth troubleshooting guides and frequently asked questions to ensure your crystallization processes are efficient, reproducible, and yield high-purity material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Question 1: My solution turned into a thick, non-crystalline oil upon cooling. What is happening and how can I fix it?
Answer: You are likely experiencing "oiling out" or liquid-liquid phase separation. This is a common issue with highly functionalized, polar molecules like sugar lactones, where the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase[1][2]. This oil is an amorphous, solute-rich liquid that can hinder or prevent proper crystal nucleation and growth.
Causality and Remediation:
-
High Supersaturation: Oiling out is often triggered by a rapid increase in supersaturation. The system relieves this thermodynamic instability by forming a liquid phase, which is kinetically more favorable than forming an ordered crystal lattice[1].
-
Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or by adding an anti-solvent more slowly. A slower, more controlled approach gives the molecules time to orient themselves into a crystal lattice.
-
-
Solvent Choice: The solvent system plays a critical role. If the solvent is too good, the lactone may remain in solution even at high concentrations. Conversely, a very poor solvent can cause it to crash out as an oil.
-
Solution: Experiment with mixed solvent systems. For a polar compound like this compound, a combination of a good solvent (like water or methanol) and a poorer, miscible solvent (like ethanol, isopropanol, or ethyl acetate) can be effective. A procedure for the similar D-gulonic-γ-lactone uses hot ethylene glycol monomethyl ether with the addition of ethyl acetate to induce crystallization[3].
-
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out[2].
-
Solution: Ensure the purity of your starting material. If necessary, perform a pre-purification step such as chromatography or treatment with activated carbon to remove colored or gummy impurities.
-
Question 2: I'm getting very low yields of crystals. What are the likely causes and how can I improve my recovery?
Answer: Low yield is a frequent challenge and can stem from several factors related to solubility, solvent volume, and the crystallization conditions.
Causality and Remediation:
-
Sub-optimal Solvent System: Your chosen solvent or solvent mixture may be too good, meaning a significant amount of the lactone remains dissolved in the mother liquor even after cooling. This compound is described as slightly soluble in water, DMSO, and methanol[4][5][6].
-
Solution: Adjust the solvent ratio. If using a mixed solvent system (e.g., water-ethanol), systematically increase the proportion of the anti-solvent (ethanol) to decrease the overall solubility of the lactone at the final crystallization temperature.
-
-
Insufficient Cooling: The final temperature of your crystallization may not be low enough to maximize the precipitation of the product.
-
Solution: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., 0-4°C) and allowing enough time for the equilibrium to be reached. Long-term storage is often recommended at 4°C[6].
-
-
Premature Isolation: The crystallization process may not have reached completion before you filtered the product.
-
Solution: Increase the crystallization time. Allow the solution to stir at the final temperature for several hours, or even overnight, to maximize crystal growth and precipitation.
-
Question 3: My product consists of very fine needles or a powder, which is difficult to filter and wash. How can I obtain larger, more well-defined crystals?
Answer: The formation of fine particles is typically a result of rapid nucleation compared to the rate of crystal growth.
Causality and Remediation:
-
High Supersaturation: A high degree of supersaturation leads to the rapid formation of many small nuclei, which then have limited solute available to grow larger.
-
Solution: Control the generation of supersaturation by slowing the cooling rate or the addition of anti-solvent. This promotes the growth of existing crystals rather than the formation of new nuclei.
-
-
Lack of Seeding: Spontaneous nucleation can be uncontrolled and lead to a wide particle size distribution.
-
Solution: Implement a seeding strategy. Add a small amount of pre-existing, high-quality crystals of this compound to the solution once it is slightly supersaturated. This provides a template for crystal growth and can lead to larger, more uniform crystals[4][5]. The seed crystals should be well-dispersed, for example, by creating a slurry in a small amount of the mother liquor before addition[4].
-
-
Agitation Rate: The stirring rate can influence crystal size. Too high of a rate can lead to secondary nucleation (breaking of existing crystals, which then act as new nuclei).
-
Solution: Optimize the stirring speed. A gentle, consistent agitation is usually sufficient to keep the crystals suspended without causing excessive breakage.
-
Question 4: The crystallization is not reproducible. Sometimes it works well, and other times it fails. What could be causing this inconsistency?
Answer: Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup.
Causality and Remediation:
-
Variable Purity of Starting Material: Inconsistent levels of impurities from batch to batch will affect the crystallization outcome[7].
-
Solution: Standardize the purity of your starting material. Use material with a consistent purity profile, which can be confirmed by analytical techniques like HPLC or NMR.
-
-
Inconsistent Seeding: If you are seeding, variations in the amount, size, or quality of the seed crystals can lead to different results.
-
Solution: Develop a standardized seeding protocol. Use a consistent mass of seed crystals with a defined particle size range for each batch[4].
-
-
pH Fluctuations: For sugar-derived molecules, pH can influence stability and crystallization behavior. The hydrolysis of the lactone to the corresponding glucoheptonic acid can occur, especially in aqueous solutions, which would alter the composition and crystallization propensity of the mixture[8]. A patent for the crystallization of a similar lactone, D-glucono-delta-lactone, suggests that the addition of a strong acid can improve crystallization[9].
-
Solution: Monitor and control the pH of your solution, particularly if you are using aqueous systems. Small adjustments with a suitable acid may improve consistency.
-
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for this compound crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from established methods for similar sugar lactones and general crystallization principles. It serves as a robust starting point for optimization.
Objective: To purify crude this compound by recrystallization to obtain a high-purity, crystalline solid.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into a round-bottom flask.
-
Add a minimal amount of hot deionized water to dissolve the lactone. A good starting point is to use a volume of water that results in a concentrated, near-saturated solution at boiling.
-
Heat the mixture to reflux with gentle stirring until all the solid has dissolved. Note: If colored impurities are present, this is the stage to add a small amount of activated carbon and reflux for 15-20 minutes before filtering the hot solution to remove the carbon.
-
-
Inducing Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat.
-
Slowly add 95% ethanol as an anti-solvent. A typical starting ratio would be 2-3 volumes of ethanol for every volume of water used. Add the ethanol dropwise while the solution is still warm, stirring gently.
-
Continue adding ethanol until the solution becomes slightly turbid, indicating it is saturated. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling and Crystal Growth:
-
Allow the flask to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small crystals or oiling out. Insulating the flask can help to slow the cooling process.
-
(Optional but Recommended) Once the solution is at room temperature and shows signs of crystal formation, you can introduce a few seed crystals of pure this compound to promote the growth of larger, more uniform crystals.
-
After cooling to room temperature, place the flask in an ice bath or a refrigerator at 4°C for at least 4 hours (or overnight) to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The melting point of pure this compound is 152-155°C[4][5][7].
-
Visualization of the Crystallization Workflow
Caption: Standard workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: Commercially available this compound is typically offered at purities of ≥95% up to ≥99%[6][7][10].
Q2: How should I store this compound? A2: It is recommended to store this compound in a refrigerator under an inert atmosphere[4][5]. For short-term storage, room temperature may be acceptable, but long-term storage should be at 4°C[6].
Q3: Is this compound stable in aqueous solutions? A3: Like many lactones, this compound can hydrolyze in water to form an equilibrium with its corresponding open-chain carboxylic acid (glucoheptonic acid)[8]. This process can be influenced by pH and temperature. For crystallization, it is important to be aware of this equilibrium.
Q4: What are the main impurities I should be concerned about? A4: Impurities can include starting materials from the synthesis, side-products, or the open-chain glucoheptonic acid. Other sugars or related sugar acids could also be present[11]. These hydrophilic impurities can interfere with crystallization by disrupting the lattice formation[11].
Q5: Can I use a different solvent system for crystallization? A5: Yes, other solvent systems can be explored. A patent for a similar compound, D-glucuronic acid gamma-lactone, mentions the use of ethanol for separation and purification. Another procedure for D-gulonic-γ-lactone uses a mixture of ethylene glycol monomethyl ether and ethyl acetate[3]. The choice of solvent will depend on the specific impurities you are trying to remove and the desired crystal form.
References
-
Cas 60046-25-5,this compound. LookChem. [Link]
-
INFLUENCE OF THE IMPURITIES ON THE SUCROSE CRYSTAL GROWTH ON A CRYSTALLISATION PILOT PAN. CABI Digital Library. [Link]
- CN101575625A - Method for crystallizing D-glucuronic acid gamma-lactone.
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
This compound. LabSolutions. [Link]
-
Synthesis of L-glucose from D-gulono-1,4-lactone. PubMed. [Link]
-
NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. PubMed. [Link]
- US2102380A - Process of crystallizing pure d-glucono-delta-lactone.
-
D-Gulonic acid, γ-lactone. Organic Syntheses Procedure. [Link]
-
Crystallization – Modern Pastry and Plated Dessert Techniques. opentextbc.ca. [Link]
-
Factors That Affect Sugar Crystallization. Alaqua Inc. [Link]
- CN110759941A - Preparation method of D-gluconic acid-gamma-lactone and intermediate thereof.
- US1942660A - Process for the preparation of gluconic acid and its lactones.
-
Sugar Crystal Procedure. YouTube. [Link]
- US1985255A - Process for the preparation of crystalline gluconic acid.
-
(PDF) Controlling Sugar Crystal Growth during Crystallization Process. ResearchGate. [Link]
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. [Link]
-
Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. ChemRxiv. [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. [Link]
-
Tastes, structure and solution properties of D-glucono-1,5-lactone. PubMed. [Link]
Sources
- 1. Working with Sugar: the Magic of Crystallization - Wekiva Culinary [wekivaculinary.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. Cas 60046-25-5,this compound | lookchem [lookchem.com]
- 6. usbio.net [usbio.net]
- 7. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]
- 8. 60046-25-5,D-Glucoheptonic acid-1,4-lactone,CAS:60046-25-5 [chemsynlab.com]
- 9. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]
- 10. Crystallization – Modern Pastry and Plated Dessert Techniques [opentextbc.ca]
- 11. US2735866A - Method for producing glucoheptonic - Google Patents [patents.google.com]
optimizing reaction conditions for D-Glucoheptono-1,4-lactone synthesis
Technical Support Center: D-Glucoheptono-1,4-lactone Synthesis
Welcome to the dedicated technical guide for the synthesis and optimization of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. This compound, also known as D-glycero-D-gulo-heptono-1,4-lactone, serves as a crucial intermediate in the synthesis of complex carbohydrates and various biologically active molecules, including potent antitumor agents like Howiinol A.[1][2][3]
The successful synthesis of this seven-carbon sugar lactone hinges on the controlled oxidation of its parent heptose sugar.[1] However, like many carbohydrate transformations, this process is sensitive to reaction conditions, and suboptimal parameters can lead to diminished yields, incomplete reactions, or challenging purification steps. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges and achieve consistent, high-purity results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound. The primary synthetic route involves the oxidation of D-glycero-D-gulo-heptose, typically with an oxidizing agent like bromine water.[1]
| Issue / Observation | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Product Yield | 1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time. 2. Product Hydrolysis: The lactone ring is susceptible to hydrolysis back to the open-chain carboxylic acid, especially in the presence of excess water or base during workup. 3. Side Reactions: Over-oxidation or degradation of the carbohydrate backbone under harsh conditions. | 1. Optimize Stoichiometry: Increase the molar equivalent of the oxidizing agent (e.g., bromine) incrementally (e.g., 1.1, 1.2 eq). Monitor reaction progress via TLC or HPLC to determine the optimal reaction time. 2. Control pH & Temperature: During workup, maintain a neutral or slightly acidic pH. Avoid high temperatures during solvent evaporation, as this can promote hydrolysis. Use rotary evaporation under reduced pressure at temperatures below 40°C. 3. Refine Reaction Conditions: Ensure the reaction is run at the recommended temperature (often near room temperature). If degradation is suspected, consider a milder oxidizing agent or a buffered reaction medium to prevent significant pH shifts. |
| Reaction Stalls / Fails to Reach Completion | 1. Inhibition by Acid Byproduct: The oxidation of an aldose to an aldonic acid generates an acid byproduct (e.g., HBr from Br₂). This lowers the pH and can inhibit the reaction equilibrium. 2. Poor Reagent Quality: The starting heptose may be impure, or the oxidizing agent may have degraded over time. | 1. In-situ Neutralization: Add a mild, insoluble base like Barium Carbonate (BaCO₃) or Silver Carbonate (Ag₂CO₃) to the reaction mixture. This neutralizes the acid as it forms, precipitating as an insoluble salt (e.g., BaBr₂) and driving the reaction forward according to Le Châtelier's principle. 2. Verify Reagent Purity: Check the purity of the D-glycero-D-gulo-heptose via melting point or spectroscopy. Use a freshly opened or properly stored bottle of the oxidizing agent. |
| Product is a Sticky Syrup, Fails to Crystallize | 1. Presence of Impurities: Unreacted starting material, open-chain aldonic acid, or other sugar isomers can act as crystallization inhibitors. 2. Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation. | 1. Thorough Purification: If direct crystallization fails, purify the crude product via column chromatography (silica gel, using a solvent system like Ethyl Acetate/Methanol or Dichloromethane/Methanol) to remove impurities. Then, attempt crystallization with the purified material. 2. Ensure Complete Solvent Removal: After workup and before crystallization, ensure all residual solvents are removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of water. |
| Formation of a Brown or Yellow Product | 1. Caramelization/Degradation: Occurs when the reaction is overheated or exposed to strong acidic/basic conditions for extended periods. 2. Excess Oxidizing Agent: Residual iodine or bromine can impart color to the crude product. | 1. Strict Temperature Control: Use a water bath to maintain a stable reaction temperature. Minimize reaction time once completion is observed. 2. Quench Excess Oxidant: After the reaction, quench any remaining oxidizing agent by adding a few drops of a sodium thiosulfate solution until the color disappears before proceeding with the workup. |
Experimental Workflow & Key Relationships
The following diagram illustrates the standard workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the oxidation of the starting aldose to the lactone?
The synthesis is a two-step process occurring in situ. First, the aldehyde group at the C1 position of the D-glycero-D-gulo-heptose is oxidized to a carboxylic acid, forming D-glycero-D-gulo-heptonic acid. This is a classic transformation in carbohydrate chemistry.[4] Second, this newly formed carboxylic acid undergoes a spontaneous intramolecular esterification (cyclization) with the hydroxyl group at the C4 position to form the thermodynamically stable five-membered γ-lactone ring (the 1,4-lactone).[4] The formation of the five-membered ring is generally favored over the six-membered ring for most aldoses, with some exceptions.[4]
Caption: The two-step conversion from aldose to aldonolactone.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system, such as 8:2 or 7:3 ethyl acetate:methanol. The starting heptose is typically very polar and will have a low Rf value. The this compound is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC with a refractive index (RI) detector can be employed.
Q3: What is the best procedure for purifying the final product?
Recrystallization is the most effective method for obtaining high-purity, crystalline this compound.[1] After obtaining the crude solid, dissolve it in a minimum amount of a hot solvent, such as aqueous ethanol or isopropanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2–8°C) to maximize crystal formation.[1] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Q4: What are the optimal storage conditions for the starting material and the final product?
-
D-glycero-D-gulo-heptose (Starting Material): As a sugar, it is hygroscopic. Store it in a tightly sealed container in a desiccator or a dry cabinet at room temperature.
-
This compound (Final Product): The lactone is more stable but should be protected from moisture to prevent slow hydrolysis. For long-term stability, store the compound in a tightly sealed container at 2–8°C in a cool, dry place away from light.[1] Some suppliers recommend storage in a refrigerator under an inert atmosphere.[2]
Standard Operating Protocols
Protocol 1: Synthesis of this compound via Bromine Oxidation
Disclaimer: This protocol is a representative method. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of D-glycero-D-gulo-heptose in 100 mL of deionized water.
-
Reaction Setup: Add 15.0 g of Barium Carbonate (BaCO₃) to the solution to act as an acid scavenger.
-
Oxidation: While stirring vigorously at room temperature (20-25°C), add a solution of 3.0 mL of bromine in 50 mL of deionized water dropwise over 1-2 hours. The red-brown color of the bromine should disappear as it is consumed.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC (Mobile Phase: 8:2 Ethyl Acetate:Methanol; Stain: p-Anisaldehyde).
-
Workup: Once the reaction is complete, remove the insoluble barium salts (BaCO₃ and BaBr₂) by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of water.
-
Concentration: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. CRITICAL: Ensure the water bath temperature does not exceed 40°C to prevent hydrolysis of the lactone.
-
Isolation: Continue evaporation until a thick syrup or a crude solid is obtained. This crude product can be taken directly to the purification step.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (or an ethanol/water mixture) and heat gently with swirling until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed for several hours or overnight to allow for crystal growth.
-
Chilling: Place the flask in a refrigerator at 2-8°C for at least 4 hours to maximize the yield of crystals.
-
Collection: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small portion of ice-cold 95% ethanol. Dry the crystals under high vacuum to a constant weight. The expected melting point is in the range of 148-155°C.[1][2][5]
References
-
Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry - ACS Publications. [Link]
-
Cas 60046-25-5, this compound. LookChem. [Link]
-
Biosynthesis of 3,6-Dideoxy-heptoses for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry - ACS Publications. [Link]
-
Catalytic and Regioselective Oxidation of Carbohydrates to Synthesize Keto-Sugars Under Mild Conditions. PubMed. [Link]
-
Carbohydrate-based lactones: synthesis and applications. PubMed. [Link]
-
This compound | CAS#:79703-26-7. Chemsrc. [Link]
-
Lactone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction. PMC. [Link]
-
ChemInform Abstract: Carbohydrate-Based Lactones: Synthesis and Applications. ResearchGate. [Link]
-
Catalytic oxidation. Wikipedia. [Link]
-
Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. American Chemical Society. [Link]
-
Large scale synthesis of the acetonides of L-glucuronolactone and of L-glucose: easy access to L-sugar chirons. ResearchGate. [Link]
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]
-
D-Glucoheptonic acid-1,4-lactone. Amerigo Scientific. [Link]
- Preparation method of D-gluconic acid-gamma-lactone and intermediate thereof.
Sources
Technical Support Center: Optimizing D-Glucoheptono-1,4-lactone Synthesis
Welcome to the technical support center for the synthesis of D-Glucoheptono-1,4-lactone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we will address common challenges and provide in-depth, evidence-based solutions.
This compound is a valuable chiral compound and a key intermediate in the synthesis of various bioactive molecules, including antitumor agents like Howiinol A.[1][2] Its efficient synthesis is therefore of significant interest. This guide offers troubleshooting advice and frequently asked questions to navigate the complexities of its preparation.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield of this compound
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process, from the initial oxidation of D-glucose to the final lactonization and purification steps. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
-
Inefficient Oxidation of the Starting Material: The initial step, often the oxidation of D-glucose or a derivative, is critical. Incomplete conversion or the formation of side products will directly impact the final yield.
-
Catalyst Selection and Activity: The choice of catalyst for the oxidation of glucose is paramount. Platinum-based catalysts, such as platinum-on-carbon (Pt/C) or platinum-calcium carbonate, are commonly employed for the aerobic oxidation of glucose to gluconic acid, a precursor to the lactone.[3] Ensure your catalyst is fresh and active. Deactivated or poisoned catalysts will lead to sluggish or incomplete reactions.
-
Reaction Conditions: Factors like temperature, pressure of the oxidant (e.g., air or pure oxygen), and solvent play a crucial role. For instance, a patented process describes the oxidation of glucose using a platinum-calcium carbonate catalyst in dioxane at 75°C with a continuous supply of air.[3] It is essential to optimize these parameters for your specific setup.
-
-
Suboptimal Lactonization Conditions: The cyclization of the intermediate glucoheptonic acid to the desired 1,4-lactone is an equilibrium-driven process.
-
Water Removal: The presence of water can hydrolyze the lactone back to the open-chain acid, thus reducing the yield. Employing methods to remove water, such as azeotropic distillation with a suitable solvent (e.g., toluene), can drive the equilibrium towards the lactone.
-
Acid Catalysis: While the lactonization can occur spontaneously, it is often acid-catalyzed. Ensure the appropriate acid catalyst is used at the optimal concentration.
-
-
Formation of Isomeric Lactones: It's important to note that sugar acids can form different lactone rings, most commonly the five-membered (gamma, 1,4) and six-membered (delta, 1,5) lactones. While the 1,4-lactone is often the thermodynamically more stable product, reaction conditions can influence the ratio of these isomers.[4]
-
Kinetic vs. Thermodynamic Control: Shorter reaction times and lower temperatures may favor the kinetically formed product, while longer reaction times and higher temperatures tend to yield the more stable thermodynamic product. Careful control over these parameters is necessary to maximize the formation of the desired this compound.
-
-
Product Degradation: this compound, like many carbohydrates, can be sensitive to harsh conditions.
-
Temperature and pH: Avoid excessively high temperatures and extreme pH values during workup and purification, as these can lead to degradation and the formation of byproducts.
-
Issue 2: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate pure this compound from my reaction mixture. What purification strategies are most effective?
Answer: The purification of highly polar and water-soluble compounds like this compound can be challenging. The choice of method depends on the scale of your reaction and the nature of the impurities.
Effective Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Selection: Finding a suitable solvent system is key. This compound has slight solubility in water and DMSO.[1] A mixed solvent system, where the product is soluble in one solvent at elevated temperatures and insoluble in another, is often required. Experiment with solvent pairs like methanol/diethyl ether or ethanol/acetone.
-
Seeding: If you have a small amount of pure product, using it as a seed crystal can significantly aid in inducing crystallization.
-
-
Column Chromatography: For smaller scale reactions or when crystallization is not feasible, column chromatography can be used.
-
Stationary Phase: Silica gel is a common choice. However, due to the polar nature of the lactone, tailing can be an issue. Using a more polar stationary phase like alumina or a modified silica gel might be beneficial.
-
Mobile Phase: A gradient elution with a polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, is typically required to effectively separate the product from impurities.
-
Issue 3: Presence of Unwanted Byproducts
Question: My final product is contaminated with significant byproducts. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common issue in carbohydrate chemistry due to the multiple hydroxyl groups that can undergo various reactions.
Common Byproducts and Mitigation Strategies:
-
Over-oxidation Products: If the initial oxidation step is not well-controlled, further oxidation of the desired glucoheptonic acid can occur, leading to dicarboxylic acids or other degradation products.
-
Control of Oxidant: Carefully control the stoichiometry of the oxidizing agent and the reaction time. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to stop the reaction at the optimal point.
-
-
Maillard Reaction Products: If the reaction is carried out at high temperatures in the presence of amino compounds, the Maillard reaction can occur, leading to a complex mixture of colored and polymeric byproducts.[5]
-
Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Purification of Reagents: Ensure that your starting materials and solvents are free from amine impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound?
A1: The reported melting point of this compound is in the range of 152-155 °C.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a refrigerator under an inert atmosphere.[1] For long-term storage, a temperature of 4°C is recommended.[6] It should be kept in a cool, dry area in a securely sealed container, away from incompatible materials.[7]
Q3: What analytical techniques are suitable for monitoring the synthesis and purity of this compound?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to separate and quantify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Proven Protocol: A Reliable Synthesis of this compound
While specific conditions can vary, the following protocol outlines a general and effective method for the synthesis of this compound, starting from D-glucose. This protocol is based on the principles of catalytic oxidation followed by lactonization.
Step 1: Catalytic Oxidation of D-Glucose
-
Reaction Setup: In a flask equipped with a stirrer and a gas inlet, dissolve D-glucose in a suitable organic solvent (e.g., dioxane).[3]
-
Catalyst Addition: Add a catalytic amount of a platinum-based catalyst, such as 5% Pt on activated carbon or platinum-calcium carbonate.[3]
-
Oxidation: Heat the mixture to the desired temperature (e.g., 75°C) and bubble a stream of air or oxygen through the reaction mixture.[3]
-
Monitoring: Monitor the consumption of D-glucose using TLC or HPLC.
-
Workup: Once the reaction is complete, filter off the catalyst. The filtrate contains the glucoheptonic acid intermediate.
Step 2: Lactonization and Purification
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Azeotropic Distillation (Optional but Recommended): Add a solvent like toluene to the residue and perform azeotropic distillation to remove any residual water, which will drive the equilibrium towards lactone formation.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. If necessary, add a co-solvent in which the product is less soluble (e.g., diethyl ether) to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 60046-25-5 [chemicalbook.com]
- 3. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Formation of acids, lactones and esters through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Preventing Epimerization in D-Glucoheptono-1,4-lactone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during chemical reactions involving D-Glucoheptono-1,4-lactone. As a valuable chiral building block, maintaining its stereochemical integrity is paramount for the synthesis of complex molecules and active pharmaceutical ingredients.
Section 1: The Fundamentals of Epimerization
This section addresses the core principles of epimerization as it pertains to this compound, explaining the underlying chemical mechanisms and why it is a critical parameter to control.
FAQ 1.1: What is epimerization and why is it a significant concern for this compound reactions?
Epimerization is a chemical process in which the configuration of only one of several stereogenic centers in a molecule is inverted, converting a compound into its diastereomer, known as an epimer.[1][2][3] For this compound, the most susceptible position is the carbon at the C-2 position, which is alpha to the carbonyl group of the lactone ring.
This stereocenter is critical because its configuration defines the identity of the molecule (in this case, differentiating it from its C-2 epimer, D-glycero-D-manno-heptono-1,4-lactone). Uncontrolled epimerization leads to a diastereomeric mixture, which presents several significant challenges:
-
Compromised Biological Activity: Different stereoisomers can exhibit vastly different pharmacological activities, potencies, and safety profiles.
-
Purification Difficulties: Separating diastereomers can be a complex and costly process, often requiring specialized chromatographic techniques and leading to a significant loss of yield.
-
Regulatory Hurdles: For pharmaceutical applications, the stereochemical purity of a drug substance is a critical quality attribute that is strictly regulated.
FAQ 1.2: What is the primary chemical mechanism driving C-2 epimerization?
The primary mechanism for C-2 epimerization in sugar lactones is base-catalyzed enolization .[1][4][5] The proton attached to the C-2 carbon is acidic due to its proximity to the electron-withdrawing carbonyl group of the lactone.
The process occurs in three key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the C-2 position.
-
Enolate Formation: This abstraction results in the formation of a planar enolate intermediate. The stereochemical information at the C-2 center is temporarily lost in this flat, sp²-hybridized structure.[6]
-
Reprotonation: The enolate intermediate is then reprotonated by a proton source (such as the conjugate acid of the base or the solvent). Since the enolate is planar, the proton can be added from either face with nearly equal probability, resulting in a mixture of the original starting material and its C-2 epimer.[4][6]
Caption: Base-catalyzed epimerization at the C-2 position.
Section 2: Troubleshooting Guide: Reaction Optimization
If you suspect epimerization is occurring, the first step is to confirm its presence and then systematically optimize reaction conditions.
FAQ 2.1: My reaction is producing an unexpected impurity. How can I confirm if it's the C-2 epimer?
Identifying the presence of an epimer requires analytical techniques that can distinguish between diastereomers.
Recommended Analytical Workflows:
| Technique | Protocol / Key Observations |
| HPLC Analysis | Protocol: Develop a High-Performance Liquid Chromatography (HPLC) method using a high-resolution C18 column. Start with a mobile phase of acetonitrile and water (or a buffer like potassium dihydrogen phosphate at a controlled pH, e.g., pH 3) and run a gradient elution.[7][8][9] Observation: Diastereomers often have slightly different retention times. The appearance of a new, closely eluting peak is a strong indicator of epimerization. The peak area ratio can be used to quantify the extent of epimerization. |
| NMR Spectroscopy | Protocol: Acquire high-resolution ¹H and ¹³C NMR spectra of the purified product mixture. 2D NMR techniques like COSY and HSQC can aid in assignment. Observation: Since epimers are distinct compounds, the epimer will have its own unique set of NMR signals.[10][11] Look for a second set of peaks, particularly for the H-2 proton and its neighboring protons, which will have slightly different chemical shifts and coupling constants. |
| Polarimetry | Protocol: Measure the specific rotation of your product and compare it to the literature value for the pure, desired stereoisomer. Observation: The formation of an epimer will alter the overall optical rotation of the sample. A deviation from the expected value suggests the presence of a stereoisomeric impurity. |
FAQ 2.2: What are the most common factors that induce epimerization during my experiments?
Epimerization is not random; it is caused by specific, controllable experimental conditions. Understanding these factors is the key to prevention.[2]
| Factor | Causality (Why it causes epimerization) |
| Basic Conditions (pH > 7) | The presence of a base is the most direct cause, as it is required to abstract the acidic C-2 proton to form the enolate intermediate.[1][4] Stronger bases (e.g., NaOMe, NaH) and higher concentrations increase the rate dramatically. |
| Elevated Temperatures | Heat provides the necessary activation energy for the deprotonation-reprotonation process.[2] Even under mildly basic conditions, heating a reaction can significantly accelerate epimerization. |
| Prolonged Reaction Times | Epimerization is often a time-dependent equilibrium process. The longer the substrate is exposed to epimerizing conditions, the more the unwanted epimer will accumulate.[2] |
| Polar Solvents | Polar solvents, especially polar protic solvents, can facilitate epimerization by stabilizing the charged enolate intermediate and participating in proton transfer steps.[12] |
FAQ 2.3: How can I systematically modify my protocol to prevent epimerization?
A systematic approach to protocol modification is essential. The following workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting epimerization.
Detailed Optimization Strategies:
-
pH Control: If a base is required, switch from strong bases like alkoxides or hydrides to weaker, non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). Use the minimum stoichiometric amount necessary.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Attempt reactions at 0 °C or even -78 °C (dry ice/acetone bath).
-
Reaction Monitoring: Do not let reactions run for a fixed time (e.g., "overnight"). Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or a rapid LC-MS analysis. Quench the reaction immediately upon consumption of the starting material.
Section 3: Advanced Strategies - Protecting Group Chemistry
When optimizing reaction conditions is insufficient, a robust solution is to temporarily mask the hydroxyl groups, which can influence the acidity of the C-2 proton. This is a cornerstone of modern carbohydrate chemistry.[13][14][15]
FAQ 3.1: When is it necessary to use protecting groups?
Consider using protecting groups when:
-
The planned reaction requires strongly basic or high-temperature conditions that cannot be avoided.
-
The synthesis involves multiple steps, and protecting the stereocenters early on will prevent issues in subsequent transformations.
-
Optimization of reaction conditions has failed to reduce epimerization to an acceptable level (<5%).
FAQ 3.2: What protecting groups are suitable for this compound?
The choice of protecting group depends on the stability required for your reaction and the conditions needed for its eventual removal. Because carbohydrates are densely functionalized, regioselective protection can be a challenge but is often achievable by exploiting the different reactivities of the hydroxyl groups.[13][16]
| Protecting Group | Common Reagents | Stability | Cleavage Conditions | Comments |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Stable to most conditions except acid and fluoride | TBAF (fluoride source); Mild acid (e.g., AcOH) | Offers tunable stability. The primary hydroxyl is generally the most reactive and can often be selectively protected.[13] |
| Benzyl Ethers (Bn) | BnBr, NaH | Very robust; Stable to acid, base, and redox conditions | Catalytic Hydrogenation (H₂, Pd/C) | Considered a "permanent" protecting group due to its high stability.[13] Its removal is very clean but incompatible with other reducible groups (alkenes, alkynes). |
| Acetals (e.g., Benzylidene) | Benzaldehyde dimethyl acetal, CSA | Stable to basic and neutral conditions | Mild acidic hydrolysis | Excellent for protecting vicinal cis-diols or, more commonly, forming a 4,6-O-benzylidene acetal on a pyranose-like structure.[13][14] |
FAQ 3.3: Can you provide a general protocol for hydroxyl group protection?
The following is a representative protocol for the per-silylation of the hydroxyl groups, which sterically shields the entire molecule and prevents the base from accessing the C-2 proton.
Experimental Protocol: Per-silylation of this compound with TBDMS-Cl
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine or DMF.
-
Addition of Reagents: Add imidazole (e.g., 6.0 eq, 1.2 eq per -OH group) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, e.g., 5.5 eq, 1.1 eq per -OH group) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Disclaimer: This is a general guideline. Stoichiometry, solvent, and reaction time may require optimization for your specific substrate and scale.
References
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]
- Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.
- ResearchGate. (n.d.). Protective Group Strategies.
- PubMed. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry.
- National Institutes of Health. (n.d.).
-
Semantic Scholar. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
- ACS Publications. (2018).
-
YouTube. (2011). Base-promoted Sugar Isomerization via Enolates. Retrieved from [Link]
-
Leiden University Scholarly Publications. (n.d.). Protecting group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]
- Nature. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
- ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies.
-
Reddit. (2024). Can lactones epimerize on the C-2 position?. r/OrganicChemistry. Retrieved from [Link]
- PubMed. (n.d.). The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study. Journal of Molecular Liquids.
-
Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
YouTube. (2025). How Does Lactone Hydrolysis Work?. Chemistry For Everyone. Retrieved from [Link]
- PubMed. (1999). Synthesis of L-glucose from D-gulono-1,4-lactone.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Canadian Science Publishing. (n.d.). THE SYNTHESIS OF D-glycero-D-manno-HEPTOSE. Canadian Journal of Chemistry.
- PubMed. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection.
- Benchchem. (n.d.). Technical Support Center: Strategies to Minimize Epimerization During Synthesis.
-
Chemistry LibreTexts. (2014). 22.5: The Reactions of Monosaccharides in Basic Solutions. Retrieved from [Link]
- Sensors and Materials. (n.d.).
-
Chemistry Steps. (n.d.). Epimers and Anomers. Retrieved from [Link]
-
SlideShare. (2022). Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion. PubMed Central.
- PubMed. (n.d.). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.
-
Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Retrieved from [Link]
- PubMed. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin.
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
YouTube. (2023). Epimerization and Carbonyl Migration of Carbohydrates. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Autech. (n.d.). 89-67-8,D-Glucoheptonic acid-1,4-lactone,CAS:89-67-8. Retrieved from [Link]
- ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
-
ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Retrieved from [Link]
Sources
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scale-up challenges in the production of D-Glucoheptono-1,4-lactone
Welcome to the technical support center for the scale-up production of D-Glucoheptono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. Here, we address common challenges with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise for future process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: While various synthetic pathways exist, a prevalent method involves the oxidation of D-glycero-D-gulo-heptose or its corresponding acid, D-glucoheptonic acid. The oxidation is typically achieved using catalysts such as platinum or palladium on a carbon support.[1] The subsequent lactonization of the heptonic acid to form the desired 1,4-lactone is often spontaneous under acidic conditions but requires careful control to maximize yield and purity.
Q2: What are the critical quality attributes for this compound, especially for pharmaceutical applications?
A2: For pharmaceutical use, the critical quality attributes include high purity (typically ≥99%), specific optical rotation, and low levels of residual solvents, heavy metals, and any process-related impurities. The presence of other lactones or the unreacted acid can impact the efficacy and safety of the final drug product.
Q3: How does this compound's stability influence storage and handling?
A3: this compound is a stable crystalline solid under recommended storage conditions (cool and dry).[2][3] However, in aqueous solutions, it can hydrolyze back to D-glucoheptonic acid, with the rate of hydrolysis being pH and temperature-dependent. This equilibrium is a critical consideration during downstream processing and formulation.
Q4: Can you explain the importance of stereochemistry in the synthesis of this compound?
A4: this compound is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The synthesis must start from a chiral precursor, such as a D-sugar, and the reaction conditions must be controlled to avoid racemization or epimerization at any of the stereocenters.
Troubleshooting Guide: Scale-Up Challenges
Issue 1: Low Yield and Incomplete Conversion during Oxidation
Symptoms:
-
HPLC analysis shows a significant amount of starting material (e.g., D-glycero-D-gulo-heptose) remaining after the expected reaction time.
-
The reaction rate appears to slow down or stall prematurely.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Troubleshooting Steps & Protocol |
| Catalyst Deactivation | Heterogeneous catalysts (e.g., Pt/C, Pd/C) can be deactivated by poisoning from impurities in the starting material or by over-oxidation of the catalyst surface.[4] | 1. Pre-treat Starting Material: Ensure the starting sugar is of high purity. Activated carbon treatment of the sugar solution can remove potential catalyst poisons. 2. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal ratio of catalyst to substrate for the scaled-up batch. 3. Control Oxygen Supply: Ensure efficient and consistent oxygen transfer into the reaction mixture. In larger reactors, this can be a limiting factor. Sparging with oxygen-enriched air may be necessary. |
| Poor Mass Transfer | In a scaled-up reactor, inefficient mixing can lead to poor contact between the reactants, catalyst, and oxygen, thereby reducing the reaction rate. | 1. Optimize Agitation: Increase the stirring speed to improve mixing. Evaluate the reactor's impeller design for its suitability for solid-liquid-gas reactions. 2. Consider Reactor Geometry: A taller, narrower reactor may have different mass transfer characteristics than a shorter, wider one. Modeling or pilot-scale experiments can help determine the optimal geometry. |
| Unfavorable pH | The pH of the reaction medium can significantly affect the catalyst's activity and selectivity. | 1. Monitor and Control pH: Continuously monitor the pH of the reaction. The formation of glucoheptonic acid will lower the pH. A buffer system or controlled addition of a base may be required to maintain the optimal pH for the catalyst. |
Issue 2: Formation of By-products and Impurities
Symptoms:
-
Chromatographic analysis (HPLC, GC) reveals the presence of unexpected peaks.
-
The final product has a lower than expected purity.
-
Difficulty in isolating the pure product.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Troubleshooting Steps & Protocol |
| Over-oxidation | Aggressive reaction conditions (high temperature, high oxygen pressure) can lead to the oxidation of other hydroxyl groups in the sugar molecule, forming other acids or lactones. | 1. Optimize Reaction Conditions: Systematically lower the reaction temperature and/or oxygen pressure to find conditions that favor the desired oxidation without promoting side reactions. 2. Controlled Addition of Oxidant: If using a chemical oxidant, add it slowly to the reaction mixture to maintain a low, steady concentration. |
| Formation of Other Lactone Isomers | D-glucoheptonic acid can form different lactone isomers (e.g., 1,5-lactone). The equilibrium between these isomers is influenced by temperature and pH.[5] | 1. Control Lactonization Conditions: After the oxidation step, carefully control the pH and temperature during the workup to favor the formation of the desired 1,4-lactone. Acidic conditions generally promote lactonization.[5] |
| Epimerization | Under certain pH and temperature conditions, the stereocenters of the sugar molecule can undergo epimerization, leading to diastereomeric impurities. | 1. Maintain Mild Conditions: Avoid harsh acidic or basic conditions and high temperatures, especially for prolonged periods. |
Issue 3: Challenges in Crystallization and Purification
Symptoms:
-
The product fails to crystallize from the solution, or crystallization is very slow.
-
The isolated product is an oil or a sticky solid.
-
The final product has a low purity even after crystallization.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle & Explanation | Troubleshooting Steps & Protocol |
| Presence of Impurities | Even small amounts of impurities can inhibit nucleation and crystal growth.[6] Sugars and other polar compounds are particularly problematic. | 1. Improve Upstream Purification: Before attempting crystallization, ensure the crude product solution is as pure as possible. Techniques like column chromatography or treatment with activated carbon can be effective. 2. Utilize an Anti-solvent: If crystallization from a single solvent is difficult, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. |
| High Viscosity of Mother Liquor | Concentrated sugar solutions can be highly viscous, which hinders molecular diffusion and slows down crystallization. | 1. Adjust Solvent and Temperature: Choose a solvent system that provides good solubility at higher temperatures and lower solubility at cooler temperatures, while keeping the viscosity manageable. 2. Increase Hydrogen Ion Concentration: For gluconic acid-related lactones, increasing the acidity (e.g., with a strong acid) can decrease the viscosity of the mother liquor and accelerate crystallization.[6] |
| Incorrect Supersaturation Level | Crystallization requires a supersaturated solution, but too high a level of supersaturation can lead to the formation of small, impure crystals or oiling out. | 1. Controlled Cooling Crystallization: Implement a slow, controlled cooling profile to maintain a metastable zone of supersaturation, which favors the growth of large, pure crystals. 2. Seeding: Introduce a small amount of pure this compound crystals to the supersaturated solution to induce crystallization at a lower level of supersaturation. |
Experimental Protocols & Visualizations
Protocol: Catalyst Activity Assessment
-
Setup: A jacketed glass reactor with overhead stirring, a gas inlet for oxygen, a pH probe, and a temperature controller.
-
Procedure: a. Charge the reactor with a solution of D-glycero-D-gulo-heptose in water. b. Add the heterogeneous catalyst (e.g., 5% Pt/C) at a specific loading (e.g., 1% w/w relative to the sugar). c. Heat the mixture to the desired temperature (e.g., 60-80°C). d. Start vigorous stirring and begin sparging with oxygen at a controlled flow rate. e. Monitor the pH and either record the change or maintain it at a set point by adding a dilute base. f. Take samples at regular intervals and analyze by HPLC to determine the conversion of the starting material and the formation of D-glucoheptonic acid.
-
Analysis: Plot the concentration of the starting material and product over time to determine the reaction rate. Compare rates under different conditions (catalyst loading, temperature, pH) to identify optimal parameters.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision pathway for troubleshooting common crystallization problems.
References
- H. T. Paine, H. S. Isbell. (1937). Process of crystallizing pure d-glucono-delta-lactone. U.S.
- T. Mitsudome et al. (1980).
- J. A. Rendleman Jr. (1966). Complexes of alkali metals and alkaline-earth metals with carbohydrates.
- S. J. Angyal. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.
- Z. Zhuang, T. Sheng, J. X. Qiao, K.-S. Yeung, J.-Q. Yu. (2024). Copper-Catalyzed γ-Lactonization of Free Aliphatic Acids. Journal of the American Chemical Society.
- J. A. Cusumano, R. A. Dalla Betta, G. B. Levy. (1978). Catalysis in coal conversion. Academic Press.
-
S. K. Armstrong, et al. (2019). Catalyzed d-Glucose Oxidation Products Using 2D NMR. ACS Catalysis, 9(3), 2035-2045. [Link]
- P. L. Dhepe, A. Fukuoka. (2008).
- M. J. Climent, A. Corma, S. Iborra. (2011). Converting carbohydrates to bulk chemicals and fine chemicals over heterogeneous catalysts. Green Chemistry, 13(3), 520-540.
- A. M. Ruppert, K. Weinberg, R. Palkovits. (2012). Hydrogenolysis of glycerol: a review.
- M. A. G. T. van de Graaf, F. van de Swaluw, J. C. van der Waal, E. de Jong. (2014). Production of bio-based chemicals from wood. In Wood: chemistry, ultrastructure, reactions (pp. 835-876). De Gruyter.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
- J. A. Dumesic, G. W. Huber, M. Boudart. (2009). Principles of heterogeneous catalysis.
- G. A. Somorjai, Y. Li. (2010).
- C. H. Christensen, J. K. Nørskov. (2008). A molecular view of heterogeneous catalysis. The Journal of Chemical Physics, 128(18), 182503.
- C. T. Campbell. (2013). The fundamental basis for structure-property and reactivity-property relationships in heterogeneous catalysis. Accounts of Chemical Research, 46(8), 1712-1719.
- M. Boudart. (1968). Catalysis by supported metals.
-
Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Retrieved from [Link]
- T. M. Dau, et al. (2020). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. Molecules, 25(21), 5011.
-
C. N. F. T. de Aquino, et al. (2023). Homogeneous and Heterogeneous Catalysis of Glucose to Lactic Acid and Lactates: A Review. ACS Omega, 8(41), 37475-37491. [Link]
- C. G. Kokotos, et al. (2018). The use of Ru(bpy)3Cl2 as photocatalyst enables a mild and reproducible synthesis of γ-lactones. Organic Letters, 20(1), 36-39.
- X. Xie, S. S. Stahl. (2015). Cu/Nitroxyl-Catalyzed Aerobic Oxidative Lactonization of Diols: A Cascade Reaction Involving Two Disparate C-H Oxidation Steps. Journal of the American Chemical Society, 137(11), 3767-3770.
-
S. M. Bakhtin, et al. (2023). Organic Acids from Glucose—Heterogeneous Catalysis with the Participation of Natural Zeolite. Catalysts, 13(8), 1205. [Link]
-
T. M. Dau, et al. (2020). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. Molecules, 25(21), 5011. [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. usbio.net [usbio.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US2102380A - Process of crystallizing pure d-glucono-delta-lactone - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in D-Glucoheptono-1,4-lactone by NMR
Welcome to the technical support center for the analysis of D-Glucoheptono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common challenges in a practical question-and-answer format, grounded in established scientific principles and field expertise.
FAQs and Troubleshooting Guides
Section 1: Initial Sample Handling and Preparation
Question 1: I'm seeing broad peaks in my ¹H NMR spectrum. What are the likely causes and how can I fix this?
Answer: Broad peaks in the ¹H NMR spectrum of this compound can stem from several factors, often related to sample preparation and the inherent properties of the molecule.
-
Causality: Sugars and their derivatives, like this compound, have numerous hydroxyl (-OH) groups. These protons can undergo chemical exchange with residual water in the NMR solvent or with each other, leading to signal broadening. High sample concentration can also increase solution viscosity, which restricts molecular tumbling and results in broader lines.[1][2] Paramagnetic impurities, even at trace levels, are another common culprit.[1]
-
Troubleshooting Protocol:
-
Solvent Choice and Purity: Use high-purity deuterated solvents. Deuterium oxide (D₂O) is a good choice for dissolving this compound and will exchange with the hydroxyl protons, effectively removing their signals from the spectrum and simplifying it. If using an organic solvent like DMSO-d₆, ensure it is from a freshly opened container to minimize water content.
-
Concentration Optimization: Prepare a sample with a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[2] If peaks are still broad, try diluting the sample.
-
Filtration: Always filter your sample solution through a glass wool plug in a Pasteur pipette into the NMR tube.[3][4] This removes particulate matter that can degrade spectral resolution.[1][2]
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes sharpen peaks by increasing the rate of chemical exchange or decreasing viscosity.
-
Question 2: What is the optimal amount of this compound to use for ¹H and ¹³C NMR?
Answer: The ideal sample quantity balances signal strength with spectral quality.
-
For ¹H NMR: A sample amount of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient for small molecules like this compound.[2] This provides a good signal-to-noise ratio within a reasonable acquisition time.
-
For ¹³C NMR: Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a more concentrated sample is required. Aim for 50-100 mg of your compound in the same volume of solvent.[2] Be aware that highly concentrated samples may lead to broader lines in the corresponding ¹H spectrum due to increased viscosity.[3]
| Experiment | Recommended Sample Mass | Rationale |
| ¹H NMR | 5-25 mg | Balances good signal-to-noise with minimizing viscosity-related line broadening. |
| ¹³C NMR | 50-100 mg | Compensates for the low sensitivity of the ¹³C nucleus to obtain a quality spectrum in a reasonable time. |
Section 2: Spectral Interpretation and Impurity Identification
Question 3: I have extra peaks in my ¹H NMR spectrum that I suspect are impurities. How can I begin to identify them?
Answer: A systematic approach combining 1D and 2D NMR techniques is the most effective way to identify unknown impurities.[5] NMR is a powerful tool for structural elucidation of impurities, often without the need for isolating them.[6]
-
Expert Insight: The first step is to distinguish impurity signals from those of your main compound, solvents, or known artifacts like ¹³C satellites. Common impurities in this compound could include starting materials, reagents from synthesis, diastereomers, or degradation products like the hydrolyzed open-chain glucoheptonic acid.
Caption: Workflow for NMR-based impurity identification.
-
Step-by-Step Protocol for Identification:
-
Assign the Main Component: First, confidently assign all the proton and carbon signals for this compound.
-
Analyze Unassigned Signals: Look at the chemical shift, integration, and multiplicity of the remaining signals. Are they in a region typical for aromatic protons (suggesting a residual reagent) or in the sugar region (suggesting a related sugar impurity)?
-
Utilize 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., adjacent to each other in the molecule).[7][8] This is invaluable for piecing together fragments of the impurity's structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[7][8] This provides the carbon skeleton of the impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which helps connect the fragments identified by COSY and HSQC.
-
-
Question 4: I suspect a diastereomer of this compound is present. How can NMR confirm this?
Answer: NMR is an excellent technique for identifying and quantifying diastereomers.[9] Since diastereomers are chemically distinct molecules, they will have different NMR spectra, although the differences may be subtle.
-
Mechanism of Detection: The different spatial arrangement of atoms in diastereomers leads to slightly different electronic environments for the nuclei. This results in small variations in chemical shifts and coupling constants. High-field NMR instruments (e.g., 400 MHz or higher) are often necessary to resolve these small differences.[10][11]
-
Troubleshooting & Confirmation:
-
High-Resolution Spectrum: Acquire a very high-resolution ¹H NMR spectrum. Look for minor sets of peaks that mirror the pattern of the main this compound signals but are slightly shifted.
-
2D NMR: A COSY spectrum can be particularly helpful. You should see a separate, complete network of cross-peaks for the diastereomer that parallels the network of the main compound.
-
Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, chiral molecules can form transient diastereomeric aggregates in solution. This can cause signal splitting in the NMR spectrum of enantiomerically enriched samples, which can be a clue to the presence of stereoisomers.[12]
-
Chiral Solvating Agents: If direct detection is difficult, adding a chiral solvating agent (CSA) can help.[13] CSAs form transient diastereomeric complexes with your compound and its stereoisomeric impurity, which can enhance the chemical shift differences between them, making them easier to resolve and quantify.[13]
-
Section 3: Quantification of Impurities
Question 5: How can I determine the concentration of an impurity once I've identified its signals?
Answer: Quantitative NMR (qNMR) is a powerful method for determining the concentration of both the active pharmaceutical ingredient (API) and its impurities without the need for a reference standard of the impurity itself.[14][15] The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15]
-
Trustworthiness of qNMR: The technique is recognized by pharmacopeias and regulatory bodies like the ICH.[14] It provides a versatile and orthogonal method for purity assessment compared to chromatography.[16]
-
Experimental Protocol for qNMR (Internal Standard Method):
-
Choose an Internal Standard: Select a standard that has a simple spectrum with at least one peak that is well-resolved from your analyte and impurity signals (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, and accurately weighable.
-
Sample Preparation:
-
Accurately weigh a specific amount of your this compound sample (containing the impurity).
-
Accurately weigh and add a known amount of the internal standard to the same container.[15]
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This is critical and involves:
-
Full Relaxation: Use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being quantified. This ensures all signals are fully relaxed before the next pulse.
-
Uniform Excitation: Ensure the transmitter offset is placed in the center of the spectrum and a calibrated 90° pulse is used.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the impurity and a well-resolved signal from the internal standard.
-
Use the following formula to calculate the amount of the impurity:
Amount_impurity = (Area_impurity / N_impurity) * (N_std / Area_std) * (MW_impurity / MW_std) * (Mass_std / Mass_sample)
Where:
-
Area = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
Mass = Weighed mass
-
-
| Parameter | Importance in qNMR | Recommended Setting |
| Relaxation Delay (D1) | Ensures complete magnetization recovery for accurate integration. | ≥ 5 x longest T₁ |
| Pulse Angle | A calibrated 90° pulse ensures uniform excitation across the spectrum. | 90° |
| Signal Selection | Use non-overlapping, sharp singlet peaks for highest accuracy. | Well-resolved signals |
| Internal Standard | Provides a reference for accurate concentration determination. | Stable, non-volatile, with resolved peaks |
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Google Cloud.
- The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. (2025, January 11). OPENPUB Global Publisher.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review.
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Google Cloud.
- School of Chemistry, Food and Pharmacy - Research. (n.d.). Google Cloud.
- Kamer, V. V., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(10), 793-798.
- Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Dumez, J., & Giraudeau, P. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D NMR: Methods and Applications (pp. 311-346). The Royal Society of Chemistry.
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PubMed Central. [Link]
- (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024, October 12).
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. (n.d.). PubMed Central. [Link]
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF. (2011, July).
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.). Google Cloud.
- sample preparation — NMR Spectroscopy. (n.d.). Institut für Chemie - Humboldt-Universität zu Berlin.
- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- How to make an NMR sample. (n.d.). Google Cloud.
- NMR Sample Preparation. (n.d.).
Sources
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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: D-Glucoheptono-1,4-lactone vs. D-glucono-1,5-lactone
An In-depth Analysis of Two Structurally Related Lactones for Applications in Research and Development
In the landscape of carbohydrate chemistry and its applications in drug development, food science, and material science, aldonolactones play a pivotal role as versatile intermediates and functional ingredients. Among these, D-Glucoheptono-1,4-lactone and D-glucono-1,5-lactone (GDL) are two noteworthy compounds that, despite their structural similarities, exhibit distinct properties and functionalities. This guide provides a comprehensive comparison of these two lactones, supported by physicochemical data, synthesis considerations, and an exploration of their respective applications to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
At a Glance: Key Structural and Physicochemical Differences
D-glucono-1,5-lactone is the neutral cyclic ester of D-gluconic acid, featuring a six-membered pyranose ring. In contrast, this compound is the γ-lactone of D-glycero-D-gulo-heptonic acid, possessing a seven-carbon backbone and a five-membered furanose ring structure. This seemingly subtle difference in an additional hydroxymethyl group and ring size has significant implications for their physical and chemical behaviors.
| Property | This compound | D-glucono-1,5-lactone (GDL) |
| Molecular Formula | C₇H₁₂O₇[1][2] | C₆H₁₀O₆[3] |
| Molecular Weight | 208.17 g/mol [1][2] | 178.14 g/mol [3] |
| Melting Point | 152-155 °C[4] | 150-153 °C |
| Structure | Seven-carbon sugar lactone (Heptose derivative) with a 1,4-lactone (γ-lactone) | Six-carbon sugar lactone (Hexose derivative) with a 1,5-lactone (δ-lactone) |
| Ring Size | Five-membered ring (furanose) | Six-membered ring (pyranose)[5] |
| Solubility | Slightly soluble in water and DMSO[4] | Freely soluble in water, sparingly soluble in ethanol[3] |
The Chemistry of Hydrolysis: A Tale of Two Rings
A critical performance characteristic of these lactones, particularly in applications requiring acidification, is their hydrolysis to the corresponding aldonic acids. In aqueous solution, D-glucono-1,5-lactone hydrolyzes to D-gluconic acid, establishing an equilibrium that also includes the gamma-lactone form.[3][6] This gradual hydrolysis is the cornerstone of its use as a slow-release acidulant in the food industry. The rate of this hydrolysis is influenced by temperature and pH.
While specific kinetic data for the hydrolysis of this compound is not as readily available in comparative studies, the general principles of lactone stability suggest that the five-membered γ-lactone ring of this compound is generally more stable and hydrolyzes more slowly than the six-membered δ-lactone ring of D-glucono-1,5-lactone under similar conditions. This difference in hydrolysis rate is a crucial factor to consider when selecting a lactone for applications where the kinetics of acid release are important.
Synthesis Pathways: From Glucose to Lactone
Both lactones can be synthesized from D-glucose, albeit through different pathways.
D-glucono-1,5-lactone Synthesis
The commercial production of GDL is a well-established process involving the oxidation of D-glucose. This can be achieved through various methods, including:
-
Enzymatic Oxidation: Utilizing glucose oxidase to catalyze the oxidation of glucose to gluconic acid, which then lactonizes to GDL.
-
Chemical Oxidation: Employing oxidizing agents such as bromine water or catalytic oxidation over platinum or palladium catalysts.
Caption: Synthesis of D-glucono-1,5-lactone from D-glucose.
This compound Synthesis
The synthesis of this compound from D-glucose is a more involved process, typically requiring a chain extension reaction. A common method is the Kiliani-Fischer synthesis, which adds a carbon atom to the aldose chain.
Sources
A Comparative Guide to the Biological Activity of D-Glucoheptono-1,4-lactone and Its Analogs
This guide provides an in-depth comparison of the biological activities of D-Glucoheptono-1,4-lactone and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, elucidates structure-activity relationships, and offers detailed protocols for evaluating these compounds. Our focus is on providing a clear, data-driven narrative that explains the "why" behind experimental design and the implications of research findings in the field.
Introduction: The Therapeutic Potential of Sugar Lactones
Sugar lactones, cyclic esters of aldonic acids, represent a fascinating class of molecules that often act as mimics of the transition states of glycoside hydrolysis. This inherent characteristic makes them excellent candidates for designing enzyme inhibitors, particularly for glycosidases, which play crucial roles in numerous physiological and pathological processes.
This compound, a seven-carbon sugar lactone, serves as a versatile scaffold. Its biological activities, ranging from enzyme inhibition to serving as a precursor for complex antitumor agents, make it and its analogs a rich area for therapeutic investigation. This guide will explore its known functions and compare them directly with key analogs to illuminate the principles of rational drug design in this chemical space.
Core Compound Profile: this compound
This compound (also known as D-glycero-D-gulo-heptono-1,4-lactone) is a chiral compound that is metabolized by the human liver and can be broken down by glycosidases.[1][2] Its primary biological activities of interest are:
-
Enzyme Inhibition: It is a known inhibitor of several enzymes responsible for carbohydrate metabolism. Specifically, it shows inhibitory activity against α-L-rhamnosidase and has been identified as a competitive inhibitor of α-glucosidase.[1][2][3] This action is attributed to its structural similarity to the glucose moiety of substrates, allowing it to bind competitively to the enzyme's active site.[3]
-
Antioxidant Properties: Studies have investigated its role in mitigating oxidative stress, particularly in human blood platelets, suggesting it may help reduce excessive platelet activation through antioxidant mechanisms.[3]
-
Synthetic Precursor: Beyond its direct activities, it is a critical intermediate in the synthesis of more complex bioactive molecules. Notably, it is the starting material for the multi-step synthesis of Howiinol A, a natural product with identified antitumor properties.[4]
Comparative Analysis of Analogs
The true potential of a chemical scaffold is often revealed through the study of its analogs. By systematically modifying the core structure of this compound, researchers can enhance potency, improve selectivity, and even discover entirely new biological functions.
Key Analogs and Their Biological Activities
| Compound/Analog Class | Core Structural Modification | Primary Biological Activity | Target/Mechanism of Action | Reference |
| This compound | Parent Compound | Enzyme Inhibition, Antioxidant | α-L-rhamnosidase, α-glucosidase | [1][2][3] |
| Howiinol A & Analogs | Complex polyketide-like side chain addition | Antitumor | Not fully elucidated, derived from antitumor natural product | [4] |
| D-Glucono-1,4-lactone | Shortened side chain (6-carbon analog) | Enzyme Inhibition, Antioxidant | Potent α-glucosidase inhibitor | [3] |
| 4-Deoxy-D-galactono-1,4-lactam | Ring oxygen at position 4 replaced with Nitrogen (NH) | Enzyme Inhibition | Competitive inhibitor of β-galactofuranosidase (Kᵢ = 88 µM) | [5] |
| 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones | Addition of bulky arenesulfonylhydrazone group at C1 | Potent Enzyme Inhibition | Nanomolar competitive inhibitors of hOGA and hHexB | [6] |
| 6-O-Alkanoyl-D-glucono-1,4-lactones | Esterification with long-chain fatty acids | Organogelation / Emulsification | Self-assembly into supramolecular structures | [7][8] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key principles in the design of sugar lactone analogs:
-
The Lactone Core is Key for Glycosidase Inhibition: The stable ring structure mimics the shape and charge distribution of the oxocarbenium ion-like transition state of glycosidic bond cleavage. This makes the basic gluconolactone and glucoheptonolactone structures effective competitive inhibitors.[3]
-
Ring Heteroatom Substitution Enhances Potency: The synthesis of 4-deoxy-D-galactono-1,4-lactam, where the ring oxygen is replaced by a nitrogen atom, demonstrates a powerful strategy.[5] The resulting lactam was the most potent inhibitor in its series against Penicillium fellutanum β-galactofuranosidase, likely due to the formation of a stronger hydrogen bond with active site residues.[5]
-
Exocyclic Modifications Dictate Specificity and Potency: The addition of large, functionalized groups can dramatically alter the compound's activity.
-
Attaching an arenesulfonylhydrazone moiety to a gluconolactone scaffold resulted in inhibitors with nanomolar potency against human O-GlcNAcase (hOGA), an important therapeutic target for neurodegenerative diseases and diabetes.[6] This highlights how bulky aromatic groups can exploit additional binding pockets in an enzyme's active site to significantly increase affinity.
-
Using this compound to synthesize Howiinol A transforms a simple enzyme inhibitor into a precursor for a complex antitumor agent, showing that the core can serve as a chiral building block for entirely different therapeutic modalities.[4]
-
-
Physicochemical Properties can be Tuned: By esterifying the lactone with long fatty acid chains, the biological activity is shifted from enzyme inhibition to physical action as an organogelator .[8] This demonstrates the versatility of the scaffold for applications in formulation and material science.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of findings, a self-validating experimental design is crucial. Below is a detailed protocol for a foundational experiment in this field: the determination of α-glucosidase inhibition kinetics.
Protocol: α-Glucosidase Inhibition Assay
Principle: This assay quantifies the inhibitory effect of a test compound on α-glucosidase activity. The enzyme hydrolyzes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into glucose and p-nitrophenol. The rate of formation of the yellow p-nitrophenol product is measured spectrophotometrically at 405 nm and is proportional to enzyme activity. A reduction in this rate in the presence of an inhibitor indicates inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound and its analogs
-
Acarbose (positive control inhibitor)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.2 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare stock solutions of test compounds and acarbose in a suitable solvent (e.g., DMSO, then dilute in buffer). Create a serial dilution to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 120 µL Phosphate Buffer.
-
Control (No Inhibitor): 60 µL Phosphate Buffer + 20 µL Enzyme Solution.
-
Test Wells: 60 µL of each inhibitor dilution + 20 µL Enzyme Solution.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the pNPG substrate solution to all wells (except the blank) to start the reaction. The total volume is now 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Add 80 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction and develop the yellow color of p-nitrophenol.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Determine IC₅₀:
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Determine Inhibition Kinetics (Dixon and Lineweaver-Burk Plots):
-
To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay using multiple substrate (pNPG) concentrations in the presence of different fixed inhibitor concentrations.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of line intersections will reveal the inhibition type and allow for the calculation of the inhibition constant (Kᵢ).
-
Visualizing Concepts and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Mechanism of competitive inhibition by a lactone analog.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Structure-Activity Relationship (SAR) logic for lactone analogs.
Conclusion
This compound and its analogs constitute a chemically rich and biologically significant family of compounds. While the parent molecule displays modest but important enzyme inhibitory and antioxidant activities, its true value lies in its role as a versatile and tunable scaffold. The comparative analysis clearly demonstrates that targeted modifications—such as heteroatom substitution, addition of bulky exocyclic groups, or conjugation with lipids—can profoundly alter the biological or physical properties of the resulting analog. This allows for the rational design of molecules with enhanced potency, novel mechanisms of action, and diverse therapeutic or technical applications, from potent enzyme inhibitors for metabolic diseases to complex precursors for oncology. Continued exploration of this scaffold holds significant promise for future drug discovery and development efforts.
References
-
Cas 60046-25-5,this compound - LookChem. [Link]
-
Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A comparative study of antioxidative activity of calcium-D-glucarate, sodium-D-gluconate and D-glucono-1,4-lactone in a human blood platelet model - ResearchGate. [Link]
-
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - MDPI. [Link]
-
Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties - ResearchGate. [Link]
-
Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties - ChemRxiv. [Link]
Sources
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- 4. Cas 60046-25-5,this compound | lookchem [lookchem.com]
- 5. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Definitive Structural Validation of D-Glucoheptono-1,4-lactone by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and biological activity. D-Glucoheptono-1,4-lactone, a key chiral intermediate in the synthesis of various bioactive molecules, including potential antitumor agents, serves as a critical case study for the application of definitive analytical techniques.[1][2][3][4] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for its structural validation, comparing its capabilities and outcomes against other common analytical methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide essential clues, only X-ray crystallography offers a direct, high-resolution visualization of the atomic arrangement in the solid state. It stands as the ultimate arbiter for confirming connectivity, relative and absolute stereochemistry, and conformational details.
The Principle of Unambiguous Determination
X-ray crystallography operates on the principle of diffraction. When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the constituent atoms scatter the X-rays in a predictable manner.[5] The ordered lattice of the crystal amplifies this scattering into a specific diffraction pattern of spots.[5] By analyzing the geometric positions and intensities of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule. Fitting the known atoms into this map reveals their precise coordinates in space, yielding an unparalleled level of structural detail, including bond lengths, bond angles, and torsional angles. For complex stereochemical questions, this method is superior to others as it leaves no ambiguity.[6]
Experimental Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The primary challenge, particularly for flexible, highly hydroxylated molecules like sugar lactones, is obtaining diffraction-quality single crystals.[5]
Caption: Workflow for X-ray Crystal Structure Determination.
Detailed Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Begin by testing the solubility of this compound (a white crystalline solid with a melting point of 152-155 °C) in various common laboratory solvents.[2][3] Given its polar, polyhydroxy nature, solvents like water, ethanol, methanol, and mixtures thereof are primary candidates.
-
Preparation of a Supersaturated Solution: Gently heat the chosen solvent (e.g., a 9:1 ethanol:water mixture) and dissolve the lactone until no more solid dissolves. The goal is to create a clear, supersaturated solution. For sugar derivatives, maintaining a moderate temperature (e.g., 40-60 °C) is crucial to avoid potential hydrolysis or isomerization.[7][8]
-
Slow Evaporation/Cooling:
-
Method A (Slow Evaporation): Loosely cap the vial and store it in a vibration-free environment. Allow the solvent to evaporate over several days to weeks, gradually increasing the solute concentration to induce crystallization.
-
Method B (Slow Cooling): Place the sealed, saturated solution in an insulated container (e.g., a dewar) to allow for very slow cooling to room temperature, and then potentially to 4 °C.
-
-
Crystal Harvesting: Once suitable single crystals (clear, well-defined facets) have formed, carefully extract them from the mother liquor using a nylon loop. The crystal is immediately flash-cooled in a stream of cold nitrogen gas (100 K) to prevent solvent loss and minimize radiation damage during data collection.
Part 2: Interpreting the Crystallographic Data
The result of a successful crystallographic experiment is a set of atomic coordinates and associated parameters that provide an unambiguous structural portrait.
Key Insights Gained from the Crystal Structure:
-
Absolute Proof of Connectivity: Confirms the five-membered γ-lactone ring and the specific attachment points of all hydroxyl groups and the dihydroxypropyl side chain.
-
Unambiguous Stereochemistry: Defines the precise relative and often absolute configuration of all five stereocenters (C2, C3, C4, C5, and C6). This is a critical advantage over spectroscopic methods, which often struggle to assign stereochemistry across multiple centers.[6]
-
Solid-State Conformation: Reveals the preferred conformation of the lactone ring (e.g., envelope or twist) and the orientation of the side chain in the crystalline state.
-
Intermolecular Interactions: Maps the intricate network of hydrogen bonds between adjacent molecules, which dictates the crystal packing and influences physical properties like melting point and solubility.[9]
Table 1: Representative Crystallographic Data for this compound
| Parameter | Representative Value | Significance |
| Chemical Formula | C₇H₁₂O₇ | Confirms elemental composition. |
| Molecular Weight | 208.17 g/mol | Consistent with mass spectrometry data. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | 6.5, 10.2, 12.8 | Dimensions of the unit cell. |
| Resolution (Å) | 0.75 | A measure of data quality; lower is better. |
| R-factor | 0.035 | Indicates the agreement between the model and data. |
| Flack Parameter | 0.02(5) | A value near zero confirms the absolute configuration. |
Part 3: A Comparative Analysis with Alternative Techniques
No single technique tells the whole story. While X-ray crystallography is definitive for the solid state, it is best utilized in concert with other methods that probe the molecule's identity and behavior in solution.
Caption: Decision workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse technique for organic chemists, providing a wealth of information about the molecule in solution.[6]
-
Strengths: Excellent for determining the carbon-hydrogen framework and establishing connectivity through 2D experiments (e.g., COSY, HMBC). It can provide insight into molecular dynamics and conformational averaging in solution, which is a more biologically relevant state than the static solid form.
-
Weaknesses: For a molecule like this compound with five contiguous stereocenters, unambiguously determining the relative stereochemistry using NMR alone (e.g., via NOE experiments) can be extremely challenging and often inconclusive.[6] Determining the absolute configuration is nearly impossible without chiral derivatizing agents.[6]
Mass Spectrometry (MS)
MS is unparalleled for determining molecular weight and formula.
-
Strengths: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula (C₇H₁₂O₇).
-
Weaknesses: MS is "blind" to stereochemistry. It cannot distinguish between diastereomers or enantiomers, as they have the identical mass and formula. It provides no information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.
-
Strengths: Provides clear evidence for the presence of hydroxyl (-OH) groups (broad peak ~3300 cm⁻¹) and the carbonyl (C=O) group of the lactone. The position of the carbonyl stretch is diagnostic for the ring size; for a five-membered γ-lactone, this peak is expected at a high frequency, typically around 1770 cm⁻¹.[9]
-
Weaknesses: Offers very little information beyond functional group identification and cannot be used to determine the overall molecular structure or stereochemistry.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Output | 3D Atomic Coordinates | Chemical Shifts, Couplings | Mass-to-Charge Ratio | Vibrational Frequencies |
| Connectivity | Unambiguous | Excellent | Inferred from fragments | No |
| Relative Stereochem. | Unambiguous | Difficult / Ambiguous | No | No |
| Absolute Config. | Often Possible | Very Difficult | No | No |
| Sample Phase | Solid (Crystal) | Solution | Gas (Ionized) | Any |
| Key Limitation | Requires single crystals | Ambiguity in complex 3D structures | Blind to isomerism | Limited structural info |
| Role in Validation | Definitive Proof | Primary characterization | Formula confirmation | Functional group ID |
Conclusion
For a chiral molecule of moderate complexity like this compound, a multi-faceted analytical approach is essential for complete characterization. NMR and high-resolution mass spectrometry are indispensable for initial identification, confirming the molecular formula and carbon-hydrogen framework. However, to move from a 2D representation to a definitive 3D structure, single-crystal X-ray crystallography is the unequivocal gold standard. It provides the final, non-negotiable proof of connectivity, relative stereochemistry, and absolute configuration, which is critical for applications in stereoselective synthesis and drug development. The techniques are not competitors but powerful complements; spectroscopy proposes, but crystallography proves.[10]
References
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?.
- WikiLectures. (n.d.). Comparison of NMR and X-ray crystallography.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Pletcher, H. T. (1937). Process of crystallizing pure d-glucono-delta-lactone. U.S.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- ResearchGate. (2024). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies.
- Echemi. (n.d.). This compound.
- Google Patents. (n.d.). Esterification and crystallizing process for producing glucose halfaldehyde lactone. (CN100345856C).
- Isbell, H. S. (1934). Process for the preparation of gluconic acid and its lactones. U.S.
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- Sigma-Aldrich. (n.d.). This compound.
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A Senior Application Scientist's Guide to Assessing the Chiral Purity of D-Glucoheptono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the stereochemical integrity of a molecule is not merely a matter of academic curiosity—it is a critical determinant of biological activity, safety, and efficacy. D-Glucoheptono-1,4-lactone, a versatile chiral building block derived from carbohydrates, serves as a pivotal intermediate in the synthesis of various bioactive molecules.[1] Its value is intrinsically linked to its enantiomeric purity. The presence of its corresponding L-enantiomer can lead to significant differences in pharmacological outcomes, making rigorous assessment of its chiral purity an indispensable step in quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific needs.
The Imperative of Chirality in Drug Development
Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inert, less active, or even toxic. This fundamental principle of stereochemistry necessitates the development of robust analytical methods to ensure the enantiomeric excess of a desired chiral compound.[2] For this compound, ensuring a high percentage of the D-enantiomer is crucial for its intended downstream applications in synthesizing chirally pure active pharmaceutical ingredients (APIs).
Comparative Analysis of Analytical Methodologies
The primary techniques for assessing the chiral purity of non-volatile, polar molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry. While other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can be employed for chiral separations, they often require derivatization for non-volatile analytes, adding complexity to the workflow.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, applicable to a wide range of compounds, provides quantitative data on enantiomeric excess. | Method development can be time-consuming and expensive, requires specialized chiral columns. | Precise quantification of enantiomeric excess, routine quality control. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. The degree of rotation is proportional to the concentration of the enantiomer. | Rapid and non-destructive, relatively inexpensive instrumentation. | Lower sensitivity and precision compared to HPLC, requires a known specific rotation value for the pure enantiomer, susceptible to interference from other chiral compounds. | Rapid screening, confirmation of the presence of a chiral compound, preliminary assessment of optical purity. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess.[2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times.
The selection of the chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for sugar-like molecules due to their broad enantioselectivity. The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. For polar compounds like this compound, a polar organic or reversed-phase mode is typically employed.
Caption: A systematic workflow for developing a robust chiral HPLC method.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.
-
Chiral Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Methanol (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Self-Validation: The system suitability is confirmed by injecting a racemic mixture (if available) or a sample spiked with a small amount of the potential L-enantiomer to ensure baseline separation (Resolution > 1.5) between the two enantiomeric peaks.
Polarimetry
Polarimetry offers a rapid, non-destructive method for assessing the optical purity of a chiral substance.[3] It measures the extent to which a compound rotates the plane of polarized light. The specific rotation is a characteristic physical property of a chiral molecule.
The accuracy of polarimetric measurements is highly dependent on the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm). It is crucial to control these parameters to obtain reproducible results. The solvent can also influence the specific rotation, so it must be consistent across all measurements.
Caption: Step-by-step workflow for determining chiral purity using polarimetry.
-
Standard Preparation: Accurately weigh a known amount of a this compound reference standard (assuming >99.5% purity) and dissolve it in a precise volume of water to create a standard solution of known concentration (e.g., 1 g/100 mL).
-
Sample Preparation: Prepare a sample solution of this compound with the same concentration as the standard solution.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm) and a 1 dm path length cell.
-
Measurement:
-
Rinse the sample cell with the solvent (water) and take a blank reading.
-
Rinse and fill the cell with the standard solution and record the observed rotation (α_obs_std).
-
Rinse and fill the cell with the sample solution and record the observed rotation (α_obs_sample).
-
-
Calculation:
-
The specific rotation [α] is calculated using the formula: [α] = α_obs / (l * c) where: α_obs = observed rotation l = path length in decimeters (dm) c = concentration in g/mL
-
The enantiomeric excess (% ee) is calculated as: % ee = ([α]_sample / [α]_standard) * 100
-
Conclusion and Recommendations
For the definitive and quantitative assessment of the chiral purity of this compound, chiral HPLC is the recommended method . Its high resolution and accuracy provide unambiguous data on the enantiomeric excess, which is essential for regulatory submissions and stringent quality control.
Polarimetry serves as a valuable complementary technique. It is particularly useful for rapid in-process checks, for confirming the identity of the bulk material as the D-enantiomer, and for a preliminary estimation of optical purity. However, due to its lower precision and potential for interference, it should not be used as the sole method for final product release.
By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the stereochemical integrity of this compound, thereby safeguarding the quality and efficacy of the final pharmaceutical products derived from it.
References
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Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
DAICEL Chiral Technologies. (n.d.). Method development with CHIRALPAK® IA - HPLC. Available at: [Link]
-
PubChem. (n.d.). delta-Gluconolactone. National Institutes of Health. Available at: [Link]
-
IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Available at: [Link]
-
Hadener, A., et al. (2020). Absolute optical chiral analysis using cavity-enhanced polarimetry. PNAS. Available at: [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]
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-
Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Available at: [Link]
-
ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Cambridge Open Engage. Available at: [Link]
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A Comparative Guide to Glycosidase Substrates: Evaluating D-Glucoheptono-1,4-lactone Against Standard Chromogenic and Fluorogenic Alternatives
This guide provides a comprehensive comparison of substrates used for the enzymatic analysis of glycosidases, with a special focus on the potential utility of D-Glucoheptono-1,4-lactone. We will delve into the established performance of widely-used chromogenic and fluorogenic substrates, offering the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions for their assay development.
The Central Role of Glycosidases and Their Substrates
Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] Their roles are fundamental to a vast array of biological processes, from the digestion of nutrients and degradation of biomass to cellular signaling and pathogenesis.[1][2] Consequently, the accurate measurement of glycosidase activity is crucial for metabolic research, the diagnosis of genetic disorders like Gaucher and Pompe disease, and the discovery of therapeutic inhibitors.[2][3]
The core of any glycosidase activity assay is the substrate—a molecule that the enzyme recognizes and cleaves. An ideal substrate is not only highly specific to the target enzyme but also enables a reliable and quantifiable signal upon cleavage. While natural substrates are physiologically relevant, their products (monosaccharides) are often difficult to detect directly. This has led to the development of artificial substrates that release a readily measurable chromogenic (colored) or fluorogenic (fluorescent) reporter molecule upon enzymatic action.
Profiling this compound
This compound (CAS No: 60046-25-5) is a chiral sugar lactone.[4] Structurally, it is a seven-carbon sugar derivative, which distinguishes it from the six-carbon glucose core of many common glycosidase substrates.
While primarily documented as a versatile reagent in chemical synthesis, notably for bioactive molecules like Howiinol A, some literature suggests it can be metabolized and broken down by glycosidases.[5][6][7][8] However, it is also reported to have inhibitory activity against certain enzymes, such as α-L-rhamnosidase.[4][7] This dual potential as both a substrate and an inhibitor makes it an interesting, albeit under-characterized, compound in the context of glycosidase activity assays. To date, detailed kinetic studies comparing its performance against standard substrates are not widely available in peer-reviewed literature. Its utility must therefore be considered investigational and would require empirical validation.
The Industry Standards: A Comparative Analysis
To properly evaluate the potential of this compound, it must be benchmarked against the most common and well-characterized classes of glycosidase substrates.
The Workhorse Chromogenic Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)
p-Nitrophenyl-β-D-glucopyranoside (pNPG) is arguably the most widely used chromogenic substrate for β-glucosidases.[9][10] Its popularity stems from its straightforward and robust mechanism.
-
Mechanism of Action: β-glucosidase hydrolyzes the glycosidic bond in pNPG, releasing glucose and p-nitrophenol.[11] In an alkaline solution, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[12][13] The rate of color formation is directly proportional to the enzyme's activity.
Caption: Mechanism of pNPG hydrolysis by β-glucosidase.
The High-Sensitivity Fluorogenic Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
For applications demanding higher sensitivity, such as high-throughput screening (HTS) or the analysis of samples with low enzyme concentrations, fluorogenic substrates are the preferred choice.[9][14] 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a leading example.[15]
-
Mechanism of Action: Enzymatic cleavage of 4-MUG releases glucose and 4-methylumbelliferone (4-MU).[16] While 4-MUG is non-fluorescent, the 4-MU product is highly fluorescent, emitting a strong signal at ~445-455 nm when excited at ~360-385 nm (note that excitation and emission maxima are pH-dependent).[15][16] This "turn-on" fluorescence provides a very high signal-to-background ratio.
Quantitative Performance Comparison
The choice of substrate profoundly impacts assay performance. Key parameters include the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate (a lower Kₘ indicates higher affinity), and the maximal velocity (Vₘₐₓ). Below is a summary of kinetic parameters reported for fungal β-glucosidases with pNPG and the natural substrate, cellobiose.
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Aspergillus niger | 0.57 | Not Specified | [17][18] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Trichoderma reesei | 0.38 | Not Specified | [17][18] |
| Cellobiose (Natural Substrate) | Aspergillus niger | 1.13 | Not Specified | [17] |
| Cellobiose (Natural Substrate) | Trichoderma reesei | 0.65 | Not Specified | [17] |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Sporothrix schenckii | 0.13 | 129.7 | [Hernández-Guzmán, A., et al. (2016)] |
Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions (pH, temperature). The data from Hernández-Guzmán, A., et al. (2016) is provided for illustrative purposes and is available in the reference list.
A comparative study highlighted that while pNPG is a reliable substrate, 4-MUG offers significantly higher sensitivity and is less influenced by sample components, making it more robust for complex biological samples.[9]
Experimental Design: A Protocol for Comparative Substrate Analysis
To empirically determine the suitability of this compound or any other novel compound as a glycosidase substrate, a standardized activity assay must be employed. The following protocol is designed for a 96-well microplate format and can be adapted for chromogenic or fluorogenic detection.
Workflow for Glycosidase Activity Assay
Caption: Standard experimental workflow for a 96-well plate glycosidase assay.
Detailed Step-by-Step Protocol (using pNPG)
This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M) for stop solution
-
Test compound (e.g., this compound)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare an α-glucosidase stock solution in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for the desired incubation time (e.g., 0.5 U/mL).[19]
-
Substrate Solution: Prepare a pNPG stock solution in phosphate buffer (e.g., 5 mM).
-
Test Compound Solutions: Prepare a stock of this compound in a suitable solvent (e.g., buffer or DMSO) and create serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Causality: Setting up controls is critical. A "blank" (no enzyme) corrects for non-enzymatic substrate degradation, while a "control" (no substrate) corrects for any background signal from the enzyme or buffer.
-
Sample Wells: Add 50 µL of phosphate buffer, 20 µL of enzyme solution, and 10 µL of your test compound dilution.
-
Positive Control Wells: Add 50 µL of phosphate buffer, 20 µL of enzyme solution, and 10 µL of buffer/solvent (in place of the test compound).
-
Blank Wells: Add 60 µL of phosphate buffer, 20 µL of enzyme solution, and no substrate (add 20 µL of buffer instead during the initiation step).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the enzyme to equilibrate to the assay temperature and interact with any potential inhibitors or activators.[20]
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes. This time should be within the linear range of the reaction, which should be determined during assay optimization.[13][20]
-
Reaction Termination: Add 50 µL of 0.1 M Na₂CO₃ solution to each well. This raises the pH, which simultaneously stops the enzymatic reaction and maximizes the color development of the p-nitrophenol product.[20]
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance of all wells by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of enzyme activity for the test compound wells relative to the positive control wells.
-
Making the Right Choice: A Logic-Based Selection Guide
Choosing the appropriate substrate is a critical decision based on the specific requirements of your experiment.
Caption: Decision workflow for selecting a suitable glycosidase substrate.
Conclusion and Future Outlook
While this compound presents an area for potential investigation, its role as a practical, high-performance glycosidase substrate remains to be established through rigorous kinetic analysis. For routine and high-sensitivity applications, p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) remain the authoritative, field-proven standards.[9] They offer reliable, reproducible data and a wealth of supporting literature.
Researchers interested in exploring novel substrates like this compound should employ the standardized protocols outlined in this guide to perform direct comparative studies. Such experiments are essential to validate its efficacy and determine its kinetic parameters (Kₘ and Vₘₐₓ) relative to established alternatives. This foundational work is necessary before it can be considered a viable tool for the broader scientific community.
References
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Enzyme substrates for glycosidases (glycoside hydrolases). G-Biosciences. [Link]
-
Synthesis of fluorescence-labelled disaccharide substrates of glucosidase II. PubMed. [Link]
-
Glucosidase Assay Kit. CliniSciences. [Link]
-
Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. [Link]
-
Simple and Real-Time Colorimetric Assay for Glycosidases Activity Using Functionalized Gold Nanoparticles and Its Application for Inhibitor Screening. ACS Publications. [Link]
-
4-Methylumbelliferyl beta-D-glucuronide. Glycosynth. [Link]
-
Kinetic comparison of peptide: N-glycosidases F and A reveals several differences in substrate specificity. PubMed. [Link]
-
Alpha-Glucosidase Activity Assay Kit (BA0012). [Link]
-
β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. [Link]
-
In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
-
Reactive Thioglucoside Substrates for β-Glucosidase. PMC - NIH. [Link]
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Cas 60046-25-5,this compound. LookChem. [Link]
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Comparative kinetic analysis of two fungal β-glucosidases. PMC - PubMed Central. [Link]
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Comparative Investigations on Different β-Glucosidase Surrogate Substrates. [Link]
-
Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]
-
Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. [Link]
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Comparative kinetic analysis of two fungal b-glucosidases. ResearchGate. [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
β-Glucosidases. PMC - NIH. [Link]
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This compound, 98+%, 1g. eBay. [Link]
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p-Nitrophenyl beta-D-glucopyranoside. PubChem. [Link]
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β-GLUCOSIDASE. ResearchGate. [Link]
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Hernández-Guzmán, A., Flores-Martínez, A., Ponce-Noyola, P., & Córdova-Dávila, F. (2016). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. FEBS Open Bio, 6(11), 1067–1077. [Link]
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A Senior Application Scientist's Guide to Heptono-1,4-Lactones in Organic Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks to construct complex, biologically active molecules is insatiable. Among the vast repository of the chiral pool, carbohydrate-derived lactones stand out as exceptionally versatile and powerful synthons. This guide provides a comparative analysis of heptono-1,4-lactones, seven-carbon sugar derivatives, offering an in-depth exploration of their reactivity, synthetic utility, and the nuanced stereochemical factors that govern their application. We will dissect experimental data, present detailed protocols, and provide mechanistic clarity to empower researchers, scientists, and drug development professionals in leveraging these valuable chiral scaffolds.
The Heptono-1,4-Lactone: A Stereochemically Rich Scaffold
Heptono-1,4-lactones are polyhydroxylated cyclic esters derived from the corresponding heptonic acids. Their rigid five-membered (γ-lactone) ring presents a well-defined three-dimensional arrangement of multiple stereocenters, making them ideal starting points for stereocontrolled synthetic sequences.[1] The ready availability of various diastereomers from natural sugars provides access to a diverse range of chiral architectures. This guide will focus on comparing and contrasting the synthetic applications of different heptono-1,4-lactones, with a particular emphasis on the well-studied D-glycero-D-gulo-heptono-1,4-lactone.
Comparative Reactivity and Strategic Applications
The synthetic utility of a chiral building block is defined by its predictable reactivity and the ability to selectively manipulate its functional groups. While seemingly similar, different diastereomers of heptono-1,4-lactones can exhibit distinct reactivity profiles, influencing reaction rates, stereochemical outcomes, and overall synthetic strategy.
Nucleophilic Ring Opening: A Gateway to Acyclic Chirality
The electrophilic carbonyl of the lactone is a key reaction center, susceptible to attack by a variety of nucleophiles. This ring-opening reaction provides access to open-chain heptonic acid derivatives, which are valuable intermediates in their own right.
A study on the aminolysis of D-glycero-D-gulo-heptono-1,4-lactone with o-phenylenediamine highlighted the selective formation of the corresponding amide under focused ultrasound conditions, favoring the kinetic product.[2][3] In contrast, thermal conditions promoted the formation of the thermodynamic benzimidazole product.[2][3] This demonstrates how reaction conditions can be tailored to achieve different outcomes from the same starting lactone.
Comparative Analysis of Nucleophilic Aminolysis:
| Reaction Condition | Substrate | Nucleophile | Product | Key Insights & Causality |
| Focused Ultrasound | D-glycero-D-gulo-heptono-1,4-lactone | o-phenylenediamine | Amide (Kinetic Product) | Intensive cavitation provides the activation energy without disrupting the thermodynamic equilibrium, thus favoring the faster-forming amide.[2][3] |
| Thermal Induction | D-glycero-D-gulo-heptono-1,4-lactone | o-phenylenediamine | Benzimidazole (Thermodynamic Product) | Higher temperatures allow the reaction to overcome the energy barrier to the more stable cyclized product.[2][3] |
Experimental Protocol: Ultrasound-Mediated Synthesis of N-(2-aminophenyl)-D-glycero-D-gulo-heptanamide [2][3]
-
A solution of D-glycero-D-gulo-heptono-1,4-lactone (1.0 mmol) and o-phenylenediamine (1.1 mmol) in methanol (10 mL) is prepared in a sealed tube.
-
The tube is placed in a focused ultrasound bath operating at 20 kHz.
-
The reaction is irradiated for 2 hours at 40°C.
-
The solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure amide.
Causality Behind Experimental Choices:
-
Methanol: A polar protic solvent is chosen to solubilize both the polar lactone and the amine nucleophile.
-
Focused Ultrasound: This specific energy source is critical for selectively forming the kinetic product by providing localized energy for the reaction to proceed without heating the bulk solution to equilibrium conditions.[2]
-
Stoichiometry: A slight excess of the nucleophile is used to ensure the complete consumption of the starting lactone.
Caption: Condition-dependent outcomes in the aminolysis of a heptono-1,4-lactone.
Reduction: Accessing Heptitols and Heptoses
The reduction of the lactone carbonyl provides access to the corresponding heptitols (sugar alcohols) or, via partial reduction, the lactols which are in equilibrium with the open-chain heptose (a seven-carbon sugar).
The choice of reducing agent is critical for the desired outcome. Powerful hydride donors like lithium aluminium hydride (LiAlH₄) will typically reduce the lactone completely to the 1,7-diol. Milder reagents, such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures, can often be used to achieve partial reduction to the lactol.
For instance, D-gulono-1,4-lactone can be efficiently converted to L-glucose, a rare sugar, through a sequence involving protection, reduction of the lactone, and subsequent deprotection and oxidation.[4] This highlights the utility of these lactones in accessing other important carbohydrate structures.
Experimental Protocol: Reduction of a Protected D-gulono-1,4-lactone to D-gulitol [4]
-
The fully protected (e.g., per-O-benzylated) D-gulono-1,4-lactone (1.0 mmol) is dissolved in dry tetrahydrofuran (THF, 15 mL) under an inert atmosphere of argon.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of lithium aluminium hydride (1.5 mmol) in THF is added dropwise over 15 minutes.
-
The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude D-gulitol derivative is purified by column chromatography.
Causality Behind Experimental Choices:
-
Dry THF/Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture, necessitating anhydrous and inert conditions.
-
Low Temperature Addition: The reduction is highly exothermic. Slow addition at 0°C helps to control the reaction rate and prevent side reactions.
-
Fieser Workup: The sequential addition of water, base, and water is a standard procedure to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.
Application in the Total Synthesis of Natural Products
The true measure of a chiral building block's value is its successful application in the synthesis of complex, biologically relevant molecules. Heptono-1,4-lactones have served as pivotal starting materials in the synthesis of various natural products.
For example, the synthesis of L-glucose, an enantiomer of the ubiquitous D-glucose, was efficiently achieved starting from D-gulono-1,4-lactone.[4] This enantioselective synthesis provides access to a valuable tool for biochemical studies. Furthermore, these lactones are precursors for synthesizing iminosugars, which are potent glycosidase inhibitors with therapeutic potential.[5]
Caption: Synthetic workflow from a gulonolactone to L-glucose.
Future Perspectives
The heptono-1,4-lactones represent a class of chiral building blocks with significant, yet not fully exploited, potential. While D-glycero-D-gulo-heptono-1,4-lactone has seen considerable use, a deeper investigation into the comparative reactivity of its various diastereomers is warranted. Future work should focus on developing novel stereoselective transformations that take advantage of the unique stereoelectronic properties of each isomer. The development of new catalytic methods for the functionalization of these lactones will further expand their utility in the efficient and elegant synthesis of the next generation of complex bioactive molecules.
References
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Sridhar, P. R., Seshadri, K., & Reddy, G. M. (2011). Stereoselective synthesis of sugar fused β-disubstituted γ-butyro-lactones: C-spiro-glycosides from 1,2-cyclopropanecarboxylated sugars. Chemical Communications. Available from: [Link]
-
MDPI. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Available from: [Link]
-
Geng, Y., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. Available from: [Link]
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ResearchGate. (2008). Stereoselective synthesis of five and/or six membered ring hydroxylactones obtained by Lewis acid mediated reaction of gamma,delta-epoxy-beta-hydroxyesters; Access to 5-methylated 2-deoxysugars. Available from: [Link]
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Delgado-Delgadillo, L. F., et al. (2026). NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. Magnetic Resonance in Chemistry. Available from: [Link]
-
ResearchGate. (2026). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Available from: [Link]
-
PubMed. (1999). Synthesis of L-glucose from D-gulono-1,4-lactone. Available from: [Link]
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A Comparative Guide to the Antitumor Efficacy of D-Glucoheptono-1,4-lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Lactone Scaffolds
Lactones, cyclic esters found in a plethora of natural products, have long been a fertile ground for the discovery of novel therapeutic agents. Their diverse chemical structures often translate to a wide range of biological activities, including potent antitumor effects. D-Glucoheptono-1,4-lactone, a carbohydrate-derived lactone, has emerged as a valuable chiral starting material for the synthesis of complex molecules with significant biological activity. Notably, it serves as a key precursor in the synthesis of Howiinol A, a natural product that has demonstrated considerable antitumor properties. This guide will focus on the evaluation of Howiinol A and its synthetic analogs, providing a comprehensive overview of their anticancer potential.
Mechanism of Action: Targeting a Critical Cancer Enzyme
The primary mechanism of antitumor activity for the this compound derivative, Howiinol A, has been identified as the inhibition of DNA topoisomerase II.[1] This enzyme plays a crucial role in managing the topological state of DNA during replication, transcription, and chromosome segregation. By interfering with the function of topoisomerase II, these compounds introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
This mechanism is shared by several clinically important anticancer drugs, including etoposide and doxorubicin, which are also classified as topoisomerase II inhibitors.[2][3][4][5] Etoposide forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved.[6][7] Similarly, doxorubicin intercalates into DNA and inhibits the progression of topoisomerase II, stabilizing the enzyme-DNA complex after cleavage and halting replication.[4][5] The shared mechanism of action makes these established drugs relevant comparators for evaluating the efficacy of novel this compound derivatives.
Caption: Mechanism of Topoisomerase II Inhibition.
Comparative In Vitro Efficacy
The antitumor activity of Howiinol A, synthesized from this compound, has been evaluated against various cancer cell lines. While a comprehensive dataset for a wide range of its 26 reported synthetic analogs is not publicly available, the existing data for Howiinol A provides a solid foundation for comparison.
Table 1: In Vitro Cytotoxicity of Howiinol A
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Reference |
| L1210 | Leukemia | 6.85 | 1 hour | [1][8] |
| L1210 | Leukemia | 3.32 | 24 hours | [1][8] |
| L1210 | Leukemia | 1.59 | 7 days | [8] |
Note: The original research articles from "Yao Xue Xue Bao" detailing the cytotoxic activity of the 26 synthetic analogs of Howiinol A were not accessible in full text through the conducted searches. Therefore, a direct comparison of these analogs is not possible at this time.
For context, the IC50 values of established topoisomerase II inhibitors vary widely depending on the cell line and assay conditions. For example, doxorubicin's IC50 can range from low nanomolar to micromolar concentrations.[9] This highlights the potency of Howiinol A, particularly with longer exposure times.
In Vivo Antitumor Activity
Preclinical in vivo studies in murine models have demonstrated the therapeutic potential of Howiinol A. Oral or intraperitoneal administration of Howiinol A showed remarkable therapeutic effects in mice bearing H22 hepatoma and Lewis lung cancer, as well as in those with ascetic sarcoma 180.[1] These findings underscore the potential for systemic delivery and efficacy of this this compound derivative in a whole-organism context. A direct comparison with other this compound derivatives is not possible due to the lack of available data.
Experimental Protocols
To facilitate the replication and extension of these findings, this section provides standardized protocols for key assays used in the evaluation of antitumor efficacy.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives or comparator compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in each phase.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a valuable scaffold for the development of potent antitumor agents. The derivative Howiinol A demonstrates significant in vitro and in vivo efficacy, operating through the clinically validated mechanism of topoisomerase II inhibition.
However, a critical gap in the current literature is the lack of publicly accessible, detailed structure-activity relationship (SAR) data for the reported 26 analogs of Howiinol A. Future research should prioritize the publication of this information to enable a more thorough comparative analysis and guide the rational design of next-generation derivatives with improved potency and selectivity. Further investigations into the pharmacokinetic and pharmacodynamic properties of the most promising analogs are also warranted to advance these compounds towards clinical development.
References
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Etoposide. (n.d.). In Tahoe Forest Health System. Retrieved from [Link]
-
Etoposide. (2023, December 19). In Wikipedia. Retrieved from [Link]
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What is the mechanism of Etoposide? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]
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Doxorubicin. (2024, January 8). In Wikipedia. Retrieved from [Link]
- Sun, S., & Yu, D. (1998). Studies on the synthesis and antitumor activities of howiinol A and its analogues. Yao xue xue bao = Acta pharmaceutica Sinica, 33(7), 502–511.
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
-
Medicine of the week: Doxorubicin. (2025, January 29). In YouTube. Retrieved from [Link]
- Zahid, M. A., & Ahmad, I. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11453.
-
Jacobs, H., Van der Veen, C., Van der Vliet, A., & Bast, A. (2013). IC 50 values (mM) of growth inhibition by doxorubicin a. In ResearchGate. Retrieved from [Link]
- He, J., Ye, Y., & Xu, C. (1998). Anticancer effect of Howiinol A and its mechanism of action. Yao xue xue bao = Acta pharmaceutica Sinica, 33(7), 493–497.
- He, J., & Xu, C. (1998). Antitumor activity of howiinol (GHM-10) on L1210 cells in vitro. Yao xue xue bao = Acta pharmaceutica Sinica, 33(8), 565–569.
- Tominaga, Y., & Asai, S. (2025, February 19). Synthesis of d-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties.
- Tominaga, Y., & Asai, S. (2024, October 13). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. ChemRxiv.
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For Immediate Publication
Shanghai, China – January 14, 2026 – For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide offers an in-depth comparative analysis of the spectroscopic data of D-Glucoheptono-1,4-lactone and its structurally related sugar lactones, namely D-Glucono-1,5-lactone and D-Galactono-1,4-lactone. By examining the subtle yet significant differences in their NMR, IR, and mass spectra, this document aims to provide a valuable resource for the unambiguous identification and characterization of these important molecules.
Introduction: The Significance of Sugar Lactones
Sugar lactones are cyclic esters formed from the intramolecular esterification of aldonic acids. They are key intermediates in carbohydrate metabolism and serve as versatile chiral building blocks in the synthesis of various bioactive molecules and pharmaceuticals.[1] this compound, with its seven-carbon chain, represents an important extension to the more common hexose-derived lactones.[2] Its structural analogues, such as D-Glucono-1,5-lactone (a six-membered ring) and D-Galactono-1,4-lactone (a five-membered ring with different stereochemistry), provide excellent models for a comparative spectroscopic study.[3][4] Accurate interpretation of spectroscopic data is crucial for distinguishing between these closely related structures, ensuring the purity and identity of compounds used in research and development.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the comprehensive characterization of sugar lactones.
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of sugar lactones in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and conformation of these molecules.[5]
¹H NMR Spectroscopy: Unraveling Stereochemistry and Conformation
The proton chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons. This makes ¹H NMR ideal for differentiating between stereoisomers.
Generalized Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sugar lactone in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like DSS or TSP for aqueous samples.
Comparative Data Analysis:
| Compound | Key Proton Chemical Shifts (δ, ppm in D₂O) |
| This compound | Data not readily available in literature searches. |
| D-Glucono-1,5-lactone | ~3.64-4.13[3] |
| D-Galactono-1,4-lactone | ~3.42-6.07[6] |
Note: Specific assignments for each proton are highly dependent on the solvent and experimental conditions. The provided ranges are indicative.
The difference in ring size between the 1,4-lactone (five-membered ring) and the 1,5-lactone (six-membered ring) significantly influences the ring pucker and, consequently, the dihedral angles between protons. This results in distinct coupling constant patterns. Furthermore, the epimeric difference at C4 between gluco- and galacto- configurations in the 1,4-lactones leads to noticeable changes in the chemical shifts of neighboring protons.
¹³C NMR Spectroscopy: A Fingerprint of the Carbon Skeleton
¹³C NMR spectroscopy provides a clear fingerprint of the carbon framework of the molecule. The chemical shift of the carbonyl carbon (C1) is particularly diagnostic for the lactone functionality.
Generalized Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans and a longer relaxation delay may be necessary for quaternary carbons.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Comparative Data Analysis:
| Compound | Carbonyl C1 (δ, ppm) | Other Key Carbons (δ, ppm) |
| This compound | Data not readily available in literature searches. A representative spectrum is available.[7] | |
| D-Glucono-1,5-lactone | ~181.1[3] | ~65.3-76.7[8] |
| D-Galactono-1,4-lactone | Data not readily available in literature searches. |
The carbonyl carbon of the six-membered D-Glucono-1,5-lactone is significantly downfield.[3] The chemical shifts of the other ring carbons provide a unique pattern for each lactone, reflecting the changes in stereochemistry and ring strain.
IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the carbonyl group of the lactone.
Generalized Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry KBr and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative Data Analysis:
The most informative region in the IR spectrum of a sugar lactone is the carbonyl stretching (C=O) vibration. The position of this band is sensitive to ring size and strain.
| Compound | C=O Stretching Frequency (ν, cm⁻¹) | O-H Stretching Frequency (ν, cm⁻¹) |
| This compound (γ-lactone) | ~1770 - 1795 | Broad, ~3300-3500 |
| D-Glucono-1,5-lactone (δ-lactone) | ~1725 - 1740 | Broad, ~3300-3500 |
| D-Galactono-1,4-lactone (γ-lactone) | ~1770 - 1795 | Broad, ~3300-3500 |
Five-membered rings (γ-lactones) like this compound and D-Galactono-1,4-lactone exhibit a higher C=O stretching frequency due to increased ring strain compared to the more stable six-membered ring (δ-lactone) of D-Glucono-1,5-lactone.[9][10] This difference of approximately 30-50 cm⁻¹ is a reliable diagnostic tool to distinguish between these two ring sizes. The broad O-H stretching band is characteristic of the multiple hydroxyl groups and extensive hydrogen bonding in these molecules.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Generalized Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with a small amount of acetonitrile) for soft ionization techniques like Electrospray Ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion or a prominent adduct.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to deduce the elemental composition and fragmentation pathways.
Comparative Data Analysis:
For this compound (C₇H₁₂O₇, MW: 208.17 g/mol ) and the hexose lactones (C₆H₁₀O₆, MW: 178.14 g/mol ), the molecular ion peak will clearly differentiate them.[3][11] Fragmentation patterns in sugar lactones, particularly under ESI-MS/MS, often involve sequential losses of water (H₂O) and carbon monoxide (CO).[12][13] The fragmentation of sugars can be complex, with multiple parallel pathways.[14] While detailed fragmentation analysis can be intricate, the initial loss of water from the polyhydroxy system is a common feature. The subsequent fragmentation of the lactone ring can provide further structural clues.
Visualizing Structures and Workflows
To aid in the understanding of the discussed molecules and analytical processes, the following diagrams are provided.
Caption: Chemical structures of the compared sugar lactones.
Caption: A generalized workflow for spectroscopic analysis.
Conclusion
The differentiation of this compound from related sugar lactones like D-Glucono-1,5-lactone and D-Galactono-1,4-lactone is readily achievable through a systematic application of modern spectroscopic techniques. Key distinguishing features include:
-
¹H and ¹³C NMR: Provides a unique fingerprint for each molecule based on chemical shifts and coupling constants, which are sensitive to stereochemistry and ring conformation.
-
IR Spectroscopy: Offers a clear distinction between five-membered (γ) and six-membered (δ) lactones based on the position of the carbonyl stretching frequency.
-
Mass Spectrometry: Unambiguously determines the molecular weight, differentiating the heptono-lactone from its hexono- counterparts.
By understanding the principles behind each technique and the expected spectral features for each class of sugar lactone, researchers can confidently identify and characterize these valuable compounds in their work.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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SpectraBase. (n.d.). D-Glucono-1,5-lactone. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). D-Glucono-1,5-lactone - bmse000230 - Data. Retrieved from [Link]
-
ResearchGate. (2018). δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. Retrieved from [Link]
- Jones, R. N., & Gallagher, B. S. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(4), 679-692.
-
Canadian Science Publishing. (n.d.). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Retrieved from [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
-
SpectraBase. (n.d.). D-Glucono-1,5-lactone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]
- Angyal, S. J., & Gagnaire, D. (1983). N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions. Australian Journal of Chemistry, 36(8), 1647-1654.
-
National Institute of Standards and Technology. (n.d.). D-Gluconic acid, δ-lactone. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2782-07-2,D-GALACTONO-1,4-LACTONE. Retrieved from [Link]
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PubChem. (n.d.). D-glucaro-1,4-lactone. Retrieved from [Link]
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PubChem. (n.d.). delta-Gluconolactone. Retrieved from [Link]
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ResearchGate. (2011). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. Retrieved from [Link]
- Boykin, D. W. (1991). 17O NMR spectroscopy of lactones. Magnetic Resonance in Chemistry, 29(4), 374-376.
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ResearchGate. (2019). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000625). Retrieved from [Link]
- Pompach, P., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(18), 11336-11417.
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LookChem. (n.d.). 60046-25-5,D-Glucoheptonic acid-1,4-lactone,CAS:60046-25-5. Retrieved from [Link]
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PubChem. (n.d.). D-Galactono-1,4-Lactone. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by D-Glucoheptono-1,4-lactone
For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount for the discovery and development of novel therapeutics. This guide provides an in-depth technical comparison of D-Glucoheptono-1,4-lactone as a potential enzyme inhibitor, with a focus on β-glucosidase. We will explore the underlying principles of its inhibitory action, present a detailed experimental workflow for its kinetic analysis, and compare its potential efficacy against other known inhibitors.
Introduction to this compound and its Target Enzyme
This compound is a sugar lactone, a class of compounds known to be effective inhibitors of glycosidases.[1][2] Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates, playing crucial roles in various physiological and pathological processes.[3] One of the most studied glycosidases is β-glucosidase, which is involved in the breakdown of β-glycosidic linkages.[3]
The structural similarity of sugar lactones to the transition state of the glycosidic bond cleavage reaction makes them potent competitive inhibitors.[2] Specifically, the lactone ring of this compound mimics the oxocarbenium ion-like transition state of the substrate, allowing it to bind tightly to the active site of β-glucosidase and prevent the natural substrate from binding. While direct kinetic studies on this compound are not extensively reported, its close structural analog, D-glucono-1,5-lactone, is a well-characterized competitive inhibitor of β-glucosidase with a reported inhibition constant (Ki) in the micromolar range.[1][4] This provides a strong basis for investigating this compound as a potentially valuable competitive inhibitor.
The Cornerstone of Inhibition Studies: Understanding Enzyme Kinetics
To rigorously evaluate an inhibitor, a thorough understanding of enzyme kinetics is essential. The Michaelis-Menten model provides the foundation for this analysis, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
However, to elucidate the mechanism of inhibition, we turn to graphical representations of the Michaelis-Menten equation, primarily the Lineweaver-Burk and Dixon plots. These linear transformations of the kinetic data allow for a clear visualization of the inhibitor's effect on Vmax and Km, thereby revealing the type of inhibition.
Deciphering Inhibition Mechanisms with Lineweaver-Burk Plots
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a powerful tool for distinguishing between competitive, non-competitive, and uncompetitive inhibition.
-
Competitive Inhibition: In the presence of a competitive inhibitor, the apparent Km increases while Vmax remains unchanged. On a Lineweaver-Burk plot, this is visualized as a series of lines with different slopes intersecting at the same point on the y-axis (1/Vmax).
-
Non-competitive Inhibition: A non-competitive inhibitor decreases Vmax without affecting Km. This results in a series of lines with different slopes that intersect on the x-axis (-1/Km).
-
Uncompetitive Inhibition: An uncompetitive inhibitor decreases both Vmax and Km, resulting in a series of parallel lines on the Lineweaver-Burk plot.
Caption: Mechanism of competitive enzyme inhibition.
Comparative Analysis: this compound vs. Alternative β-Glucosidase Inhibitors
To provide context for the potential efficacy of this compound, it is crucial to compare its expected kinetic profile with that of established β-glucosidase inhibitors. The table below summarizes the kinetic parameters for several known inhibitors.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| D-Glucono-1,5-lactone | Almond | Competitive | 12.7 | [2] |
| D-Glucono-1,5-lactone | Schizophyllum commune | Competitive | 4 | [1] |
| 1-Deoxynojirimycin | Sweet Almond | Competitive | 6.5 | [4] |
| Acarbose | β-glucosidase | Competitive | 2.15 | [5] |
| Glucose | Trichoderma reesei | Competitive | - | [6] |
Note: The Ki for this compound is hypothesized to be in a similar range to D-Glucono-1,5-lactone due to their structural similarity.
This comparative data highlights that sugar-based inhibitors, including lactones and iminosugars, are potent competitive inhibitors of β-glucosidase. The expected low micromolar Ki value for this compound would position it as a promising candidate for further investigation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the kinetic analysis of this compound as a β-glucosidase inhibitor. By understanding the principles of enzyme kinetics and following a robust experimental protocol, researchers can accurately determine its mechanism of inhibition and inhibitory potency. The comparison with existing inhibitors underscores the potential of this compound as a valuable tool in glycobiology research and as a lead compound for drug development.
Future studies should focus on the direct experimental determination of the Ki value for this compound against β-glucosidases from various sources to confirm its competitive inhibition mechanism and to assess its selectivity. Such data will be invaluable for its potential applications in therapeutic areas where the modulation of β-glucosidase activity is beneficial.
References
-
Couling, T. E., & Goodey, R. (1970). The Inhibition of N-acetyl-beta-D-glucosaminase by the (1-4)-and (1-5)-lactones of N-acetylglucosaminic Acid. Biochemical Journal, 119(2), 303–306. [Link]
-
Dale, M. P., Ensley, H. E., Kern, K., Sastry, K. A., & Byers, L. D. (1985). Reversible inhibitors of beta-glucosidase. Biochemistry, 24(14), 3530–3539. [Link]
-
Lo, A. C., Barbier, J. R., & Willick, G. E. (1990). Kinetics and specificities of two closely related beta-glucosidases secreted by Schizophyllum commune. European Journal of Biochemistry, 192(1), 175–181. [Link]
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Naeem, A., et al. (2023). Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. International Journal of Molecular Sciences, 24(18), 14002. [Link]
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Ishii, F., Nishi, N., & Nitta, Y. (1995). Equilibrium and kinetic studies on the binding of gluconolactone to almond beta-glucosidase in the absence and presence of glucose. Journal of Biochemistry, 117(6), 1215–1220. [Link]
-
Grover, A. K., & Cushley, R. J. (1977). Studies on almond emulsin beta-D-glucosidase. II. Kinetic evidence for independent glucosidase and galactosidase sites. Biochimica et Biophysica Acta, 482(1), 109–124. [Link]
-
Recursos de Bioquímica. (n.d.). KINETIC CHARACTERIZATION OF ALMOND β-GLUCOSIDASE. Retrieved from [Link]
-
Chen, H., Hay, G. W., & Clark, A. J. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et Biophysica Acta, 1033(3), 298–304. [Link]
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Safety Operating Guide
Navigating the Disposal of D-Glucoheptono-1,4-lactone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of the scientific process extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of D-Glucoheptono-1,4-lactone, a key intermediate in the synthesis of various bioactive molecules. While generally not classified as a hazardous substance, a conservative and informed approach to its disposal is paramount to ensure environmental protection and laboratory safety.
Hazard Assessment: A Contradiction in Classification
A critical first step in any disposal procedure is a thorough hazard assessment. For this compound, this presents a nuanced situation. According to some Safety Data Sheets (SDS), the substance is not classified as hazardous under Regulation (EC) No. 1272/2008 [CLP][1]. However, other sources assign it a Water Hazard Class (WGK) of 3, indicating it is considered severely hazardous to water in Germany.
This discrepancy necessitates a cautious approach. The WGK classification is based on the potential for a substance to cause adverse effects in an aquatic environment[2][3][4][5]. Given this potential for environmental harm, it is best practice to handle and dispose of this compound with the assumption that it can pose a risk to aquatic life, thereby preventing its direct release into the sanitary sewer system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12O7 | [6][7] |
| Molecular Weight | 208.17 g/mol | [6][7] |
| Appearance | White to off-white to beige solid/powder | [6][8] |
| Melting Point | 151-155 °C | [8][9] |
| Solubility | Slightly soluble in water, DMSO, and Methanol | [6] |
| Storage Class | 11 - Combustible Solids |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow ensures that all waste streams are correctly identified and managed according to best practices and regulatory considerations.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of uncontaminated this compound. If the waste is mixed with other chemicals, the disposal procedure for the most hazardous component of the mixture must be followed.
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate this compound waste from other waste streams. This is a fundamental principle of safe laboratory waste management that prevents unforeseen chemical reactions and ensures proper disposal pathways[10].
Step 2: Containerization
-
Select a Compatible Container: Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Ensure the Container is Dry: As this compound is a solid, ensure the container is dry to prevent any unintended reactions or degradation.
-
Keep the Container Closed: The waste container must be kept closed at all times, except when adding waste. This minimizes the risk of spills and exposure.
Step 3: Labeling
Proper labeling is a critical safety and compliance measure. Your institution's Environmental Health and Safety (EHS) department will have specific labeling requirements. Generally, the label should include:
-
The full chemical name: "this compound Waste"
-
A clear indication that it is a "Non-Hazardous Waste" (or as otherwise directed by your EHS office, taking into account the WGK 3 classification with a note such as "Caution: Potential Water Contaminant").
-
The name and contact information of the generating researcher and laboratory.
-
The accumulation start date (the date the first piece of waste was placed in the container).
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential spills or leaks.
-
Segregation from Incompatibles: Although this compound has no major known incompatibilities, it is a combustible solid and should be stored away from strong oxidizing agents.
Step 5: Disposal
-
Contact EHS: Once the waste container is full, or if the waste has been accumulated for a period defined by your institution's policies (typically not exceeding one year for non-acute waste), contact your EHS office to arrange for a waste pickup.
-
Do Not Dispose in Regular Trash or Drain: Due to its WGK 3 classification and low water solubility, this compound should not be disposed of in the regular trash or down the drain[11][12]. Disposal in the trash could lead to its eventual leaching into the environment from a landfill, and drain disposal could harm aquatic ecosystems.
Step 6: Empty Container Disposal
Once the this compound has been removed, the empty container must be managed appropriately.
-
Triple Rinse: If the container is to be reused or disposed of as non-hazardous waste, it should be triple-rinsed with a suitable solvent (such as water, given its slight solubility).
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the same protocol as the solid waste. Subsequent rinsates may be acceptable for drain disposal, but consult your local EHS guidelines.
-
Deface Label: Before disposing of the empty container in the regular trash or recycling, completely remove or deface the chemical label to prevent any confusion[13][14].
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific waste management policies and your local regulations, as these may have additional requirements.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
University of Canterbury. (2021, March 25). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Chemsrc. (2024, August 24). This compound | CAS#:79703-26-7. Retrieved from [Link]
-
Dr. Weigert. (n.d.). Storage of Potentially Water Polluting Products. Retrieved from [Link]
-
Chemitek's Solar. (n.d.). Understanding the German Water Hazard Class. Retrieved from [Link]
-
Stelten KG. (n.d.). Water hazard class goods. Retrieved from [Link]
-
Federal Ministry of the Interior and Community. (n.d.). Independently classify water-polluting chemical substances. Retrieved from [Link]
-
Federal Ministry for the Environment, Nature Conservation, Nuclear Safety and Consumer Protection. (n.d.). Handling of substances hazardous to water. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) for Handling D-Glucoheptono-1,4-lactone: A Detailed Guide
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, experience-driven protocol for the appropriate use of Personal Protective Equipment (PPE) when working with D-Glucoheptono-1,4-lactone. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.
This compound is a naturally occurring compound utilized as a key intermediate in the synthesis of various bioactive molecules, including potential antitumor agents.[1][2] While it is not classified as a hazardous substance under normal handling conditions, adherence to rigorous safety protocols is a cornerstone of responsible laboratory practice.[3] This guide will detail the necessary PPE and the scientific rationale behind its use, ensuring both personal safety and the integrity of your research.
Foundational Safety: Understanding the Compound
Before handling any chemical, a thorough understanding of its properties is crucial. This compound is a combustible solid.[4] Although not considered a significant fire risk, containers may burn.[5] Key safety considerations include avoiding dust formation and contact with skin and eyes.[5][6]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H12O7 | [1][6] |
| Molecular Weight | 208.17 g/mol | [4][6] |
| Melting Point | 152-155 °C | [1][4][7] |
| Appearance | Solid | |
| Solubility | Slightly soluble in DMSO and water | [1] |
Core PPE Requirements for Routine Handling
For standard laboratory operations involving this compound, such as weighing and dissolution, the following PPE is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE to protect against identified hazards.[8]
Eye and Face Protection: Your First Line of Defense
Recommendation: Safety glasses with side shields or safety goggles.
Rationale: The primary risk during the handling of solid this compound is the generation of airborne particles that could cause mechanical irritation to the eyes. OSHA's eye and face protection regulations (29 CFR 1910.133) mandate protection against such hazards.[3][8] In the event of accidental eye contact, immediately rinse with pure water for at least 15 minutes and consult a doctor.[6]
Hand Protection: Preventing Dermal Exposure
Recommendation: Nitrile gloves.
Rationale: While this compound is not classified as a skin irritant, good laboratory practice dictates that direct skin contact with any chemical should be avoided.[9] Nitrile gloves offer excellent protection against a wide range of chemicals and are a standard in most laboratory settings. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[5]
Body Protection: Shielding from Spills and Splashes
Recommendation: A standard laboratory coat.
Rationale: A lab coat serves as a removable barrier to protect your personal clothing and skin from minor spills and contamination. In the event of a larger spill, contaminated clothing should be removed immediately.[6]
Respiratory Protection: Mitigating Inhalation Risks
Recommendation: A NIOSH-approved N95 respirator is recommended when there is a potential for dust formation.[4]
Rationale: Inhalation of dusts should be avoided. An N95 respirator will filter at least 95% of airborne particles and is a crucial protective measure when handling the solid form of this compound, especially during weighing or transfer operations. If inhaled, the individual should be moved to fresh air.[6]
Enhanced PPE for Non-Routine and Emergency Situations
Certain scenarios demand a higher level of protection. These include handling large quantities, cleaning up spills, and responding to emergencies.
Spill Cleanup Protocol
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Enhanced PPE: Before attempting to clean the spill, at a minimum, wear safety goggles, nitrile gloves, a lab coat, and an N95 respirator.
-
Contain the Spill: Use an absorbent material to contain the spill.
-
Clean the Area: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[5] Avoid creating dust.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.
Fire Emergency
This compound is a combustible solid.[4] In the event of a fire, wear self-contained breathing apparatus for firefighting if necessary.[6] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[6]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal and Decontamination
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Disposal: Collect and arrange for disposal in accordance with all applicable environmental regulations.[6] Do not let the chemical enter drains.[6]
-
Decontamination of PPE: Reusable PPE, such as safety glasses and lab coats, should be decontaminated after use. Disposable items, like gloves, should be discarded in a designated waste container.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed all laboratory chemicals, is not merely a matter of following rules but of cultivating a deeply ingrained culture of safety. By understanding the rationale behind each piece of personal protective equipment and adhering to the protocols outlined in this guide, researchers can significantly mitigate risks, ensuring a safe environment for themselves and their colleagues. This commitment to safety is the bedrock upon which groundbreaking scientific discoveries are built.
References
-
This compound | CAS#:79703-26-7 - Chemsrc. (2025-08-24). Retrieved from [Link]
-
Safety Data Sheet: D(+)-Glucuronic acid γ-lactone - Carl ROTH. (2024-03-02). Retrieved from [Link]
-
Cas 60046-25-5,this compound - LookChem. (n.d.). Retrieved from [Link]
-
Occupational Exposures | Breastfeeding special circumstances | CDC. (2025-02-21). Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03). Retrieved from [Link]
-
Hazardous Substances Demand Your Respect - Johns Hopkins Health Library. (n.d.). Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved from [Link]
-
γ-Butyrolactone - Wikipedia. (n.d.). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
